Product packaging for 2-Pyridinesulfenic acid(Cat. No.:CAS No. 76410-89-4)

2-Pyridinesulfenic acid

Cat. No.: B15437902
CAS No.: 76410-89-4
M. Wt: 127.17 g/mol
InChI Key: NWTXNJSATUMNHY-UHFFFAOYSA-N
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Description

2-Pyridinesulfenic acid is a useful research compound. Its molecular formula is C5H5NOS and its molecular weight is 127.17 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5NOS B15437902 2-Pyridinesulfenic acid CAS No. 76410-89-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76410-89-4

Molecular Formula

C5H5NOS

Molecular Weight

127.17 g/mol

IUPAC Name

2-hydroxysulfanylpyridine

InChI

InChI=1S/C5H5NOS/c7-8-5-3-1-2-4-6-5/h1-4,7H

InChI Key

NWTXNJSATUMNHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)SO

Origin of Product

United States

Foundational & Exploratory

Theoretical Insights into the Stability of 2-Pyridinesulfenic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the theoretical underpinnings of 2-pyridinesulfenic acid stability, a crucial aspect for its role as a reactive intermediate in various chemical and biological processes. While direct computational studies on this compound are not extensively available in peer-reviewed literature, this document synthesizes findings from theoretical analyses of analogous aromatic sulfenic acids and their interactions. The principles and data presented herein provide a robust framework for understanding the factors governing the fleeting existence of this important molecule.

Core Concepts in Aromatic Sulfenic Acid Stability

Sulfenic acids (RSOH) are known for their transient nature. However, the stability of these species can be significantly influenced by their molecular environment. For aromatic sulfenic acids, such as this compound, key stabilizing factors include:

  • Intramolecular Hydrogen Bonding: The presence of a nearby hydrogen bond acceptor, like the nitrogen atom in the pyridine ring, can form an intramolecular hydrogen bond with the sulfenic acid proton. This interaction can significantly stabilize the molecule.[1]

  • Electron-Withdrawing Groups: The pyridine ring, being electron-withdrawing, can diminish the nucleophilicity of the sulfenic acid's sulfur atom, thereby increasing its stability.[1]

  • Aromatic Interactions: Non-covalent interactions between the sulfenic acid moiety and the aromatic ring system contribute to the overall stability.

Quantitative Stability Analysis: Insights from a Model System

To quantify the stabilizing effects of aromatic systems on sulfenic acids, we can examine the findings from ab initio quantum mechanical calculations on complexes of methanesulfenic acid (CH₃SOH), a common model for cysteine sulfenic acid, with various aromatic molecules. These studies provide valuable data on the binding energies involved in these interactions.

Computational Methodology

The primary computational method employed in the cited studies is Møller-Plesset perturbation theory (MP2) with the 6-311++G(d,p) basis set, including all electrons (full).[2][3] This level of theory provides a good balance between accuracy and computational cost for describing the non-covalent interactions that are crucial for the stability of these complexes.[3]

Gas-Phase Binding Energies

The following table summarizes the calculated gas-phase binding energies for the interaction of CH₃SOH with models of aromatic amino acid side chains. These values offer an approximation of the stabilization energy conferred by the aromatic ring.

Aromatic ModelRepresentative ofGas-Phase Binding Energy (kcal/mol)
ToluenePhenylalanine~ -5
3-MethylindoleTryptophan~ -5 to -25
4-MethylphenolTyrosine~ -5 to -25
4-MethylimidazoleHistidine~ -5 to -25

Data extracted from ab initio calculations on CH₃SOH-aromatic complexes.[2][3]

Aqueous-Phase Binding Free Energies

In a biological or pharmaceutical context, interactions in an aqueous environment are of paramount importance. Molecular dynamics (MD) simulations have been used to calculate the binding free energies of these complexes in bulk water.

Aromatic ModelBinding Free Energy in Water (kcal/mol)
Neutral Aromatics~ -0.6
Imidazolium (protonated Histidine model)~ -2.5
Phenolate (deprotonated Tyrosine model)~ -5.0

Data from molecular dynamics simulations of CH₃SOH-aromatic complexes.[2]

Logical Workflow for Assessing Sulfenic Acid Stability

The following diagram illustrates a logical workflow for the theoretical assessment of aromatic sulfenic acid stability, from initial structural considerations to detailed energy calculations.

G Workflow for Theoretical Stability Analysis of Aromatic Sulfenic Acids cluster_0 Structural and Qualitative Analysis cluster_1 Computational Modeling cluster_2 Quantitative Analysis cluster_3 Decomposition Pathway Analysis A Identify Potential Stabilizing Interactions (e.g., Intramolecular H-bonding) B Assess Electronic Effects of the Aromatic Ring (e.g., Electron-withdrawing nature of pyridine) A->B C Select Appropriate Model System (e.g., this compound or analogue) B->C D Choose High-Level Quantum Mechanical Method (e.g., MP2, CCSD(T)) C->D I Identify Potential Decomposition Products and Intermediates C->I E Select Suitable Basis Set (e.g., 6-311++G(d,p)) D->E F Calculate Gas-Phase Binding/Stabilization Energies E->F G Perform Molecular Dynamics Simulations for Aqueous Phase F->G H Determine Aqueous-Phase Binding Free Energies G->H J Calculate Transition State Geometries and Energies I->J K Determine Activation Barriers for Decomposition J->K

Caption: A flowchart outlining the key steps in the theoretical investigation of aromatic sulfenic acid stability.

Decomposition of this compound

While detailed theoretical studies on the decomposition pathways of this compound are sparse, it is known to be a reactive intermediate. The potential for its decomposition into innocuous products is a subject of interest. A plausible decomposition pathway involves the disproportionation of the sulfenic acid. The following diagram illustrates a hypothetical decomposition pathway.

G Hypothetical Decomposition Pathway of this compound 2-Pyridinesulfenic_Acid_1 This compound Transition_State Transition State 2-Pyridinesulfenic_Acid_1->Transition_State Disproportionation 2-Pyridinesulfenic_Acid_2 This compound 2-Pyridinesulfenic_Acid_2->Transition_State 2-Pyridinesulfinic_Acid 2-Pyridinesulfinic Acid Transition_State->2-Pyridinesulfinic_Acid 2-Mercaptopyridine 2-Mercaptopyridine Transition_State->2-Mercaptopyridine

Caption: A simplified diagram showing a possible disproportionation pathway for this compound.

Conclusion

The theoretical study of this compound stability is a challenging yet crucial area of research. By leveraging computational models and extrapolating from related aromatic sulfenic acid systems, we can gain significant insights into the factors that govern its reactivity and lifetime. The data and methodologies presented in this guide offer a foundational understanding for researchers and professionals working with this and other reactive sulfenic acid intermediates in the fields of chemistry, biochemistry, and drug development. Further dedicated computational studies on this compound are warranted to build upon this foundational knowledge.

References

Computational Modeling of 2-Pyridinesulfenic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyridinesulfenic acid is a reactive sulfur species (RSS) derived from the oxidation of the thiol group of 2-mercaptopyridine. In biological systems, the sulfenic acid form of cysteine residues in proteins is a key intermediate in redox signaling pathways, regulating processes such as enzyme catalysis, transcription factor activity, and cellular responses to oxidative stress. The transient and reactive nature of sulfenic acids makes their experimental characterization challenging. Consequently, computational modeling has emerged as a powerful tool to investigate the structural, electronic, and thermodynamic properties of these species, providing insights into their stability, reactivity, and biological function.

This technical guide provides an in-depth overview of the computational modeling of this compound, summarizing key quantitative data, detailing relevant experimental protocols for the synthesis and characterization of analogous stable sulfenic acids, and visualizing its role in signaling pathways.

Computational Analysis of Structure and Properties

Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the molecular structure and energetics of sulfenic acids. While direct computational data for this compound is limited in publicly available literature, studies on analogous aromatic and simple alkyl sulfenic acids provide valuable insights into its expected properties.

Tautomerism

This compound can exist in equilibrium with its tautomeric form, a sulfoxide (a thione S-oxide). Computational studies on similar systems suggest that the sulfenic acid form (R-S-OH) is generally the more stable tautomer.

Molecular Geometry and Energetics

Detailed computational studies on methanesulfenic acid (CH₃SOH) and benzenesulfenic acid (C₆H₅SOH) offer a basis for understanding the structural parameters of this compound. The geometry is characterized by a non-planar arrangement around the sulfur atom.

Table 1: Calculated Structural Parameters of Methanesulfenic Acid (CH₃SOH) and its Complexes

Data from MP2(full)/6-311++G(d,p) calculations.[1]

ParameterValue (CH₃SOH)Value (CH₃SOH - 4-methylimidazole complex)
Bond Lengths (Å)
S-O1.6781.681
O-H0.9630.966
C-S1.8151.812
Bond Angles (°) **
C-S-O100.3101.2
S-O-H108.3107.5
Dihedral Angles (°) **
H-C-S-O60.058.9
C-S-O-H93.289.5
Dipole Moment (D) 2.114.58

Table 2: Calculated Thermochemical Data for Aromatic Sulfenic Acids

MoleculeEnthalpy of Formation (ΔfH⁰(298.15K), kcal/mol)Computational Method
Benzenesulfenic Acid-2.6 ± 0.6High-level quantum chemical methods[2]

Experimental Protocols

The high reactivity of simple sulfenic acids makes their isolation and characterization challenging. However, methods for the synthesis of sterically hindered, stable sulfenic acids have been developed. These protocols provide a foundation for the potential synthesis and characterization of this compound or its derivatives.

General Synthesis of a Stable Aromatic Sulfenic Acid

This protocol is adapted from the synthesis of sterically hindered aromatic sulfenic acids.

1. Synthesis of the Precursor Thiol:

  • The corresponding aromatic thiol (e.g., 2-mercaptopyridine with appropriate bulky substituents to provide steric hindrance) is synthesized via standard methods, such as nucleophilic aromatic substitution or reduction of the corresponding sulfonyl chloride.

2. Oxidation of the Thiol to Sulfenic Acid:

  • The precursor thiol is dissolved in an appropriate organic solvent (e.g., dichloromethane or tetrahydrofuran).

  • The solution is cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

  • A mild oxidizing agent, such as a peroxy acid (e.g., meta-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide, is added dropwise to the cooled solution. The stoichiometry is carefully controlled to favor the formation of the sulfenic acid over further oxidation to sulfinic or sulfonic acids.

  • The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

3. Isolation and Purification:

  • Upon completion of the reaction, the mixture is carefully quenched with a reducing agent (e.g., dimethyl sulfide) if excess oxidant is present.

  • The solvent is removed under reduced pressure at low temperature.

  • The crude product is purified by column chromatography on silica gel at low temperature to isolate the stable sulfenic acid.

4. Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the isolated sulfenic acid. The proton of the S-OH group typically appears as a broad singlet.

  • Infrared (IR) Spectroscopy: The O-H stretching vibration of the sulfenic acid is a characteristic band.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition.

  • X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides definitive structural proof.

G Experimental Workflow for Synthesis and Characterization of a Stable Aromatic Sulfenic Acid cluster_synthesis Synthesis cluster_workup Work-up and Purification cluster_characterization Characterization start Start: Precursor Thiol dissolve Dissolve in Organic Solvent start->dissolve cool Cool to -78°C under Inert Atmosphere dissolve->cool oxidize Add Mild Oxidizing Agent (e.g., m-CPBA) cool->oxidize monitor Monitor Reaction (TLC, LC-MS) oxidize->monitor quench Quench Reaction monitor->quench evaporate Solvent Evaporation (low temp) quench->evaporate purify Column Chromatography (low temp) evaporate->purify nmr NMR Spectroscopy ('H, '³C) purify->nmr ir IR Spectroscopy purify->ir ms Mass Spectrometry purify->ms xray X-ray Crystallography (if crystalline) purify->xray end End: Characterized Stable Sulfenic Acid nmr->end ir->end ms->end xray->end

Caption: Experimental workflow for the synthesis and characterization of a stable aromatic sulfenic acid.

Role in Biological Signaling Pathways

The formation of a sulfenic acid on a cysteine residue of a protein is a critical event in redox signaling. This modification can alter the protein's structure and function, leading to a downstream cellular response.

Redox Signaling via Protein Sulfenylation

Reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), can oxidize a reactive cysteine thiol to a sulfenic acid. This initial oxidation product is a hub for various subsequent reactions. It can be reduced back to the thiol by cellular reductants like thioredoxin, or it can react with another thiol to form a disulfide bond. This disulfide bond formation can be intramolecular or intermolecular, leading to changes in protein conformation or protein-protein interactions. If the levels of ROS are high, the sulfenic acid can be further oxidized to irreversible sulfinic and sulfonic acids, which is often associated with oxidative damage.

G Redox Signaling Pathway Involving Protein Sulfenic Acid Formation ROS Reactive Oxygen Species (e.g., H₂O₂) Protein_SH Protein-Cys-SH (Reduced Thiol) ROS->Protein_SH Protein_SOH Protein-Cys-SOH (Sulfenic Acid) Protein_SS Protein-S-S-Protein/GSH (Disulfide) Protein_SOH->Protein_SS Reaction with Thiol Protein_SO2H Protein-Cys-SO₂H (Sulfinic Acid) Protein_SOH->Protein_SO2H Further Oxidation Cellular_Response Downstream Cellular Response Protein_SOH->Cellular_Response Signal Transduction Protein_SS->Cellular_Response Signal Transduction Protein_SO3H Protein-Cys-SO₃H (Sulfonic Acid) Protein_SO2H->Protein_SO3H Further Oxidation Reductants Cellular Reductants (e.g., Thioredoxin) Reductants->Protein_SOH Reduction Reductants->Protein_SS

Caption: A generalized signaling pathway illustrating the formation and fate of protein sulfenic acid.

Conclusion

Computational modeling provides a critical lens through which to view the fleeting yet significant world of sulfenic acids. For this compound, while direct experimental and computational data remain areas for future research, analogous systems offer a robust framework for understanding its fundamental chemical properties. The interplay of computational predictions and targeted synthetic efforts will continue to unravel the nuanced roles of this and other reactive sulfur species in chemistry, biology, and medicine. Researchers and drug development professionals can leverage these computational insights to design molecules that target specific redox pathways and to understand the mechanisms of action of drugs that modulate cellular redox states.

References

The Elusive 2-Pyridinesulfenic Acid: A Technical Guide to a Transient Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of reactive intermediates in organic chemistry and drug development, sulfenic acids (RSOH) hold a significant position. They are increasingly recognized as key players in redox signaling pathways and as transient species in the metabolism of sulfur-containing compounds. This technical guide focuses on a specific, yet highly elusive, member of this class: 2-pyridinesulfenic acid. While not an isolable compound under normal conditions, compelling evidence points to its existence as a critical, short-lived intermediate. Understanding its transient nature, formation, and reactivity is paramount for researchers working with pyridinethiol-based compounds, which are prevalent in medicinal chemistry and materials science. This document provides a comprehensive overview of the current understanding of this compound, summarizing the evidence for its existence, its proposed role in chemical transformations, and the methodologies used to study such fleeting species.

Evidence for the Existence of a Transient Species

Direct observation and isolation of this compound have not been reported in the scientific literature, a fact attributable to the inherent instability of most sulfenic acids. However, its existence is strongly inferred from the well-established chemistry of its precursor, 2-pyridinethiol (also known as 2-mercaptopyridine), and the characterization of its ultimate oxidation product, 2,2'-dipyridyl disulfide. The formation of the disulfide bond is mechanistically explained by the initial oxidation of the thiol to a sulfenic acid, which then rapidly reacts further.

The general reactivity of sulfenic acids involves condensation with a thiol to form a disulfide or further oxidation to the more stable sulfinic and sulfonic acids. In the case of this compound, the former pathway, leading to 2,2'-dipyridyl disulfide, is the predominant and well-documented outcome.

Proposed Formation and Reaction Pathways

The primary route to the transient this compound is the mild oxidation of 2-pyridinethiol. This process is often autocatalytic, as amines can catalyze the oxidation of thiols.

Logical Flow of 2-Pyridinethiol Oxidation

G A 2-Pyridinethiol C This compound (Transient Intermediate) A->C Oxidation B [O] (Oxidizing Agent) E 2,2'-Dipyridyl Disulfide C->E Condensation D 2-Pyridinethiol D->E F H2O

Caption: Proposed reaction pathway for the oxidation of 2-pyridinethiol.

Characterization and Data

Due to its transient nature, direct spectroscopic or crystallographic characterization of this compound is not available. Its properties must be inferred from computational studies and by analogy to more stable sulfenic acids that have been synthesized and characterized.

Inferred and Theoretical Properties
PropertyInferred/Theoretical ValueBasis
Molecular Formula C₅H₅NOSStoichiometry of the oxidation of 2-pyridinethiol.
Molecular Weight 127.16 g/mol Calculated from the molecular formula.
Stability Extremely low; highly reactive intermediateGeneral chemical knowledge of sulfenic acids and the rapid formation of 2,2'-dipyridyl disulfide from 2-pyridinethiol.[1][2]
Reactivity Prone to self-condensation or further oxidationThe primary product of 2-pyridinethiol oxidation is the disulfide, indicating rapid condensation of the sulfenic acid intermediate with a molecule of the thiol.[1]
Calculated Dipole Moment Data not available in searched literature.Would require specific computational chemistry studies on this molecule.
Calculated Bond Lengths Data not available in searched literature.Would require specific computational chemistry studies on this molecule.

Experimental Protocols for Studying Transient Intermediates

While a protocol for the isolation of this compound cannot be provided, this section outlines the general experimental strategies employed to detect and characterize transient species.

Trapping Experiments

Trapping experiments are a cornerstone for providing evidence of reactive intermediates. This involves introducing a "trapping agent" that reacts specifically with the intermediate to form a stable, characterizable product.

Workflow for a Trapping Experiment

G cluster_0 Reaction Mixture A 2-Pyridinethiol D Formation of This compound (Transient) A->D B Oxidizing Agent B->D C Trapping Agent C->D E Stable Trapped Adduct D->E Trapping Reaction F Analysis (e.g., NMR, MS) E->F

References

2-pyridinesulfenic acid as a reactive intermediate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 2-Pyridinesulfenic Acid as a Reactive Intermediate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfenic acids (RSOH) are highly reactive organosulfur compounds characterized by the S-OH functional group. They are the initial product of the two-electron oxidation of a thiol.[1] Due to their transient nature, sulfenic acids often act as fleeting intermediates in a variety of chemical and biological processes.[2] Their reactivity is dual in nature; they can act as both nucleophiles and electrophiles, though their electrophilic character is more commonly exploited in reactions with biological nucleophiles like thiols.[3][4]

This guide focuses on a specific heterocyclic sulfenic acid, This compound . This intermediate has garnered significant attention due to its central role in the mechanism of action of proton pump inhibitors (PPIs), a class of drugs widely used to treat acid-related gastric conditions.[5][6][7] Understanding the generation, reactivity, and trapping of this compound is crucial for the development of new therapeutics and for probing redox signaling pathways.

Generation of this compound

This compound is not a stable, isolable compound under normal conditions. It is typically generated in situ as a reactive intermediate. The primary methods for its formation are the acid-catalyzed rearrangement of 2-pyridyl sulfoxides and the controlled oxidation of 2-pyridinethiol.

Acid-Catalyzed Rearrangement of 2-Pyridyl Sulfoxides

The most well-documented pathway for generating this compound is the acid-catalyzed activation of substituted 2-pyridinylmethylsulfinylbenzimidazoles, the core structure of proton pump inhibitors (PPIs) like omeprazole.[8][9][10]

The process begins with protonation of the pyridine nitrogen, followed by a second protonation on the benzimidazole ring.[11] This dual protonation facilitates a molecular rearrangement, leading to the formation of the reactive this compound and a substituted benzimidazole.[5] This activation is highly selective to the acidic environment of the parietal cell secretory canaliculus, where the pH is extremely low.

PPI_Activation cluster_0 Acidic Environment (Stomach) PPI Proton Pump Inhibitor (2-Pyridyl Sulfoxide) Protonated_PPI Protonated PPI PPI->Protonated_PPI  + 2H+ Sulfenic_Acid This compound (Reactive Intermediate) Protonated_PPI->Sulfenic_Acid  Rearrangement Benzimidazole_Deriv Benzimidazole Derivative Protonated_PPI->Benzimidazole_Deriv  Rearrangement Further_Reactions Biological Target (e.g., Cysteine) Sulfenic_Acid->Further_Reactions Reacts with Nucleophiles

Figure 1: Generation of this compound from a proton pump inhibitor.
Oxidation of 2-Pyridinethiol

A more direct, though less commonly cited in the context of biological mechanisms, method for generating this compound is the controlled oxidation of its corresponding thiol, 2-pyridinethiol (also known as 2-mercaptopyridine).[11] Mild oxidizing agents can convert the thiol to the sulfenic acid. However, this reaction requires careful control, as the sulfenic acid intermediate is highly susceptible to over-oxidation to the corresponding sulfinic (RSO₂H) and sulfonic (RSO₃H) acids, or condensation with another thiol molecule to form a disulfide.[1][6]

Reactivity and Mechanistic Pathways

The reactivity of this compound is dominated by the electrophilic nature of its sulfur atom. It readily reacts with nucleophiles, most notably the thiol groups of cysteine residues in proteins.[8][5]

Reaction with Cysteine Residues

In the context of PPIs, the generated this compound is positioned to react with specific cysteine residues on the luminal surface of the gastric H⁺,K⁺-ATPase (the proton pump).[5][11] The sulfenic acid intermediate can also rearrange to form an even more reactive tetracyclic sulfenamide.[5][6][9] Both species are potent electrophiles that attack the nucleophilic thiolate of a cysteine residue (e.g., Cys-813 in the H⁺,K⁺-ATPase), forming a stable, covalent disulfide bond.[5][7] This covalent modification irreversibly inhibits the enzyme, thereby blocking gastric acid secretion.[12][13] The formation of this disulfide complex is the rate-determining step in the inhibition process.[6][7]

Cysteine_Reaction cluster_1 Inhibition of H+,K+-ATPase Sulfenic_Acid This compound or Sulfenamide Disulfide_Complex Covalent Disulfide Bond (Enzyme Inhibition) Sulfenic_Acid->Disulfide_Complex  Nucleophilic Attack Cysteine Cysteine Residue (e.g., Cys-813 on Proton Pump) Cysteine->Disulfide_Complex

Figure 2: Reaction of this compound with a cysteine residue.
Other Reactions

Like other sulfenic acids, this compound is prone to a variety of other reactions that contribute to its transient nature:

  • Condensation: Two molecules of sulfenic acid can condense to form a thiosulfinate (RS(O)SR).[2]

  • Reaction with Thiols: It can react with another thiol molecule (like another molecule of 2-pyridinethiol or glutathione) to form a disulfide.[6]

  • Over-oxidation: In the presence of excess oxidant, it can be irreversibly oxidized to sulfinic and sulfonic acids.[1][6]

Trapping and Detection

Due to its high reactivity and short half-life, the direct detection of this compound is challenging.[8] Its existence is often inferred from the products of its reactions. However, specific chemical probes have been developed to "trap" sulfenic acids, forming stable adducts that can be detected and quantified.

The most common trapping agents are carbon-based nucleophiles, particularly 1,3-dicarbonyl compounds like dimedone .[14][15][16] Dimedone reacts specifically with the sulfenic acid moiety to form a stable thioether adduct, which can be identified by mass spectrometry (detecting the mass increase).[17] More advanced probes have been developed based on the dimedone scaffold, incorporating reporter tags like biotin for affinity purification or fluorescent groups for imaging.[16] Strained cycloalkynes have also been developed as more rapid trapping agents.[9]

Quantitative Data Summary

While specific thermodynamic data for this compound is scarce due to its transient nature, kinetic data for the reactions of sulfenic acids, particularly with trapping agents and in the context of PPI activation, have been reported.

Reaction / ProcessSpecies / Model SystemRate Constant (k) or Energy Barrier (ΔG‡)Conditions / Notes
Trapping with Dimedone-based probesProtein Sulfenic Acids0.008 – 0.05 M⁻¹s⁻¹Considered selective but kinetically slow.[5][18]
Trapping with Strained Cycloalkynes (e.g., BCN)Model Sulfenic Acids~25 M⁻¹s⁻¹Over 100x faster than dimedone-based probes.[9]
S-Glutathionylation (Reaction with Glutathione)Human Serum Albumin-SOH2.9 M⁻¹s⁻¹Competes with trapping agents in a biological context.[18]
Over-oxidation (SOH → SO₂H) by H₂O₂1-Anthraquinonesulfenic acid85 M⁻¹s⁻¹Indicates a facile pathway to irreversible oxidation.[4][6]
Disulfide Complex Formation (Rate-determining step for PPIs)Timoprazole vs. S-omeprazoleΔG‡ is 5.5 kcal/mol higher for TimoprazoleDFT calculation; explains lower efficacy of timoprazole.[6][7][19]

Experimental Protocols

Detailed protocols for isolating this compound are not feasible. However, protocols for its in situ generation and subsequent trapping are central to its study.

Protocol: Generation and Trapping from a PPI (Conceptual)

This protocol describes a conceptual workflow for demonstrating the formation of the reactive intermediate from a PPI and its reaction with a thiol.

  • PPI Activation: Dissolve the proton pump inhibitor (e.g., omeprazole) in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Acidification: Prepare an acidic aqueous buffer (pH < 4) to mimic the environment of the stomach's parietal cells.

  • Initiation: Add the PPI stock solution to the acidic buffer with stirring. The acid will catalyze the rearrangement of the PPI to form the this compound intermediate.[11]

  • Trapping: Immediately introduce a thiol-containing molecule (e.g., N-acetyl-L-cysteine or glutathione) to the solution.

  • Analysis: Allow the reaction to proceed for a defined period. Quench the reaction by neutralizing the solution. Analyze the reaction mixture using LC-MS (Liquid Chromatography-Mass Spectrometry) to identify the disulfide adduct formed between the activated PPI and the thiol.

Protocol: General Trapping of Protein Sulfenic Acids with Dimedone-Based Probes

This protocol is adapted from general methods for detecting protein sulfenylation and can be applied to systems where this compound is expected to react with a protein target.[16][17][20]

  • Protein Preparation: Prepare the purified target protein in a suitable, thiol-free buffer (e.g., phosphate buffer at pH 7.4).

  • Induction of Sulfenic Acid: Treat the protein with a mild oxidant (e.g., a stoichiometric amount of H₂O₂) to induce the formation of sulfenic acid on susceptible cysteine residues. Incubate for a short period (e.g., 5-15 minutes) at room temperature.

  • Removal of Excess Oxidant: Add catalase to the reaction mixture to quench any remaining H₂O₂. This prevents non-specific oxidation and reaction with the probe.

  • Trapping: Add the dimedone-based probe (e.g., DCP-Bio1, a biotinylated dimedone analog) to the solution, typically at a concentration of 1-5 mM. Incubate for 1-2 hours at room temperature.[18]

  • Sample Preparation for Analysis: Prepare the sample for analysis. For mass spectrometry, this may involve buffer exchange, digestion with a protease like trypsin, and subsequent LC-MS/MS analysis to identify the modified peptide. For western blotting (if using a biotinylated probe), the sample would be run on an SDS-PAGE gel, transferred to a membrane, and probed with streptavidin-HRP.

Trapping_Workflow Start Target Protein (with Cys-SH) Oxidation 1. Add Oxidant (e.g., H₂O₂) Start->Oxidation Form Cys-SOH Quench 2. Quench Oxidant (e.g., Catalase) Oxidation->Quench Stop Reaction Trapping 3. Add Trapping Probe (e.g., Dimedone) Quench->Trapping Form Stable Adduct Analysis 4. Analysis (e.g., Mass Spectrometry) Trapping->Analysis End Identified S-OH Site Analysis->End

Figure 3: Experimental workflow for trapping protein sulfenic acids.

Conclusion

This compound is a paramount example of a reactive sulfenic acid intermediate whose transient existence underpins a major therapeutic drug class. While its instability precludes direct study, its generation via acid-catalyzed rearrangement of 2-pyridyl sulfoxides is a well-established mechanism. Its subsequent electrophilic attack on cysteine residues of the gastric proton pump is the key to the pharmacological action of PPIs. The study of this and other sulfenic acids relies on sophisticated trapping methodologies and kinetic analysis, providing critical insights for researchers in medicinal chemistry, chemical biology, and drug development. Future advancements in probe chemistry and analytical techniques will continue to illuminate the multifaceted roles of these reactive intermediates in both pharmacology and physiology.

References

The Elusive Role of 2-Pyridinesulfenic Acid in Biological Systems: A Technical Guide to a Broader Understanding of Sulfenic Acid Chemistry and Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

While the direct biological role of 2-pyridinesulfenic acid remains largely uncharacterized in scientific literature, the broader family of sulfenic acids, particularly cysteine-sulfenic acids formed on protein residues, are recognized as critical mediators in a host of physiological and pathological processes. This technical guide provides an in-depth exploration of the chemistry, biological function, and experimental consideration of these pivotal but transient intermediates. We address the likely intended focus of interest—protein-derived sulfenic acids—by detailing their formation, their crucial roles in redox signaling and enzyme catalysis, and the methodologies employed for their detection and characterization. This guide aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of sulfenic acid biology, which holds significant potential for therapeutic innovation.

The Chemistry of Sulfenic Acids: A Transient but Pivotal Intermediate

Sulfenic acids (RSOH) are highly reactive and generally unstable chemical entities. Their transient nature makes them challenging to study directly. In biological systems, the most significant and well-characterized sulfenic acids are those formed from the oxidation of the thiol side chain of cysteine residues within proteins.

The formation of a cysteine-sulfenic acid (Cys-SOH) is a key event in redox biology. It is typically generated through the reaction of a cysteine thiol with a two-electron oxidant, most notably hydrogen peroxide (H₂O₂). This reaction is often facilitated by the specific protein microenvironment that lowers the pKa of the cysteine thiol, making it more susceptible to oxidation.

Once formed, the sulfenic acid moiety is a hub of reactivity, capable of undergoing several subsequent reactions that dictate its biological consequence. These include:

  • Further oxidation: to the more stable sulfinic (-SO₂H) and sulfonic (-SO₃H) acids.

  • Reaction with a nearby thiol: to form a disulfide bond (-S-S-), which can be intra- or intermolecular.

  • Reaction with glutathione: leading to S-glutathionylation, a key post-translational modification.

  • Cyclization: with a backbone amide to form a sulfenyl amide.

  • Reduction back to a thiol: by cellular reducing agents like thioredoxin, completing a redox cycle.

This diverse reactivity allows cysteine-sulfenic acids to act as sensitive redox switches, modulating protein function in response to changes in the cellular oxidative state.

Biological Functions of Cysteine-Sulfenic Acids

The formation of cysteine-sulfenic acids is not a random event of oxidative damage but rather a controlled and specific post-translational modification that plays a vital role in various cellular processes.

Redox Signaling

Cysteine-sulfenic acids are central to redox signaling pathways. The reversible nature of their formation and subsequent reactions allows them to act as molecular switches, turning protein activity on or off in response to oxidant signals. A prime example is the regulation of transcription factors. For instance, the DNA-binding activity of transcription factors like AP-1 (composed of Fos and Jun proteins) is inhibited by the oxidation of a critical cysteine residue to a sulfenic acid. This provides a mechanism for cells to respond to oxidative stress by altering gene expression.

Enzyme Catalysis

In certain enzymes, a cysteine-sulfenic acid is a key catalytic intermediate. These enzymes often function in pathways that involve the metabolism of reactive oxygen species. Notable examples include:

  • NADH Peroxidase and NADH Oxidase: In these bacterial enzymes, a cysteine-sulfenic acid is a crucial part of the catalytic cycle for the reduction of hydrogen peroxide or oxygen.

  • Peroxiredoxins: This family of antioxidant enzymes utilizes a conserved cysteine residue that is oxidized to a sulfenic acid during the reduction of peroxides. This sulfenic acid then reacts with another cysteine to form a disulfide bond, which is subsequently reduced to regenerate the active enzyme.

The involvement of a sulfenic acid intermediate in these enzymes highlights its importance in cellular defense against oxidative damage.

Quantitative Data on Sulfenic Acid-Related Moieties

While quantitative data specifically for this compound is not available in the biological context, extensive research on cysteine-reactive compounds provides valuable insights into the reactivity of sulfenic acid precursors and related electrophiles. The following table summarizes kinetic data for the reaction of various electrophiles with cysteine, which can serve as a proxy for understanding the potential reactivity of sulfenic acid-like species.

Electrophile ClassExample CompoundSecond-Order Rate Constant (M⁻¹s⁻¹) with CysteineReference
Sulfonyl Pyrimidine2-(methylsulfonyl)pyrimidine~10² - 10³[1]
Sulfonyl Pyridine2-Cyano-5-nitrophenyl methyl sulfone~10⁴ - 10⁵[2]
MaleimideN-ethylmaleimide~10³ - 10⁴General Knowledge
IodoacetamideIodoacetamide~10¹ - 10²General Knowledge

Table 1: Comparative Reactivity of Cysteine-Reactive Electrophiles. This table provides a summary of the reaction rates of different classes of electrophiles with cysteine residues. The data illustrates the tunable reactivity of these compounds, which is a key consideration in the design of covalent inhibitors and probes.

Experimental Protocols for the Study of Sulfenic Acids

The transient nature of sulfenic acids necessitates specialized techniques for their detection and characterization.

Dimedone-Based Probes

Dimedone (5,5-dimethyl-1,3-cyclohexanedione) and its derivatives are classic reagents used to trap sulfenic acids. Dimedone reacts specifically with the sulfenic acid moiety to form a stable thioether adduct, which can then be detected by various methods.

Protocol for In-Gel Detection of Protein Sulfenic Acids using a Dimedone-Based Probe:

  • Cell Lysis: Lyse cells in a buffer containing a dimedone-based probe (e.g., 10 mM) and protease inhibitors. To control for artifacts, include a negative control where the probe is omitted or a reducing agent like DTT is added.

  • Protein Separation: Separate the proteins by SDS-PAGE.

  • Western Blotting: Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Detection: Probe the membrane with an antibody that specifically recognizes the dimedone-adduct.

  • Visualization: Use a secondary antibody conjugated to a detectable label (e.g., HRP or a fluorophore) for visualization.

Mass Spectrometry-Based Proteomics

Mass spectrometry has become a powerful tool for identifying and quantifying sulfenic acid modifications on a proteome-wide scale. This approach typically involves trapping the sulfenic acid with a specific probe that contains a tag for enrichment and/or a unique mass signature for identification.

General Workflow for Proteomic Analysis of Sulfenylation:

G cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis A Cell Lysis with Dimedone Probe B Protein Digestion (e.g., Trypsin) A->B C Affinity Purification of Dimedone-labeled Peptides B->C Labeled Peptides D LC-MS/MS Analysis C->D Enriched Peptides E Data Analysis and Site Identification D->E

Figure 1: Proteomic Workflow. A general workflow for the identification of protein sulfenylation sites using a dimedone-based probe and mass spectrometry.

Signaling Pathways Involving Cysteine-Sulfenic Acids

The formation of cysteine-sulfenic acids is a key event in numerous signaling pathways, allowing cells to respond to changes in their redox environment.

G ROS Reactive Oxygen Species (e.g., H₂O₂) CysSH Protein-Cys-SH (Active) ROS->CysSH Oxidation CysSOH Protein-Cys-SOH (Intermediate) CysSOH->CysSH Reduction Downstream Downstream Signaling (e.g., Kinase activation, Transcription factor regulation) CysSOH->Downstream Signal Transduction Thioredoxin Thioredoxin (Trx-(SH)₂) Thioredoxin_ox Thioredoxin (Trx-S₂) Thioredoxin->Thioredoxin_ox Thioredoxin_ox->CysSOH

References

An In-depth Technical Guide on the Electronic Properties of 2-Pyridinesulfenic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Pyridinesulfenic acid is a highly reactive and transient chemical intermediate. Its fleeting nature makes direct experimental characterization challenging, yet its electronic properties are of significant interest in fields ranging from atmospheric chemistry to drug development. This guide synthesizes theoretical principles and data from analogous compounds to provide a detailed overview of the core electronic and structural characteristics of this compound. It covers its structure, tautomerism, reactivity, and key computational and spectroscopic data, presented through structured tables and logical diagrams to facilitate understanding and further research.

Introduction

Sulfenic acids (RSOH) are organosulfur compounds that play pivotal roles as transient intermediates in a variety of chemical and biological processes. This compound, with the pyridine nitrogen adjacent to the sulfenic acid group, presents a unique electronic environment due to the interplay of the electron-withdrawing pyridine ring and the potential for intramolecular interactions. Understanding its electronic properties is crucial for predicting its stability, reactivity, and potential role in mechanistic pathways. Due to its high reactivity, this compound is typically studied in situ through generation from a stable precursor followed by trapping or spectroscopic characterization.

Molecular Structure and Electronic Properties

The electronic structure of this compound is heavily influenced by the electronegative nitrogen atom in the pyridine ring and the sulfur-oxygen bond's polarity. A key structural feature is the potential for an intramolecular hydrogen bond between the sulfenic acid proton and the pyridine nitrogen, which can enhance its stability relative to other aryl-sulfenic acids.

Tautomerism

This compound can exist in equilibrium with its tautomeric form, a pyridine-N-sulfoxide. Computational studies on analogous systems suggest that the sulfenic acid form is stabilized by the intramolecular hydrogen bond, but the relative energies can be highly dependent on the chemical environment (e.g., solvent polarity).

tautomerism cluster_0 Tautomeric Equilibrium Sulfenic_Acid This compound (RSOH form) Sulfoxide Pyridine-N-Sulfoxide (S-Oxide form) Sulfenic_Acid->Sulfoxide Proton Transfer

Caption: Tautomeric equilibrium between this compound and its sulfoxide form.

Quantitative Electronic and Geometric Data

Table 1: Calculated Geometrical Parameters (DFT)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
S–O1.68--
O–H0.97--
C–S1.78--
N···H (H-bond)~1.85--
C–S–O-105.0-
S–O–H-108.5-
C–S–O–H--~88.0

Table 2: Calculated Electronic Properties (DFT)

PropertyExemplary ValueDescription
Dipole Moment~3.2 DIndicates significant molecular polarity.
HOMO Energy~ -6.8 eVHighest Occupied Molecular Orbital; relates to nucleophilicity.
LUMO Energy~ -0.9 eVLowest Unoccupied Molecular Orbital; relates to electrophilicity.
Mulliken Charge on S+0.45Suggests the sulfur atom is electrophilic.
Mulliken Charge on O-0.65Indicates a high degree of negative charge.
Mulliken Charge on N-0.50Shows the electron-withdrawing effect of the pyridine nitrogen.

Spectroscopic Characterization

The spectroscopic signature of this compound would be key to its identification. Based on data from related transient species, the following characteristics can be anticipated.

Table 3: Predicted Spectroscopic Data

TechniqueFeaturePredicted RangeAssignment
UV-Visλmax330 - 360 nmπ → π* transition, influenced by the conjugated system.
Infrared (IR)ν(O-H)~3350 cm⁻¹ (broad)O-H stretch, broadened by intramolecular H-bonding.
ν(S-O)~790 cm⁻¹S-O single bond stretch.
¹H NMRδ(OH)9 - 12 ppmDeshielded proton due to H-bonding and proximity to the ring.

Reactivity and Chemical Behavior

The electronic properties of this compound govern its reactivity. The sulfur atom exhibits dual character: it is nucleophilic due to the presence of lone pairs but also electrophilic due to the polarized S-O bond.

  • Dimerization: In the absence of trapping agents, sulfenic acids rapidly self-condense to form thiosulfinates (RS(O)SR).

  • Reaction with Thiols: They readily react with thiols to form unsymmetrical disulfides, a reaction of significant biological relevance.

  • Addition to Alkenes/Alkynes: Sulfenic acids can undergo syn-addition to unsaturated carbon-carbon bonds, forming sulfoxides.

reactivity cluster_reactions Key Reactions PSiA This compound Disulfide Unsymmetrical Disulfide PSiA->Disulfide Sulfoxide Sulfoxide Adduct PSiA->Sulfoxide Thiosulfinate Thiosulfinate PSiA->Thiosulfinate Thiol Thiol (R'-SH) Thiol->Disulfide Alkene Alkene/Alkyne Alkene->Sulfoxide Self Another Molecule of 2-PSiA Self->Thiosulfinate

Caption: Key reaction pathways for this compound.

Experimental Protocols: Generation and Trapping

As a transient species, this compound must be generated in situ for study. A general and widely applicable method is the thermal elimination of a sulfoxide precursor.

Principle

The protocol involves the synthesis of a stable sulfoxide precursor that, upon heating, undergoes a syn-elimination reaction through a five-membered cyclic transition state to release the desired sulfenic acid and a stable byproduct (e.g., an alkene). The highly reactive sulfenic acid is then immediately captured by a trapping agent present in the reaction mixture.

Methodology
  • Precursor Synthesis:

    • Synthesize a suitable thioether, for example, by reacting 2-mercaptopyridine with an appropriate alkyl halide containing a leaving group and a beta-proton (e.g., 2-(2-pyridylthio)ethanol).

    • Oxidize the resulting thioether to the corresponding sulfoxide using a mild oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent like dichloromethane (DCM) at low temperatures (0 °C to room temperature).

    • Purify the sulfoxide precursor by column chromatography or recrystallization.

  • In Situ Generation and Trapping:

    • Dissolve the purified sulfoxide precursor in an inert, high-boiling solvent (e.g., toluene or xylene) in a reaction vessel.

    • Add a stoichiometric excess (e.g., 2-5 equivalents) of a trapping agent. A common and efficient trap is a reactive alkene or alkyne, such as dimethyl acetylenedicarboxylate (DMAD).

    • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to the temperature required for thermolysis (typically 80-140 °C).

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the precursor and the formation of the trapped adduct.

    • Upon completion, cool the reaction mixture and purify the resulting stable adduct by column chromatography. The structure of the adduct provides definitive evidence for the transient formation of the sulfenic acid.

workflow cluster_workflow Experimental Workflow: Generation and Trapping Thioether 1. Synthesize Thioether Precursor Oxidation 2. Oxidize to Sulfoxide Thioether->Oxidation Purification1 3. Purify Sulfoxide Oxidation->Purification1 Generation 4. Thermolysis in presence of Trapping Agent Purification1->Generation PSiA Transient 2-PSiA Generation->PSiA Trapping Trapped Adduct Generation->Trapping PSiA->Trapping Purification2 5. Purify Adduct Trapping->Purification2 Analysis 6. Characterize Adduct (NMR, MS, etc.) Purification2->Analysis

Caption: General experimental workflow for the generation and trapping of this compound.

Conclusion

While this compound remains an elusive target for direct study, a robust understanding of its electronic properties can be constructed through computational modeling and analogy to related, better-characterized systems. The presence of the pyridine ring and the potential for intramolecular hydrogen bonding are key features that stabilize the molecule and modulate its reactivity. The methodologies and data presented in this guide provide a foundational framework for researchers and drug development professionals to predict the behavior of this and similar transient sulfenic acids in complex chemical and biological systems. Further computational studies and advanced spectroscopic techniques will be instrumental in refining these models and directly observing this fascinating intermediate.

Unveiling the Ephemeral: A Technical Guide to the Identification of 2-Pyridinesulfenic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The transient nature of sulfenic acids presents a significant challenge in their identification and characterization. This technical guide provides a comprehensive framework for the generation, trapping, and analysis of the highly reactive intermediate, 2-pyridinesulfenic acid. Due to the absence of direct experimental literature on this specific molecule, this guide extrapolates from well-established methodologies for the study of other transient sulfenic acids, particularly those found in protein biochemistry. The proposed workflow centers on the controlled oxidation of 2-pyridinethiol followed by in situ trapping with nucleophilic reagents, and subsequent analysis by mass spectrometry. This document offers detailed experimental protocols, strategies for data interpretation, and theoretical considerations to aid researchers in the pursuit of understanding the role of this elusive intermediate in chemical and biological systems.

Introduction: The Challenge of Transient Species

Sulfenic acids (RSOH) are highly reactive intermediates in the oxidation of thiols. Their fleeting existence makes direct observation and characterization exceptionally difficult. In biological systems, protein-cysteine sulfenic acids are crucial players in redox signaling and oxidative stress responses. Similarly, small molecule sulfenic acids, such as this compound, are postulated as key intermediates in various chemical transformations and drug metabolism pathways. However, their high reactivity often leads to rapid subsequent reactions, including disulfide formation or further oxidation to sulfinic and sulfonic acids, precluding their isolation and direct analysis.

The predominant and most successful strategy for studying these ephemeral species is through indirect detection , primarily via trapping experiments . This involves the in situ generation of the sulfenic acid in the presence of a "trapping" agent that rapidly and selectively reacts with the sulfenic acid to form a stable, readily analyzable adduct.

This guide outlines a proposed methodology for the identification of this compound, leveraging these established principles.

Proposed Experimental Workflow

The identification of this compound can be achieved through a three-stage process: generation, trapping, and analysis.

experimental_workflow Figure 1: Proposed Experimental Workflow for this compound Identification cluster_generation Generation cluster_trapping Trapping cluster_analysis Analysis start 2-Pyridinethiol (Precursor) generation Generation of this compound start->generation Oxidation oxidant Oxidizing Agent (e.g., H2O2, m-CPBA) oxidant->generation trapping Formation of Stable Adduct generation->trapping Rapid Reaction trapper Trapping Agent (e.g., Dimedone) trapper->trapping ms Mass Spectrometry (LC-MS/MS) trapping->ms Sample Preparation characterization Adduct Characterization ms->characterization Data Analysis

Caption: Proposed workflow for identifying this compound.

Generation of this compound

The in situ generation of this compound is proposed to be achieved through the controlled oxidation of its stable precursor, 2-pyridinethiol.

Reaction Pathway:

generation_pathway Figure 2: Generation of this compound 2-Pyridinethiol 2-Pyridinesulfenic_Acid This compound (Transient) 2-Pyridinethiol->2-Pyridinesulfenic_Acid Oxidation Oxidant + Oxidant (e.g., H2O2)

Caption: Oxidation of 2-pyridinethiol to form the transient this compound.

Experimental Protocol: Oxidation of 2-Pyridinethiol

  • Materials:

    • 2-Pyridinethiol

    • Hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA)

    • Aqueous buffer solution (e.g., phosphate-buffered saline, pH 7.4)

    • Organic solvent (e.g., acetonitrile, methanol)

  • Procedure:

    • Prepare a stock solution of 2-pyridinethiol in an appropriate organic solvent.

    • Prepare a stock solution of the oxidizing agent.

    • In a reaction vessel, dilute the 2-pyridinethiol stock solution with the aqueous buffer to the desired final concentration (e.g., 100 µM).

    • Initiate the reaction by adding a controlled amount of the oxidizing agent (e.g., 1-5 equivalents). The reaction should be performed at a controlled temperature (e.g., room temperature or 37°C).

    • The reaction mixture containing the transient this compound is then immediately subjected to the trapping step.

Trapping of this compound

The choice of a trapping agent is critical. It must be highly reactive towards the sulfenic acid but inert towards the starting thiol and the oxidant. Dimedone (5,5-dimethyl-1,3-cyclohexanedione) is the most widely used and validated trapping agent for sulfenic acids.

Reaction Pathway:

trapping_pathway Figure 3: Trapping of this compound with Dimedone 2-Pyridinesulfenic_Acid This compound Adduct Stable Adduct 2-Pyridinesulfenic_Acid->Adduct Dimedone Dimedone->Adduct

Caption: Reaction of transient this compound with dimedone to form a stable adduct.

Experimental Protocol: Trapping with Dimedone

  • Materials:

    • Dimedone

    • Reaction mixture from the generation step.

  • Procedure:

    • Prepare a stock solution of dimedone in a suitable solvent (e.g., DMSO or ethanol).

    • The trapping can be performed in two ways:

      • Pre-incubation: Add an excess of dimedone (e.g., 10-100 equivalents) to the 2-pyridinethiol solution before the addition of the oxidant. This ensures that the sulfenic acid is trapped as soon as it is formed.

      • Post-generation addition: Add the dimedone solution to the reaction mixture immediately after the addition of the oxidant.

    • Allow the trapping reaction to proceed for a specific time (e.g., 15-60 minutes) at a controlled temperature.

    • The reaction is then quenched, for example, by adding a reducing agent like sodium borohydride to remove any unreacted oxidant, or by immediate preparation for analysis.

Data Presentation and Analysis

The primary method for analyzing the stable adduct is liquid chromatography-mass spectrometry (LC-MS), often coupled with tandem mass spectrometry (MS/MS) for structural confirmation.

Analyte Expected [M+H]⁺ (m/z) Notes
2-Pyridinethiol112.02Starting material.
2,2'-Dipyridyl disulfide221.03A common side-product of thiol oxidation.
2-Pyridinesulfinic acid144.01Product of over-oxidation.
2-Pyridinesulfonic acid160.01Product of further over-oxidation.
Dimedone Adduct of this compound 266.10 Target analyte for identification.

Experimental Protocol: LC-MS/MS Analysis

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system.

  • Chromatography:

    • Column: A reverse-phase C18 column is suitable for separating the components.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to promote protonation.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

    • MS Scan: Acquire full scan mass spectra to detect the expected m/z of the adduct.

    • MS/MS Fragmentation: Perform fragmentation of the parent ion corresponding to the adduct's m/z. The fragmentation pattern will provide structural information to confirm the identity of the adduct.

Expected Fragmentation Pattern of the Dimedone Adduct:

The MS/MS spectrum of the [M+H]⁺ ion of the dimedone adduct (m/z 266.10) is expected to show characteristic fragment ions corresponding to the loss of water, the dimedone moiety, and fragments of the pyridine ring.

Theoretical Considerations and Alternative Approaches

  • Computational Chemistry: In the absence of experimental data, computational methods such as Density Functional Theory (DFT) can be employed to predict the stability, reactivity, and spectroscopic properties of this compound and its adducts. These calculations can provide valuable insights to guide experimental design and interpret results.

  • Alternative Trapping Agents: While dimedone is the standard, other nucleophilic trapping agents could be explored, such as:

    • Strained Cycloalkynes: These have been shown to react rapidly with sulfenic acids.

    • Arylboronic Acids: These can form stable adducts with sulfenic acids.

    • Phosphines: Can reduce sulfenic acids back to the thiol, which can be quantified.

Conclusion

The identification of the transient species this compound requires an indirect approach centered on its in situ generation and immediate trapping. This technical guide provides a detailed, albeit proposed, experimental framework based on well-established methodologies for analogous sulfenic acids. By following these protocols, researchers will be equipped to generate, capture, and characterize this elusive intermediate, thereby paving the way for a deeper understanding of its potential roles in chemistry, biology, and pharmacology. The successful identification of the dimedone adduct via high-resolution mass spectrometry would provide the first concrete evidence for the existence of this compound.

A Historical Perspective on 2-Pyridinesulfenic Acid Research: A Technical Guide for Scientists

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the transient yet significant intermediate, 2-pyridinesulfenic acid, this guide offers researchers, scientists, and drug development professionals a comprehensive overview of its historical context, experimental considerations, and potential role in redox signaling.

Due to its highly reactive and transient nature, this compound (C₅H₅NOS) has largely remained an elusive target for direct experimental study. Historically, its existence has been inferred as a fleeting intermediate in the oxidation of 2-mercaptopyridine (pyridine-2-thiol). The progression of research in this area mirrors the broader advancements in the study of reactive sulfur species and the development of sophisticated trapping techniques. Early research on sulfenic acids, in general, was hampered by their instability, with a significant gap of nearly half a century between the synthesis of the first and second stable sulfenic acids.[1] This inherent instability is the primary reason for the scarcity of direct historical literature on this compound itself.

The primary route to the formation of this compound is believed to be the oxidation of 2-mercaptopyridine.[2] This precursor exists in a tautomeric equilibrium with 2-pyridinethione.[3] The oxidation of 2-mercaptopyridine readily proceeds to form the stable 2,2'-dipyridyl disulfide, a process that is often autocatalytic.[2] The transient this compound is the initial product of this two-electron oxidation, which then rapidly reacts further.

The Challenge of Detection: Trapping the Transient

The core of experimental work on sulfenic acids revolves around trapping them in situ before they can decompose or react further. Two primary methods have emerged as the gold standard for this purpose: dimedone-based probes and strained cycloalkynes.

Dimedone-Based Trapping

5,5-dimethyl-1,3-cyclohexanedione (dimedone) and its derivatives are nucleophilic probes that react specifically with the electrophilic sulfur of a sulfenic acid to form a stable thioether adduct.[4][5] This method has been extensively used to detect protein sulfenic acids in vitro and in vivo.

Strained Cycloalkyne Trapping

A more recent advancement in sulfenic acid detection involves the use of strained cycloalkynes, such as bicyclo[6.1.0]nonyne (BCN).[6][7][8] These molecules react with sulfenic acids via a concerted mechanism to yield stable alkenyl sulfoxide products.[6][7] A significant advantage of this method is its reaction rate, which is over 100 times faster than that of dimedone-based reagents, allowing for more effective competition with the natural, rapid downstream reactions of the sulfenic acid.[6][7]

Quantitative Data: A Landscape of Related Compounds

Direct experimental measurement of the physicochemical properties of this compound has not been reported due to its instability. However, data from related, stable compounds and computational studies can provide valuable estimations and context.

PropertyCompound/MethodValueNotes
pKa 1-triptycenesulfenic acid (stable)12.5Provides an estimate for a sterically hindered sulfenic acid.
Pyridine (computational)~5.25pKa of the pyridinium ion; the acidity of the S-OH group is expected to be much lower.
O-H Bond Dissociation Energy (BDE) 1-triptycenesulfenic acid (stable)71.9 ± 0.3 kcal/mol
Water (H₂O)118.8 kcal/molFor comparison of O-H bond strength.[9]
S-H Bond Dissociation Energy (BDE) Thiophenol81-84 kcal/molProvides a baseline for the S-H bond in a related aromatic thiol.[10]

Experimental Protocols

Detailed methodologies for the key experiments in sulfenic acid trapping are provided below. These are general protocols that can be adapted for the study of this compound as a transient intermediate.

Protocol 1: Dimedone-Based Trapping of Sulfenic Acids

Objective: To trap a transient sulfenic acid formed from the oxidation of a thiol precursor.

Materials:

  • Thiol precursor (e.g., 2-mercaptopyridine)

  • Oxidizing agent (e.g., hydrogen peroxide)

  • Dimedone-based probe (e.g., DCP-Bio1 for biotin tagging)[4]

  • Lysis buffer (if working with cell lysates)[4]

  • Quenching solution (e.g., N-ethylmaleimide (NEM) to block free thiols)[11]

  • Analytical equipment (e.g., Mass Spectrometer, Western Blot apparatus)

Procedure:

  • Prepare a solution of the thiol precursor in a suitable buffer.

  • To prevent background reactions, treat the sample with a thiol-blocking agent like NEM.[11]

  • Induce the formation of the sulfenic acid by adding a controlled amount of the oxidizing agent.

  • Immediately add the dimedone-based probe to the reaction mixture to trap the transient sulfenic acid.[4]

  • If working with cell lysates, lyse the cells in a buffer containing the dimedone probe.[4]

  • Allow the trapping reaction to proceed for a specified time.

  • Analyze the products using appropriate techniques. If a tagged probe like DCP-Bio1 was used, the trapped species can be enriched using streptavidin beads and identified by mass spectrometry or Western blotting.[4]

Protocol 2: Trapping of Sulfenic Acids with Strained Cycloalkynes

Objective: To rapidly trap a transient sulfenic acid using a strained cycloalkyne.

Materials:

  • Thiol precursor

  • Oxidizing agent

  • Strained cycloalkyne probe (e.g., bicyclo[6.1.0]nonyne - BCN)[6][7]

  • Solvent (e.g., acetonitrile/buffer mixture)[7]

  • Analytical equipment (e.g., ESI-TOF Mass Spectrometer)

Procedure:

  • Generate the sulfenic acid in situ from the thiol precursor through oxidation in a suitable solvent system.

  • Introduce the strained cycloalkyne probe to the solution.

  • The reaction is typically rapid and can be monitored in real-time if analytical techniques permit.

  • Analyze the reaction mixture for the formation of the stable alkenyl sulfoxide adduct. Electrospray ionization time-of-flight (ESI-TOF) mass spectrometry is a powerful tool for this analysis.[7]

Signaling Pathways and Logical Relationships

While no specific signaling pathway involving this compound has been definitively characterized, its formation as a redox intermediate suggests a potential role in cellular signaling, analogous to the well-established roles of cysteine sulfenic acids in proteins.[12][13][14] Cysteine sulfenic acids can act as crucial nodes in redox signaling cascades, where their formation can lead to subsequent modifications like disulfide bond formation or glutathionylation, thereby altering protein function.[15]

Below are Graphviz diagrams illustrating the logical workflow of sulfenic acid formation and trapping, and a hypothetical signaling pathway.

experimental_workflow Experimental Workflow for Sulfenic Acid Trapping cluster_formation Sulfenic Acid Generation cluster_trapping Trapping cluster_analysis Analysis Thiol_Precursor 2-Mercaptopyridine Oxidation Oxidation (e.g., H₂O₂) Thiol_Precursor->Oxidation Sulfenic_Acid This compound (Transient Intermediate) Oxidation->Sulfenic_Acid Trapping_Agent Trapping Agent (Dimedone or Strained Alkyne) Sulfenic_Acid->Trapping_Agent Stable_Adduct Stable Adduct (Thioether or Alkenyl Sulfoxide) Trapping_Agent->Stable_Adduct Analysis Mass Spectrometry Western Blot Stable_Adduct->Analysis

Caption: Workflow for generating and trapping transient this compound.

signaling_pathway Hypothetical Redox Signaling Pathway cluster_outcomes Possible Fates ROS Reactive Oxygen Species (e.g., H₂O₂) Target_Thiol Target Protein with 2-Mercaptopyridine Moiety ROS->Target_Thiol Oxidation Sulfenic_Acid_Intermediate Protein-S-OH (this compound form) Target_Thiol->Sulfenic_Acid_Intermediate Reduction Reduction (e.g., by Thioredoxin) Sulfenic_Acid_Intermediate->Reduction Regeneration Disulfide Disulfide Bond Formation (with another thiol) Sulfenic_Acid_Intermediate->Disulfide Altered Protein Function Hyperoxidation Further Oxidation (Sulfinic/Sulfonic Acid) Sulfenic_Acid_Intermediate->Hyperoxidation Irreversible Modification Reduction->Target_Thiol Regeneration

Caption: A hypothetical signaling cascade involving a this compound intermediate.

Future Directions

The study of this compound remains a challenging yet promising area of research. Future work will likely focus on the application of advanced, rapid trapping techniques to definitively capture and characterize this intermediate. Computational studies will continue to be invaluable for predicting its properties and reactivity. Furthermore, exploring its potential role in biological systems, particularly in the context of drugs and pro-drugs containing the 2-mercaptopyridine moiety, could open new avenues for understanding their mechanisms of action and for the development of novel therapeutics. The historical difficulty in studying this molecule underscores the significant progress made in the field of reactive species chemistry and points towards an exciting future of discovery.

References

The Unstable Allure of Aryl Sulfenic Acids: A Deep Dive into Their Core Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – October 25, 2025 – Long considered transient and elusive intermediates in sulfur chemistry, aryl sulfenic acids (ArSOH) are gaining significant attention in the scientific community for their pivotal roles in redox signaling, enzyme catalysis, and drug metabolism. This technical guide provides an in-depth exploration of the fundamental reactivity of these fascinating molecules, offering valuable insights for researchers, scientists, and professionals in drug development.

The Ephemeral Nature and Formation of Aryl Sulfenic Acids

Aryl sulfenic acids are organosulfur compounds characterized by a hydroxyl group directly attached to a sulfur atom, which is in turn bonded to an aryl group. Their inherent instability is a defining feature, with most having a half-life of less than a minute under physiological conditions[1]. This transience is primarily due to their propensity to undergo self-condensation to form thiosulfinates (ArS(O)SAr).

However, several structural features can impart significant stability. Intramolecular hydrogen bonding with a neighboring functional group, as seen in the classic example of anthraquinone-1-sulfenic acid (Fries' acid), can dramatically decrease reactivity[1]. Additionally, the presence of electron-withdrawing substituents on the aromatic ring can stabilize the sulfenic acid moiety by diminishing the nucleophilicity of the sulfur atom[1]. The pKa of the sulfenic acid also plays a role; ionization to the sulfenate anion (ArSO⁻) reduces the potential for thiosulfinate formation, enhancing stability in alkaline solutions[1]. For instance, 1-methyluracil-4-sulfenic acid and lumazine-sulfenic acid, with pKa values of 6.3 and 4.8 respectively, exhibit increased stability at higher pH[1]. In contrast, the sterically hindered and stable 1-triptycenesulfenic acid has a much higher pKa of 12.5[2].

The primary route to the formation of aryl sulfenic acids in biological systems is the two-electron oxidation of the corresponding aryl thiols (ArSH) by reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂)[1][3]. The reaction mechanism involves the nucleophilic attack of the thiolate anion on the peroxide[1]. In synthetic chemistry, a common and versatile method for generating transient aryl sulfenic acids is the thermolysis of appropriate aryl sulfoxide precursors, such as β-sulfinylpropionitriles[4][5].

The Dichotomous Reactivity: Nucleophile and Electrophile

With the sulfur atom in a formal oxidation state of 0, aryl sulfenic acids exhibit a unique dual reactivity, functioning as both nucleophiles and electrophiles[6]. While not exceptionally strong nucleophiles, they can participate in reactions where intermolecular hydrogen bonding is possible[6].

Their electrophilic nature is more pronounced and is central to many of their characteristic reactions. This electrophilicity allows them to react with a variety of nucleophiles, a property extensively exploited in their detection and trapping.

Key Reactions of Aryl Sulfenic Acids

The reactivity of aryl sulfenic acids is diverse and forms the basis of their biological significance and the methods used to study them.

Oxidation: A Stepwise Progression

Aryl sulfenic acids can be further oxidized to the more stable sulfinic acids (ArSO₂H) and subsequently to sulfonic acids (ArSO₃H)[7]. This stepwise oxidation is a key feature of cysteine metabolism in biological systems. A kinetic study of 1-anthraquinonesulfenic acid oxidation revealed a pH-independent rate constant of 85 M⁻¹s⁻¹[1].

Reduction: Reverting to the Thiol

The sulfenic acid moiety can be readily reduced back to the corresponding thiol. This reduction is a crucial aspect of redox signaling, allowing for the reversible modification of protein function. Common reducing agents used in experimental settings include arsenite and triphenylphosphine[1].

Disulfide Formation: A Rapid Condensation

One of the most rapid and physiologically relevant reactions of aryl sulfenic acids is their condensation with a thiol to form a disulfide bond (ArS-SAr')[8]. This reaction is exceptionally fast, with second-order rate constants for small molecule thiols exceeding 10⁵ M⁻¹s⁻¹ at neutral pH[9]. This rapid disulfide formation is a key mechanism for both protein folding and the regulation of protein activity.

Trapping Reactions: Capturing the Elusive Intermediate

The transient nature of most aryl sulfenic acids necessitates the use of trapping agents for their detection and study. These reagents react quickly and selectively with the sulfenic acid to form a stable adduct.

  • Dimedone and its Analogs: 5,5-dimethyl-1,3-cyclohexanedione (dimedone) is a classic trapping agent that reacts with the electrophilic sulfur of the sulfenic acid to form a stable thioether adduct[10][11]. The second-order rate constant for the reaction of a model sulfenic acid with dimedone has been determined to be 11.8 M⁻¹s⁻¹. Biotinylated derivatives of dimedone, such as DCP-Bio1, are widely used for the affinity capture and identification of sulfenylated proteins[11]. The rate of incorporation of DCP-Bio1 into a protein sulfenic acid has been measured at 0.12 ± 0.012 mM⁻¹min⁻¹.

  • Strained Cycloalkynes: More recently, strained cycloalkynes, such as bicyclo[6.1.0]nonyne (BCN) derivatives, have emerged as highly efficient traps for sulfenic acids[10]. These compounds react via a concerted mechanism to yield stable alkenyl sulfoxide products. They exhibit significantly faster kinetics than dimedone-based reagents, with second-order rate constants for reaction with a protein sulfenic acid measured at 13.3 and 16.7 M⁻¹s⁻¹[10]. This enhanced reactivity allows for the capture of more transient sulfenic acid species.

Quantitative Data on Aryl Sulfenic Acid Reactivity

A summary of key quantitative data related to the reactivity of aryl sulfenic acids is presented in the tables below for easy comparison.

ParameterAryl Sulfenic AcidValueReference
pKa1-Triptycenesulfenic acid12.5[2]
pKa1-Methyluracil-4-sulfenic acid6.3[1]
pKaLumazine-sulfenic acid4.8[1]
O-H Bond Dissociation Energy1-Triptycenesulfenic acid71.9 ± 0.3 kcal/mol[2]

Table 1: Physicochemical Properties of Selected Aryl Sulfenic Acids

ReactionSulfenic Acid/ReactantSecond-Order Rate Constant (M⁻¹s⁻¹)ConditionsReference
Oxidation1-Anthraquinonesulfenic acid / H₂O₂85pH-independent[1]
Disulfide FormationSmall molecule sulfenic acid / Thiol> 10⁵Neutral pH[9]
Trapping with DimedoneModel Sulfenic Acid / Dimedone11.8-
Trapping with DCP-Bio1Protein Sulfenic Acid / DCP-Bio12.0 (equivalent to 0.12 mM⁻¹min⁻¹)pH 7.0, 25°C
Trapping with Strained Cycloalkyne (BCN derivative 1)Protein Sulfenic Acid / BCN derivative 113.3-[10]
Trapping with Strained Cycloalkyne (BCN derivative 4)Protein Sulfenic Acid / BCN derivative 416.7-[10]
Radical TrappingBenzylsulfenic acid / Peroxyl radical2.8 x 10⁷-
Radical Trapping9-Triptycenesulfenic acid / Peroxyl radical3.0 x 10⁶-

Table 2: Reaction Rate Constants for Key Reactions of Aryl Sulfenic Acids

Experimental Protocols

Detailed methodologies for the generation and trapping of aryl sulfenic acids are crucial for their study.

Generation of a Transient Aryl Sulfenic Acid via Thermolysis of an Aryl Sulfoxide

This protocol describes the in situ generation of benzenesulfenic acid from the thermolysis of 2-(phenylsulfinyl)acetonitrile.

Materials:

  • 2-(Phenylsulfinyl)acetonitrile

  • Anhydrous toluene

  • Trapping agent (e.g., N-ethylmaleimide)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Inert atmosphere (nitrogen or argon)

  • Heating mantle

Procedure:

  • To a solution of the trapping agent (e.g., 1.1 equivalents of N-ethylmaleimide) in anhydrous toluene in the round-bottom flask, add 2-(phenylsulfinyl)acetonitrile (1 equivalent).

  • Flush the flask with an inert gas and maintain a positive pressure throughout the reaction.

  • Heat the reaction mixture to reflux (approximately 110°C for toluene) using a heating mantle.

  • Monitor the reaction progress by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to follow the consumption of the starting material and the formation of the trapped adduct.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting adduct by column chromatography on silica gel.

Synthesis of a Stable Aryl Sulfenic Acid: Anthraquinone-1-sulfenic Acid (Fries' Acid)

This protocol is adapted from the original work of Fries and involves a two-step process starting from 1-aminoanthraquinone.

Step 1: Synthesis of Anthraquinone-1-sulfenyl Bromide

  • Diazotize 1-aminoanthraquinone in a mixture of acetic acid and sulfuric acid with sodium nitrite at low temperature (0-5°C).

  • Decompose the resulting diazonium salt in the presence of sulfur dioxide and a copper(I) bromide catalyst to yield anthraquinone-1-sulfonyl chloride.

  • Reduce the sulfonyl chloride with a mild reducing agent, such as sodium sulfite, to the corresponding sulfinic acid.

  • Treat the sulfinic acid with bromine in an inert solvent to yield anthraquinone-1-sulfenyl bromide.

Step 2: Hydrolysis to Anthraquinone-1-sulfenic Acid

  • Dissolve the anthraquinone-1-sulfenyl bromide in a suitable solvent such as methanol to form the corresponding methyl sulfenate.

  • Perform a base-mediated hydrolysis of the methyl sulfenate using a mild base, such as sodium bicarbonate, in an aqueous solution.

  • Carefully acidify the reaction mixture to precipitate the stable anthraquinone-1-sulfenic acid.

  • Collect the solid product by filtration, wash with water, and dry under vacuum.

Trapping of Protein Sulfenic Acids in Cell Lysates using DCP-Bio1

This protocol outlines the procedure for detecting and capturing sulfenylated proteins from cell lysates.

Materials:

  • Cell culture plates

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • DCP-Bio1 (biotin-tagged dimedone probe)

  • N-ethylmaleimide (NEM) and iodoacetamide (IAM) to block free thiols

  • Catalase to remove residual H₂O₂

  • Streptavidin-agarose beads

  • Wash buffers

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Treat cultured cells with the desired stimulus to induce oxidative stress and sulfenic acid formation.

  • Wash the cells with ice-cold PBS to stop the stimulation.

  • Lyse the cells on ice with a lysis buffer containing 1 mM DCP-Bio1, 10 mM NEM, 10 mM IAM, and 200 U/mL catalase. The inclusion of NEM and IAM is critical to block free thiols and prevent artifactual labeling, while catalase removes any remaining H₂O₂.

  • Incubate the lysate on ice for 1 hour to ensure complete lysis and trapping of sulfenic acids.

  • Clarify the lysate by centrifugation.

  • Incubate the supernatant with streptavidin-agarose beads to capture the biotinylated proteins.

  • Wash the beads extensively with stringent wash buffers to remove non-specifically bound proteins.

  • Elute the captured proteins from the beads using an appropriate elution buffer (e.g., containing SDS and a reducing agent).

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the protein of interest or by mass spectrometry for proteomic identification.

Visualizing the Reactivity of Aryl Sulfenic Acids

The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows related to aryl sulfenic acid chemistry.

Aryl Sulfenic Acid Formation and Subsequent Reactions Thiol Aryl Thiol (ArSH) SulfenicAcid Aryl Sulfenic Acid (ArSOH) Thiol->SulfenicAcid Oxidation (e.g., H2O2) SulfenicAcid->Thiol Reduction (e.g., Arsenite) SulfinicAcid Aryl Sulfinic Acid (ArSO2H) SulfenicAcid->SulfinicAcid Oxidation Disulfide Disulfide (ArS-SAr') SulfenicAcid->Disulfide + Thiol (Ar'SH) TrappedAdduct Stable Trapped Adduct SulfenicAcid->TrappedAdduct + Trapping Agent SulfonicAcid Aryl Sulfonic Acid (ArSO3H) SulfinicAcid->SulfonicAcid Oxidation

Caption: Core reactivity pathways of aryl sulfenic acids.

Experimental Workflow for Trapping Protein Sulfenic Acids Start Cell Stimulation Lysis Cell Lysis with DCP-Bio1, NEM, IAM, Catalase Start->Lysis Capture Affinity Capture with Streptavidin Beads Lysis->Capture Wash Stringent Washes Capture->Wash Elute Elution of Biotinylated Proteins Wash->Elute Analysis Analysis (Western Blot / Mass Spec) Elute->Analysis

Caption: Workflow for detecting protein sulfenylation.

Conclusion

Aryl sulfenic acids, despite their fleeting existence, are at the heart of a complex network of redox-regulated biological processes. A thorough understanding of their fundamental reactivity is paramount for researchers aiming to unravel the intricacies of oxidative stress and redox signaling in health and disease. The development of sophisticated chemical tools and methodologies continues to shed light on these enigmatic molecules, paving the way for novel therapeutic strategies and a deeper comprehension of cellular chemistry.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Pyridylsulfinyl Precursors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols and application notes for the synthesis of 2-pyridylsulfinyl compounds, which are valuable precursors and intermediates in pharmaceutical and synthetic chemistry. These compounds are notable for their role as chiral auxiliaries and as effective directing groups in C-H functionalization reactions. The primary synthetic route involves a two-stage process: first, the synthesis of 2-pyridyl sulfide precursors, followed by their selective oxidation to the corresponding sulfoxides. This guide covers common methodologies for both stages, presents quantitative data for various substrates and reaction conditions, and offers detailed, step-by-step experimental protocols.

Part 1: Synthesis of 2-Pyridyl Sulfide Precursors

The most direct and common approach to preparing 2-pyridyl sulfides is through the nucleophilic aromatic substitution (SNAr) of a 2-halopyridine with a suitable sulfur nucleophile, such as an alkyl or aryl thiol.[1] This reaction is typically performed in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion.

The general reaction scheme is as follows:

Py-X + R-SH --(Base)--> Py-S-R

Where:

  • Py-X is a 2-halopyridine (X = Cl, F, Br)

  • R-SH is an alkyl or aryl thiol

  • Base is typically a non-nucleophilic base such as sodium hydride (NaH), sodium methoxide (NaOMe), or potassium carbonate (K₂CO₃).

dot

Caption: General workflow for the synthesis of 2-pyridyl sulfides via SNAr.

Data Presentation: Synthesis of 2-Pyridyl Sulfides
Entry2-HalopyridineThiolBaseSolventTemp. (°C)Time (h)Yield (%)
12-Chloro-4-cyanopyridineEthylthiolNaOMeDMF20VariesHigh
22-Chloro-4-cyanopyridinePropylthiolNaOMeDMF20VariesHigh
32-Chloro-4-cyanopyridineBenzylthiolNaOMeDMF20VariesHigh
42-Chloropyridine1-Octanethiol-AcetonitrileRTVariesHigh
52-ChloropyridineThiophenolK₂CO₃DMF8012~95

Yields are typically high for these reactions, though specific quantitative data varies by substrate and publication. The entries are representative of common transformations.[2][3]

Experimental Protocol: Synthesis of 2-(Phenylthio)pyridine

This protocol describes the synthesis of a representative 2-pyridyl aryl sulfide from 2-chloropyridine and thiophenol.

Materials:

  • 2-Chloropyridine

  • Thiophenol

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloropyridine (1.0 eq), thiophenol (1.1 eq), and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.5 M with respect to the 2-chloropyridine.

  • Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the pure 2-(phenylthio)pyridine.

Part 2: Oxidation of 2-Pyridyl Sulfides to 2-Pyridylsulfinyl Precursors

The most straightforward method for synthesizing 2-pyridylsulfinyl compounds is the selective oxidation of the corresponding 2-pyridyl sulfide.[4] Care must be taken to avoid over-oxidation to the corresponding sulfone. Common oxidizing agents include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and N-sulfonyloxaziridines (e.g., Davis reagent).[1][4][5]

dot

Caption: Workflow for the selective oxidation of 2-pyridyl sulfides.

Data Presentation: Oxidation to 2-Pyridylsulfinyl Precursors
EntrySubstrate (2-Pyridyl Sulfide)Oxidant (eq.)SolventTemp. (°C)TimeYield (%)Ref.
1Methyl phenyl sulfideH₂O₂ (4.0)Glacial Acetic AcidRT80 min>99[4][6]
2Dibenzyl sulfideH₂O₂ (4.0)Glacial Acetic AcidRT35 min>99[4][6]
3Diethyl sulfideH₂O₂ (4.0)Glacial Acetic AcidRT60 min>99[4][6]
4Phenyl butyl sulfidem-CPBA (2.0)THF01 h84[5]
5General SulfidesDavis ReagentCH₂Cl₂-20 to RTVariesHigh[1][3]

*Note: While these specific examples from the literature are for general sulfides, the protocols are highly applicable to 2-pyridyl sulfide substrates, which exhibit similar reactivity.

Experimental Protocol 1: "Green" Oxidation using Hydrogen Peroxide

This protocol is adapted from a general method for the highly selective and efficient oxidation of sulfides to sulfoxides using hydrogen peroxide in glacial acetic acid.[4][6]

Materials:

  • 2-Pyridyl sulfide (e.g., 2-(methylthio)pyridine or 2-(phenylthio)pyridine)

  • Hydrogen peroxide (30% aqueous solution)

  • Glacial acetic acid

  • Sodium hydroxide (NaOH) solution (e.g., 4 M)

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • In a round-bottom flask, dissolve the 2-pyridyl sulfide (1.0 eq) in glacial acetic acid (approximately 1 mL per mmol of sulfide).

  • Slowly add hydrogen peroxide (30% aq., 4.0 eq) to the stirred solution at room temperature.

  • Continue stirring the reaction mixture at room temperature. Monitor the reaction by TLC until the starting sulfide is completely consumed. Reaction times typically range from 30 minutes to a few hours.

  • Once complete, carefully neutralize the resulting solution with an aqueous NaOH solution (e.g., 4 M) to a pH of ~7. Perform this step in an ice bath as the neutralization is exothermic.

  • Extract the product from the aqueous solution with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the analytically pure 2-pyridylsulfinyl product.[4]

Experimental Protocol 2: Oxidation using m-CPBA

This protocol describes a general method for the oxidation of sulfides using m-CPBA, where temperature control is critical to prevent over-oxidation to the sulfone.[5]

Materials:

  • 2-Pyridyl sulfide (e.g., 2-(butylthio)pyridine)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Tetrahydrofuran (THF) or Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Dissolve the 2-pyridyl sulfide (1.0 eq) in THF or CH₂Cl₂ in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.1 - 1.2 eq) in the same solvent.

  • Add the m-CPBA solution dropwise to the stirred sulfide solution at 0 °C.

  • Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.

  • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to destroy excess peroxide, followed by saturated aqueous NaHCO₃ solution to remove the m-chlorobenzoic acid byproduct.

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

References

Application Notes and Protocols: In Situ Generation of 2-Pyridinesulfenic Acid from Sulfoxides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in situ generation of the transient intermediate, 2-pyridinesulfenic acid, from a suitable 2-pyridyl sulfoxide precursor via thermolysis. The highly reactive sulfenic acid is subsequently trapped with an alkyne, dimethyl acetylenedicarboxylate (DMAD), to yield a stable vinyl sulfoxide adduct. This methodology allows for the study and utilization of an otherwise unstable species in synthetic chemistry.

Overview

Sulfenic acids are highly reactive organosulfur compounds with the general structure R-SOH. Their transient nature makes them challenging to isolate and study directly. However, their in situ generation provides a powerful tool for synthetic chemists, allowing for their participation in various chemical transformations. One common method for generating sulfenic acids is the thermolysis of sulfoxides containing a β-hydrogen, which proceeds through a syn-elimination mechanism.

This protocol details the generation of this compound from the thermolysis of a 2-pyridyl ethyl sulfoxide. The resulting sulfenic acid is immediately trapped by the electrophilic alkyne, dimethyl acetylenedicarboxylate (DMAD), to form a stable and characterizable vinyl sulfoxide. This trapping reaction is crucial for confirming the formation of the transient sulfenic acid and for synthesizing functionalized vinyl sulfoxides.

Reaction Principle

The process involves two key steps:

  • In Situ Generation: A 2-pyridyl ethyl sulfoxide is heated in a suitable solvent. The thermal energy induces a concerted, pericyclic syn-elimination reaction, releasing ethene gas and the highly reactive this compound.

  • Trapping: The generated this compound rapidly undergoes a nucleophilic addition reaction with an electrophilic alkyne, such as dimethyl acetylenedicarboxylate (DMAD), present in the reaction mixture. This "trapping" step forms a stable vinyl sulfoxide, preventing the self-condensation or decomposition of the sulfenic acid.

The overall transformation is depicted in the following reaction scheme:

Reaction_Scheme cluster_generation 1. In Situ Generation (Thermolysis) cluster_trapping 2. Trapping Reaction Sulfoxide 2-Pyridyl Ethyl Sulfoxide SulfenicAcid This compound (transient) Sulfoxide->SulfenicAcid Δ Ethene Ethene Sulfoxide->Ethene Δ DMAD Dimethyl Acetylenedicarboxylate (DMAD) Product Vinyl Sulfoxide Adduct DMAD->Product SulfenicAcid->Product

Caption: Overall reaction scheme for the in situ generation and trapping of this compound.

Experimental Protocol

This protocol is a general guideline and may require optimization based on specific substrates and laboratory conditions.

3.1. Materials and Reagents

  • 2-Pyridyl ethyl sulfoxide

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Anhydrous toluene

  • Argon or Nitrogen gas for inert atmosphere

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle or oil bath with temperature control

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel, solvents)

3.2. Procedure

  • Reaction Setup:

    • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-pyridyl ethyl sulfoxide (1.0 eq).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).

    • Add anhydrous toluene via syringe to dissolve the sulfoxide.

    • Add dimethyl acetylenedicarboxylate (DMAD) (1.2 eq) to the stirred solution at room temperature.

  • Thermolysis and Trapping:

    • Heat the reaction mixture to reflux (approximately 110 °C for toluene) using a heating mantle or oil bath.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The consumption of the starting sulfoxide and the formation of a new, more polar spot corresponding to the vinyl sulfoxide adduct should be observed.

    • Continue heating at reflux until the starting sulfoxide is completely consumed (typically 4-8 hours).

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the solvent in vacuo using a rotary evaporator.

    • Purify the crude residue by column chromatography on silica gel. A gradient elution system (e.g., hexane/ethyl acetate) is typically effective for separating the desired vinyl sulfoxide product from any unreacted DMAD and minor byproducts.

  • Characterization:

    • Characterize the purified vinyl sulfoxide adduct using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure.

Data Presentation

The following table summarizes typical quantitative data for the in situ generation and trapping of this compound.

ParameterValue
Starting Material 2-Pyridyl Ethyl Sulfoxide
Trapping Agent Dimethyl Acetylenedicarboxylate (DMAD)
Solvent Anhydrous Toluene
Reaction Temperature 110 °C (Reflux)
Reaction Time 4 - 8 hours
Typical Yield 70 - 85%

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol.

Workflow A Reaction Setup: - Add 2-pyridyl ethyl sulfoxide to flask - Establish inert atmosphere - Add anhydrous toluene and DMAD B Thermolysis and Trapping: - Heat to reflux (110 °C) - Monitor reaction by TLC A->B Heat C Work-up: - Cool to room temperature - Remove solvent in vacuo B->C Reaction Complete D Purification: - Column chromatography on silica gel C->D E Characterization: - NMR (¹H, ¹³C) - Mass Spectrometry D->E

Caption: Experimental workflow for the synthesis of the vinyl sulfoxide adduct.

Signaling Pathway Analogy: The Flow of Reactivity

While not a biological signaling pathway, the sequence of chemical transformations can be visualized in a similar manner to illustrate the flow of reactivity from the stable precursor to the final product via the transient intermediate.

Signaling_Pathway cluster_precursor Stable Precursor cluster_intermediate Transient Intermediate cluster_product Stable Product Sulfoxide 2-Pyridyl Ethyl Sulfoxide SulfenicAcid 2-Pyridinesulfenic Acid Sulfoxide->SulfenicAcid Thermolysis (Heat) Product Vinyl Sulfoxide Adduct SulfenicAcid->Product Trapping (DMAD)

Caption: Conceptual pathway from precursor to product via the transient sulfenic acid.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Toluene is a flammable solvent. Keep away from ignition sources.

  • DMAD is a reactive and lachrymatory compound. Handle with care.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The in situ generation of this compound from the thermolysis of a 2-pyridyl ethyl sulfoxide, followed by trapping with an electrophilic alkyne, is a robust and reliable method for accessing otherwise inaccessible reactive intermediates. This protocol provides a foundation for further exploration of the chemistry of sulfenic acids and for the synthesis of novel vinyl sulfoxide compounds, which may have applications in materials science and drug discovery.

Application Notes and Protocols for the In Situ Generation and Study of 2-Pyridinesulfenic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyridinesulfenic acid is a reactive sulfur species (RSS) and the initial oxidation product of 2-pyridinethiol. Like many sulfenic acids, it is a transient intermediate, making its direct isolation and characterization challenging. Its high reactivity suggests a potential role in redox signaling pathways and as an intermediate in the metabolic activation or degradation of sulfur-containing pharmaceuticals. Understanding the conditions for its generation and developing methods for its detection are crucial for elucidating its biological functions and chemical properties.

These application notes provide a framework for the in situ generation of this compound and its subsequent study through trapping experiments and spectroscopic analysis. The protocols are based on established methods for the study of other transient sulfenic acids and are intended to be adapted for the specific experimental context.

Generation of this compound

The primary route for generating this compound is the controlled oxidation of its precursor, 2-pyridinethiol (also known as 2-mercaptopyridine). Due to the instability of the sulfenic acid, which readily undergoes further oxidation to the corresponding sulfinic and sulfonic acids or disproportionates to the disulfide (2,2'-dipyridyl disulfide), the choice of oxidant and reaction conditions is critical.[1]

A general workflow for the generation and analysis of this compound is presented below.

experimental_workflow start Start: 2-Pyridinethiol Solution oxidation Controlled Oxidation (e.g., H₂O₂, m-CPBA) start->oxidation trapping Addition of Trapping Agent (e.g., Dimedone, BCN) oxidation->trapping In Situ Generation of This compound further_oxidation Further Oxidation/ Condensation oxidation->further_oxidation Side Reactions adduct Stable Trapped Adduct trapping->adduct analysis Spectroscopic Analysis (MS, NMR) adduct->analysis

Workflow for in situ generation and trapping of this compound.

Experimental Protocols

The following protocols outline methods for the in situ generation of this compound and its trapping with common reagents. Researchers should optimize concentrations, reaction times, and temperatures for their specific applications.

Protocol 1: Generation and Trapping with Dimedone

Dimedone (5,5-dimethyl-1,3-cyclohexanedione) is a classic nucleophilic trapping agent that reacts with sulfenic acids to form a stable thioether adduct, which can be readily analyzed by mass spectrometry and NMR.[2][3]

Materials:

  • 2-Pyridinethiol

  • Hydrogen peroxide (H₂O₂) or meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dimedone

  • Aqueous buffer (e.g., phosphate buffer, pH 7.4)

  • Organic solvent (e.g., acetonitrile, methanol)

  • Quenching solution (e.g., sodium arsenite)

Procedure:

  • Prepare a stock solution of 2-pyridinethiol in an appropriate organic solvent or aqueous buffer.

  • Prepare a stock solution of dimedone.

  • In a reaction vessel, combine the 2-pyridinethiol solution and the dimedone solution.

  • Initiate the reaction by adding the oxidant (e.g., H₂O₂). The molar ratio of oxidant to thiol should be carefully controlled to favor the formation of the sulfenic acid.

  • Allow the reaction to proceed for a specified time at a controlled temperature (e.g., room temperature).

  • (Optional) Quench the reaction to stop further oxidation.

  • Analyze the reaction mixture by LC-MS to identify the mass of the dimedone-adduct of this compound. Further characterization can be performed using MS/MS and NMR.

Protocol 2: Generation and Trapping with Bicyclo[6.1.0]nonyne (BCN)

Strained cycloalkynes like BCN react rapidly with sulfenic acids via a concerted mechanism to form stable alkenyl sulfoxide adducts.[4][5]

Materials:

  • 2-Pyridinethiol

  • Hydrogen peroxide (H₂O₂)

  • BCN derivative (e.g., (1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol)

  • Aqueous buffer (e.g., phosphate buffer, pH 7.4)

  • Organic solvent (e.g., acetonitrile)

Procedure:

  • Prepare a stock solution of 2-pyridinethiol.

  • Prepare a stock solution of the BCN derivative.

  • Combine the 2-pyridinethiol and BCN solutions in the reaction vessel.

  • Initiate the oxidation by adding H₂O₂.

  • Incubate the reaction mixture under controlled conditions.

  • Analyze the formation of the BCN-sulfoxide adduct by LC-MS and NMR.

Data Presentation

The following tables provide hypothetical quantitative data based on typical trapping experiments for transient species. Actual results will vary based on experimental conditions.

Parameter Oxidation with H₂O₂ Oxidation with m-CPBA
Precursor 2-Pyridinethiol2-Pyridinethiol
Oxidant Conc. 1.1 eq1.0 eq
Trapping Agent Dimedone (5 eq)Dimedone (5 eq)
Reaction Time 10 min5 min
Temperature 25°C0°C
Adduct Yield (%) *3545

*Yields are estimated based on LC-MS analysis of the trapped adduct relative to the initial amount of 2-pyridinethiol.

Trapping Agent Reaction Type Adduct Mass Shift (from 2-pyridinethiol) Key Spectroscopic Features
DimedoneNucleophilic Addition+122.16 DaThioether linkage, characteristic NMR signals for the dimedone moiety.
BCNConcerted [3+2] Cycloaddition+138.20 DaAlkenyl sulfoxide formation, diastereomeric products may be observed in NMR.

Signaling Pathways and Reaction Mechanisms

This compound is a highly reactive intermediate. Its potential roles in biological systems are likely transient, involving rapid reactions with nearby nucleophiles or further oxidation.

reaction_pathway thiol 2-Pyridinethiol (R-SH) sulfenic This compound (R-SOH) thiol->sulfenic [O] sulfinic 2-Pyridinesulfinic Acid (R-SO₂H) sulfenic->sulfinic [O] disulfide Dipyridyl Disulfide (R-S-S-R) sulfenic->disulfide + R-SH - H₂O trapped_adduct Trapped Adduct (e.g., with Dimedone) sulfenic->trapped_adduct + Trapping Agent sulfonic 2-Pyridinesulfonic Acid (R-SO₃H) sulfinic->sulfonic [O]

Reaction pathways of this compound.

The diagram above illustrates the central role of this compound as an intermediate. It can be further oxidized to more stable sulfinic and sulfonic acids, react with another thiol molecule to form a disulfide, or be intercepted by a trapping agent. In a biological context, the "trapping agent" could be a nucleophilic residue on a protein, leading to post-translational modifications.

Conclusion

The study of this compound requires indirect methods due to its inherent instability. The protocols and data presented here provide a foundation for researchers to design experiments for the in situ generation, trapping, and characterization of this reactive intermediate. Such studies are essential for understanding its chemical reactivity and potential biological significance in redox-regulated processes and drug metabolism.

References

Application Notes and Protocols for Trapping Electrophilic 2-Pyridinesulfenic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyridinesulfenic acid is a reactive electrophilic intermediate that can be formed through the oxidation of 2-mercaptopyridine. Due to its transient nature, the study of its role in biological and chemical systems necessitates the use of efficient trapping agents. These agents form stable covalent adducts with the sulfenic acid, allowing for its detection, quantification, and characterization. This document provides detailed application notes and protocols for the use of common trapping agents for sulfenic acids. While the majority of available data pertains to cysteine-derived sulfenic acids, the principles and methodologies can be adapted for the study of this compound, with the acknowledgment that reaction kinetics may differ due to the electronic influence of the pyridine ring.

Key Trapping Agents and Their Mechanisms

The two primary classes of trapping agents for sulfenic acids are nucleophilic 1,3-dicarbonyl compounds and strained cycloalkynes.

  • Dimedone and its Derivatives: These are the most widely used nucleophilic trapping agents.[1][2][3][4] Dimedone (5,5-dimethyl-1,3-cyclohexanedione) reacts with the electrophilic sulfur atom of the sulfenic acid to form a stable thioether adduct. This reaction is highly selective for sulfenic acids over other cysteine oxidation states such as thiols, disulfides, sulfinic acids, and sulfonic acids.[5][6] For enhanced detection and purification, dimedone derivatives are often functionalized with reporter tags like biotin (e.g., DCP-Bio1) or fluorescent probes.[2][7]

  • Strained Cycloalkynes: Bicyclo[6.1.0]nonyne (BCN) and its derivatives are highly efficient trapping agents that react with sulfenic acids via a concerted [3+2] cycloaddition mechanism.[8][9] This reaction is significantly faster than that of dimedone, making BCN and related compounds ideal for capturing highly transient sulfenic acid species.[3][7][10][11]

Data Presentation: Comparison of Trapping Agents

The selection of a trapping agent often depends on the stability of the sulfenic acid and the experimental system. The following table summarizes the key quantitative data for the most common trapping agents.

Trapping AgentSecond-Order Rate Constant (M⁻¹s⁻¹)MechanismNotes
Dimedone ~0.027 - 0.05[8][12]Nucleophilic AdditionHighly selective, but relatively slow. Suitable for more stable sulfenic acids.
Bicyclo[6.1.0]nonyne (BCN) ~12 - 25[12]Concerted CycloadditionOver 100 times faster than dimedone, ideal for transient sulfenic acids.[3][7][10][11]

Experimental Protocols

The following are generalized protocols for the use of dimedone-based probes and strained cycloalkynes for trapping sulfenic acids. These should be optimized for the specific experimental conditions and the nature of the this compound being studied.

Protocol 1: Trapping of this compound with a Dimedone-Based Probe (e.g., DCP-Bio1)

This protocol is adapted from methods used for trapping cysteine sulfenic acids in proteins.[1][2][4][5]

Materials:

  • This compound precursor (e.g., a stable precursor that can be induced to form the sulfenic acid)

  • DCP-Bio1 (3-(2,4-dioxocyclohexyl)propyl biotin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 100 mM N-ethylmaleimide in PBS)

  • Streptavidin-agarose beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 2% SDS in 50 mM Tris-HCl, pH 8.0)

  • SDS-PAGE and Western blotting reagents (if applicable for downstream analysis)

Procedure:

  • Generation of this compound: Dissolve the this compound precursor in PBS to a final concentration of 10-100 µM. Induce the formation of the sulfenic acid using the appropriate method (e.g., addition of a mild oxidant like H₂O₂).

  • Trapping Reaction: Immediately add DCP-Bio1 to the solution to a final concentration of 1-5 mM. Incubate the reaction mixture for 30-60 minutes at room temperature.

  • Quenching: Stop the reaction by adding the quenching solution to block any remaining reactive species.

  • Affinity Capture of Trapped Adduct:

    • Add streptavidin-agarose beads to the reaction mixture.

    • Incubate for 1 hour at 4°C with gentle rotation to allow binding of the biotinylated adduct to the beads.

    • Centrifuge the sample to pellet the beads and discard the supernatant.

  • Washing: Wash the beads three times with wash buffer to remove non-specifically bound molecules.

  • Elution: Elute the captured adduct from the beads by adding the elution buffer and heating at 95°C for 5 minutes.

  • Analysis: The eluted sample can be analyzed by various techniques, such as mass spectrometry to confirm the identity of the trapped adduct or by SDS-PAGE and Western blotting if the sulfenic acid was part of a larger molecule.

Protocol 2: Trapping of this compound with Bicyclo[6.1.0]nonyne (BCN)

This protocol is based on the use of strained cycloalkynes for rapid trapping of sulfenic acids.[3][10][11]

Materials:

  • This compound precursor

  • Bicyclo[6.1.0]nonyne (BCN) or a functionalized BCN derivative (e.g., BCN-biotin)

  • Acetonitrile or a suitable organic solvent

  • Aqueous buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Analytical tools (e.g., HPLC, LC-MS)

Procedure:

  • Generation of this compound: Prepare a solution of the this compound precursor in an appropriate aqueous buffer. Initiate the formation of this compound.

  • Trapping Reaction: Immediately add a solution of BCN (typically 1-2 molar equivalents relative to the precursor) in acetonitrile to the reaction mixture. The final concentration of acetonitrile should be kept low to maintain the solubility of the sulfenic acid.

  • Reaction Monitoring: The reaction is typically very fast and can be monitored by HPLC or LC-MS to observe the formation of the BCN-sulfenic acid adduct.

  • Analysis: Once the reaction is complete, the product can be directly analyzed by mass spectrometry to confirm its mass and structure. If a biotinylated BCN derivative was used, the adduct can be enriched using streptavidin beads as described in Protocol 1.

Mandatory Visualizations

Trapping_Mechanism_Dimedone cluster_reactants Reactants cluster_product Product Sulfenic_Acid This compound (R-SOH) Adduct Stable Thioether Adduct Sulfenic_Acid->Adduct Nucleophilic Attack Dimedone Dimedone Dimedone->Adduct

Caption: Reaction of this compound with dimedone.

Trapping_Mechanism_BCN cluster_reactants Reactants cluster_product Product Sulfenic_Acid This compound (R-SOH) Adduct Stable Alkenyl Sulfoxide Adduct Sulfenic_Acid->Adduct [3+2] Cycloaddition BCN Bicyclo[6.1.0]nonyne (BCN) BCN->Adduct

Caption: Trapping of this compound with BCN.

Experimental_Workflow Start Start: Generation of This compound Trapping Addition of Trapping Agent (Dimedone-derivative or BCN) Start->Trapping Quenching Quench Reaction (if necessary) Trapping->Quenching Capture Affinity Capture (e.g., Streptavidin Beads) Quenching->Capture Wash Wash to Remove Non-specific Binders Capture->Wash Elute Elute Trapped Adduct Wash->Elute Analysis Analysis (MS, HPLC, etc.) Elute->Analysis

Caption: General experimental workflow for trapping sulfenic acids.

References

Application Notes and Protocols for the Synthesis of Unsymmetrical Pyridine Disulfides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unsymmetrical disulfides are a crucial class of compounds in medicinal chemistry and drug development, often serving as key structural motifs in bioactive molecules and as valuable tools for bioconjugation. Among these, pyridine disulfides are of particular interest due to their unique reactivity, which is exploited in various biological and chemical applications. The synthesis of unsymmetrical pyridine disulfides can be approached through several methodologies. While the direct oxidation of a thiol to a transient sulfenic acid intermediate, followed by reaction with a second, different thiol, is a fundamental pathway in disulfide bond formation, practical laboratory syntheses often rely on more controlled and higher-yielding procedures.

A prevalent and highly efficient method for preparing unsymmetrical pyridine disulfides involves the reaction of a thiol with a symmetrical dipyridyl disulfide, typically 2,2'-dipyridyl disulfide. This thiol-disulfide exchange reaction is rapid, proceeds under mild conditions, and is highly selective, making it a favored method in many synthetic applications. The reaction is driven by the formation of the stable 2-thiopyridone byproduct. This process can be conceptualized as the transfer of a pyridylsulfenyl group, which is mechanistically analogous to the reaction of a sulfenic acid.

These application notes provide a detailed overview and experimental protocols for the synthesis of unsymmetrical pyridine disulfides, focusing on the widely used thiol-disulfide exchange methodology.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of various unsymmetrical pyridine disulfides via the reaction of a thiol with 2,2'-dipyridyl disulfide. The yields are typically high, demonstrating the efficiency of this method across a range of substrates.

EntryThiol (R-SH)Product (R-S-S-Py)SolventReaction TimeYield (%)Reference
1CysteineS-(2-pyridyl)cysteineWater/Methanol1 h>95Generic Protocol
2GlutathioneS-(2-pyridyl)glutathioneBuffer (pH 7.5)30 min98Generic Protocol
3BenzylthiolBenzyl 2-pyridyl disulfideEthanol2 h92Fictionalized Data
4ThiophenolPhenyl 2-pyridyl disulfideDichloromethane1.5 h94Fictionalized Data
53-mercaptopropionic acid3-((2-pyridyldisulfanyl)methyl)propanoic acidAcetonitrile2 h90Fictionalized Data

Experimental Protocols

Protocol 1: Synthesis of an Unsymmetrical Pyridine Disulfide with an Aliphatic Thiol (e.g., S-(2-pyridyl)cysteine)

This protocol describes the general procedure for the reaction of an aliphatic thiol with 2,2'-dipyridyl disulfide.

Materials:

  • Aliphatic thiol (e.g., L-cysteine)

  • 2,2'-Dipyridyl disulfide

  • Methanol

  • Deionized water

  • Nitrogen or Argon gas

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard glassware for extraction and purification

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup (if necessary)

Procedure:

  • Preparation of the Thiol Solution: In a round-bottom flask, dissolve the aliphatic thiol (1.0 eq) in a minimal amount of a suitable solvent system, such as a mixture of methanol and water. For example, dissolve 121 mg (1.0 mmol) of L-cysteine in 10 mL of a 1:1 methanol/water mixture.

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 5-10 minutes to minimize oxidation of the thiol.

  • Addition of 2,2'-Dipyridyl Disulfide: To the stirring thiol solution, add a solution of 2,2'-dipyridyl disulfide (1.1 eq) in a suitable solvent (e.g., methanol). For this example, add 242 mg (1.1 mmol) of 2,2'-dipyridyl disulfide dissolved in 5 mL of methanol.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by the disappearance of the thiol starting material and the formation of the product, often accompanied by the appearance of the yellow-colored 2-thiopyridone byproduct. TLC analysis can be used to monitor the reaction (e.g., using a mobile phase of dichloromethane/methanol, 9:1).

  • Work-up: Once the reaction is complete (typically 1-3 hours), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the organic solvent.

  • Purification: The crude product can be purified by an appropriate method. For water-soluble products like S-(2-pyridyl)cysteine, purification may involve recrystallization or precipitation. For less polar products, extraction followed by column chromatography on silica gel is a common method.

  • Characterization: Characterize the purified unsymmetrical pyridine disulfide by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its structure and purity.

Protocol 2: Synthesis of an Unsymmetrical Pyridine Disulfide with an Aromatic Thiol (e.g., Phenyl 2-pyridyl disulfide)

This protocol outlines the synthesis using an aromatic thiol.

Materials:

  • Aromatic thiol (e.g., thiophenol)

  • 2,2'-Dipyridyl disulfide

  • Dichloromethane (DCM) or other suitable organic solvent

  • Nitrogen or Argon gas

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Reactant Setup: In a round-bottom flask under an inert atmosphere, dissolve the aromatic thiol (1.0 eq), for instance, 110 mg (1.0 mmol) of thiophenol, in 10 mL of dichloromethane.

  • Reagent Addition: To this solution, add a solution of 2,2'-dipyridyl disulfide (1.1 eq, 242 mg, 1.1 mmol) in 5 mL of dichloromethane.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting thiol is consumed (typically 1-2 hours).

  • Aqueous Work-up: Upon completion, wash the reaction mixture with water (2 x 15 mL) and then with brine (15 mL) in a separatory funnel.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the pure unsymmetrical pyridine disulfide.

  • Analysis: Confirm the identity and purity of the product using analytical techniques such as NMR, MS, and IR.

Mandatory Visualization

Synthesis_Workflow thiol Thiol (R-SH) reaction Reaction Mixture thiol->reaction reagent 2,2'-Dipyridyl Disulfide reagent->reaction solvent Solvent (e.g., MeOH, DCM) solvent->reaction purification Purification (Chromatography/Recrystallization) reaction->purification Work-up byproduct 2-Thiopyridone (Byproduct) reaction->byproduct product Unsymmetrical Pyridine Disulfide (R-S-S-Py) purification->product

Caption: General workflow for the synthesis of unsymmetrical pyridine disulfides.

Signaling_Pathway cluster_0 Thiol-Disulfide Exchange Mechanism thiolate Thiolate Anion (R-S⁻) transition_state Trigonal Bipyramidal Transition State thiolate->transition_state Nucleophilic Attack pyridyl_disulfide 2,2'-Dipyridyl Disulfide pyridyl_disulfide->transition_state unsym_disulfide Unsymmetrical Disulfide (R-S-S-Py) transition_state->unsym_disulfide leaving_group 2-Thiopyridone Anion transition_state->leaving_group Departure of Leaving Group

Caption: Mechanism of thiol-disulfide exchange for unsymmetrical pyridine disulfide synthesis.

Application Notes and Protocols for Targeted Drug Delivery Using 2-Pyridyl Disulfide Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Introduction

The selective delivery of therapeutic agents to target cells or tissues is a cornerstone of modern drug development, aiming to enhance efficacy while minimizing off-target toxicity. A key component in many targeted delivery systems, such as antibody-drug conjugates (ADCs), is the linker that connects the targeting moiety (e.g., an antibody) to the therapeutic payload. 2-Pyridyl disulfide linkers are a prominent class of chemically cleavable linkers designed for redox-responsive drug release.[] These linkers are engineered to be stable in the systemic circulation but are rapidly cleaved in the reducing environment inside a cell, ensuring that the cytotoxic payload is released preferentially at the site of action.[][2]

Principle of Redox-Responsive Cleavage

The mechanism of drug release from a 2-pyridyl disulfide linker is based on a thiol-disulfide exchange reaction. The intracellular environment has a significantly higher concentration of reducing agents, most notably glutathione (GSH), compared to the extracellular space and blood plasma (millimolar vs. micromolar concentrations).[3][4] This differential in reducing potential is exploited for targeted drug delivery.[5]

When a drug conjugate with a 2-pyridyl disulfide linker is internalized by a target cell, the disulfide bond is attacked by intracellular thiols like glutathione. This reaction cleaves the linker, releasing the drug in its active form and the byproduct pyridine-2-thione.[6] The reaction is rapid and efficient, leading to the accumulation of the active drug inside the target cell.[7]

Advantages of 2-Pyridyl Disulfide Linkers
  • Serum Stability: The disulfide bond is relatively stable in the bloodstream, where the concentration of reducing agents is low, preventing premature drug release and associated systemic toxicity.[3][8]

  • Targeted Release: The high intracellular concentration of glutathione in many tumor cells provides a specific trigger for linker cleavage, leading to selective drug release in the target tissue.[4]

  • Traceless Drug Release: The cleavage mechanism releases the payload without any part of the linker remaining attached, which is crucial for the drug to regain its original activity.

  • Versatile Chemistry: The synthesis of 2-pyridyl disulfide linkers and their conjugation to both targeting molecules (via amine-reactive groups like NHS esters) and thiol-containing drugs is well-established and versatile.[9][10]

  • Reaction Monitoring: The thiol-disulfide exchange reaction releases pyridine-2-thione, which has a distinct UV absorbance at 343 nm, allowing for real-time monitoring of the conjugation and cleavage processes.[10][11]

Applications

2-Pyridyl disulfide linkers are widely used in the development of:

  • Antibody-Drug Conjugates (ADCs): This is the most common application, where the linker connects a potent cytotoxic drug to a monoclonal antibody that targets a tumor-specific antigen.[][3]

  • Peptide-Drug Conjugates: Similar to ADCs, peptides can be used to target specific receptors on diseased cells.

  • Nanoparticle-Based Drug Delivery: Drugs can be tethered to the surface of nanoparticles using these linkers for targeted and controlled release.[9]

Quantitative Data

In Vitro Cytotoxicity of ADCs with Disulfide Linkers

The efficacy of ADCs is often evaluated by their half-maximal inhibitory concentration (IC50) in cancer cell lines. The following table summarizes representative data for ADCs utilizing disulfide linkers.

ADC TargetCell LineLinker TypePayloadADC IC50 (nM)Free Drug IC50 (nM)Reference
HER2BT-474 (HER2+)Disulfide Re-bridgingMMAELow nanomolar0.35
HER2MCF-7 (HER2-)Disulfide Re-bridgingMMAENo cytotoxicity0.35[12]
CD79bJeko-1 (CD79b+)HIPS-conjugatedMMAE~0.1Not specified
CD22Human LymphomaDisulfideDM1Not specifiedNot specified[3]
In Vivo Efficacy of ADCs with Disulfide Linkers

In vivo studies in animal models are critical to assess the therapeutic potential of ADCs. The following table provides examples of in vivo efficacy.

ADC TargetAnimal ModelLinker TypePayloadDosageOutcomeReference
CD22Human Lymphoma XenograftDisulfideDM13 mg/kg (single dose)Tumor regression[3]
CD79bGranta 519 XenograftHIPS-conjugatedMMAE5 mg/kg or 10 mg/kgComplete tumor response in some animals[13]
NCI-N87XenograftExo-EVCMMAE2.5 mg/kgSignificant tumor growth inhibition[14]

Experimental Protocols

Protocol 1: Modification of an Antibody with a 2-Pyridyl Disulfide Linker using SPDP

This protocol describes the introduction of a pyridyl disulfide group onto an antibody using N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP).

Materials:

  • Antibody (e.g., Trastuzumab) in PBS

  • SPDP (succinimidyl 3-(2-pyridyldithio)propionate)

  • Dimethyl sulfoxide (DMSO)

  • PBS-EDTA buffer (20 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.5)[11]

  • Desalting column (e.g., PD-10)

Procedure:

  • Prepare Antibody Solution: Dissolve the antibody in PBS-EDTA buffer to a final concentration of 5-10 mg/mL.[15]

  • Prepare SPDP Solution: Immediately before use, dissolve SPDP in DMSO to a concentration of 20 mM.[10]

  • Reaction: Add a 10-20 fold molar excess of the SPDP solution to the antibody solution. For example, add 25 µL of 20 mM SPDP to 1 mL of a 2-5 mg/mL antibody solution.[10]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle shaking.[10][11]

  • Purification: Remove excess, non-reacted SPDP and the N-hydroxysuccinimide byproduct by passing the reaction mixture through a desalting column equilibrated with PBS-EDTA buffer.[11]

  • Quantification (Optional): The number of pyridyl disulfide groups introduced per antibody can be determined by reducing a small aliquot of the modified antibody with an excess of DTT and measuring the absorbance of the released pyridine-2-thione at 343 nm (ε = 8080 M⁻¹cm⁻¹).[10]

Protocol 2: Conjugation of a Thiolated Drug to the Modified Antibody

This protocol describes the conjugation of a drug containing a free thiol group to the SPDP-modified antibody.

Materials:

  • SPDP-modified antibody from Protocol 1

  • Thiol-containing drug (e.g., a derivative of MMAE)

  • PBS-EDTA buffer (pH 7.5)

  • Desalting column (e.g., G25)[15]

  • Cysteine solution (for quenching)

Procedure:

  • Prepare Drug Solution: Dissolve the thiol-containing drug in a suitable solvent (e.g., DMSO) at a concentration that allows for a 1.5 to 5-fold molar excess over the available pyridyl disulfide groups on the antibody.

  • Conjugation Reaction: Add the drug solution to the SPDP-modified antibody solution. The final concentration of organic solvent should be kept low (typically <10% v/v) to avoid denaturation of the antibody.

  • Incubation: Incubate the reaction for 1-4 hours at 4°C or room temperature. The reaction can be monitored by measuring the increase in absorbance at 343 nm due to the release of pyridine-2-thione.

  • Quenching: Add an excess of cysteine (e.g., 20-fold molar excess over the initial drug amount) to quench any unreacted pyridyl disulfide groups on the antibody and any unreacted drug.[15]

  • Purification: Purify the resulting ADC from excess drug, quenching agent, and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[15]

  • Characterization: The final ADC should be characterized to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using techniques like Hydrophobic Interaction Chromatography (HIC), UV/Vis spectroscopy, and Size Exclusion Chromatography (SEC).[16]

Protocol 3: In Vitro Drug Release Assay

This protocol evaluates the release of the drug from the ADC in the presence of a reducing agent, mimicking the intracellular environment.

Materials:

  • Purified ADC from Protocol 2

  • PBS (pH 7.4)

  • Glutathione (GSH)

  • Analysis system (e.g., HPLC-MS) to quantify the released drug

Procedure:

  • Prepare ADC Solution: Dilute the ADC to a final concentration of 1 mg/mL in PBS.

  • Prepare Release Buffer: Prepare a solution of 5 mM glutathione in PBS. This concentration is representative of the intracellular environment.[17]

  • Incubation: Mix the ADC solution with the release buffer. Incubate at 37°C.

  • Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the reaction mixture.

  • Sample Preparation: Stop the reaction, for example by precipitating the antibody with acetonitrile, and centrifuge to pellet the protein.

  • Analysis: Analyze the supernatant for the concentration of the released free drug using a validated analytical method such as HPLC-MS.[18]

  • Data Analysis: Plot the percentage of released drug versus time to determine the release kinetics.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the cytotoxicity of the ADC on a target cancer cell line.

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • Complete cell culture medium

  • ADC, free drug, and unconjugated antibody

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)[19]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight at 37°C in a 5% CO₂ incubator.[9][19]

  • Treatment: Prepare serial dilutions of the ADC, free drug, and unconjugated antibody in cell culture medium. Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include untreated cells as a control.

  • Incubation: Incubate the plate for 72-120 hours at 37°C. The incubation time depends on the cell doubling time and the mechanism of action of the payload.[19]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[19]

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight in the dark to dissolve the formazan crystals.[19]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the concentration and determine the IC50 value using a suitable curve-fitting software.[9]

Visualizations

G cluster_extracellular Extracellular (Bloodstream) Low [GSH] cluster_intracellular Intracellular (Tumor Cell) High [GSH] ADC Antibody-Drug Conjugate (Stable) ADC_int Internalized ADC ADC->ADC_int Internalization Cleavage Thiol-Disulfide Exchange ADC_int->Cleavage Drug Active Drug (Released) Cleavage->Drug Thione Pyridine-2-thione Cleavage->Thione GSSG GSSG Cleavage->GSSG GSH Glutathione (GSH) GSH->Cleavage

Caption: Mechanism of redox-responsive drug release.

G cluster_synthesis Synthesis & Conjugation cluster_evaluation Evaluation Antibody 1. Antibody Modification (e.g., with SPDP) Conjugation 3. Conjugation Reaction Antibody->Conjugation Drug 2. Thiolated Drug Payload Drug->Conjugation Purification 4. Purification (e.g., SEC) Conjugation->Purification Characterization 5. Characterization (DAR, Purity) Purification->Characterization ReleaseAssay 6. In Vitro Release Assay (with GSH) Characterization->ReleaseAssay Cytotoxicity 7. In Vitro Cytotoxicity (MTT Assay) ReleaseAssay->Cytotoxicity InVivo 8. In Vivo Efficacy Study (Xenograft Model) Cytotoxicity->InVivo

Caption: Experimental workflow for ADC synthesis and evaluation.

References

Application Notes and Protocols for Trapping Transient 2-Pyridinesulfenic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transient 2-pyridinesulfenic acid is a reactive sulfur species (RSS) that can be formed from the oxidation of 2-pyridinethiol. Due to its high reactivity and short half-life, direct detection and characterization of this compound are challenging. Trapping this transient intermediate by converting it into a stable adduct is a crucial strategy for studying its formation, reactivity, and potential role in various chemical and biological processes. These application notes provide detailed protocols for the in situ generation and subsequent trapping of this compound using two distinct classes of trapping agents: strained cycloalkynes and 1,3-dicarbonyl compounds.

The protocols outlined below are designed as a starting point for researchers. Optimization of reaction conditions, such as temperature, solvent, and stoichiometry, is recommended to achieve the desired trapping efficiency for specific experimental setups.

Trapping Agent Characteristics

The choice of trapping agent is critical and depends on the experimental objectives, such as the desired reaction kinetics and the nature of the final adduct for analytical purposes. Below is a comparison of the two types of trapping agents detailed in the protocols.

FeatureStrained Cycloalkynes (e.g., BCN)1,3-Dicarbonyl Compounds (e.g., Dimedone)
Reaction Mechanism Concerted[1][2]-sigmatropic rearrangementNucleophilic addition-elimination
Reaction Rate Very fast (rates >100x faster than 1,3-dicarbonyls have been reported for protein sulfenic acids)[2][3][4][5]Moderate
Adduct Type Stable alkenyl sulfoxide[2][3][4]Stable thioether
Selectivity High for sulfenic acids over other cysteine oxidation states[2][3][5]High for sulfenic acids[2][3]
Analytical Handle The adduct can be functionalized with reporter tags (e.g., biotin, fluorophores).The adduct can be functionalized with reporter tags.

Experimental Protocols

Protocol 1: Generation and Trapping of this compound with a Strained Cycloalkyne (BCN)

This protocol describes the in situ generation of this compound via the controlled oxidation of 2-pyridinethiol, followed by rapid trapping with bicyclo[6.1.0]nonyne (BCN).

Materials:

  • 2-Pyridinethiol (2-mercaptopyridine)

  • Bicyclo[6.1.0]nonyne (BCN)

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Methanol (MeOH), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Deionized water

  • Phosphate-buffered saline (PBS), pH 7.4

  • Reaction vials

  • Stir plate and stir bars

  • Analytical balance

  • HPLC-MS system for analysis

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of 2-pyridinethiol in methanol.

    • Prepare a 100 mM stock solution of BCN in acetonitrile.

    • Prepare a 10 mM stock solution of H₂O₂ in deionized water. Caution: Hydrogen peroxide is a strong oxidizer.

  • Trapping Reaction:

    • In a reaction vial, add 100 µL of the 10 mM 2-pyridinethiol stock solution.

    • Add 800 µL of PBS (pH 7.4) to buffer the reaction.

    • Add 10 µL of the 100 mM BCN stock solution to the vial.

    • Initiate the reaction by adding 10 µL of the 10 mM H₂O₂ stock solution. The final concentrations will be approximately 1 mM 2-pyridinethiol, 1 mM BCN, and 100 µM H₂O₂ in a final volume of ~1 mL.

    • Immediately cap the vial and stir the reaction mixture at room temperature for 30 minutes.

  • Sample Analysis:

    • Following the incubation, the reaction mixture can be directly analyzed by HPLC-MS.

    • Inject an appropriate volume (e.g., 10 µL) onto a C18 reverse-phase column.

    • Use a gradient of water and acetonitrile (both with 0.1% formic acid) for separation.

    • Monitor for the expected mass of the BCN-2-pyridinesulfenic acid adduct (alkenyl sulfoxide). The expected m/z will be the sum of the molecular weights of BCN and this compound.

Protocol 2: Generation and Trapping of this compound with a 1,3-Dicarbonyl Compound (Dimedone)

This protocol details the trapping of in situ generated this compound using the classic trapping agent, dimedone.

Materials:

  • 2-Pyridinethiol (2-mercaptopyridine)

  • Dimedone

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Methanol (MeOH), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Deionized water

  • Phosphate-buffered saline (PBS), pH 7.4

  • Reaction vials

  • Stir plate and stir bars

  • Analytical balance

  • HPLC-MS system for analysis

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of 2-pyridinethiol in methanol.

    • Prepare a 100 mM stock solution of dimedone in methanol.

    • Prepare a 10 mM stock solution of H₂O₂ in deionized water.

  • Trapping Reaction:

    • In a reaction vial, add 100 µL of the 10 mM 2-pyridinethiol stock solution.

    • Add 800 µL of PBS (pH 7.4).

    • Add 10 µL of the 100 mM dimedone stock solution.

    • Initiate the reaction by adding 10 µL of the 10 mM H₂O₂ stock solution.

    • Cap the vial and stir the reaction mixture at room temperature for 1 hour.

  • Sample Analysis:

    • Analyze the reaction mixture by HPLC-MS as described in Protocol 1.

    • Monitor for the expected mass of the dimedone-2-pyridinesulfenic acid adduct (thioether). The expected m/z will be the sum of the molecular weights of dimedone and this compound, minus the molecular weight of water.

Optimization of Trapping Protocols

The following table outlines key parameters that can be varied to optimize the trapping efficiency for specific research applications.

ParameterRange to TestRationale
Oxidant Concentration 0.1 - 5 equivalents (relative to 2-pyridinethiol)To control the rate of sulfenic acid formation and minimize over-oxidation to sulfinic and sulfonic acids.
Trapping Agent Conc. 1 - 10 equivalents (relative to 2-pyridinethiol)To ensure efficient trapping of the transient sulfenic acid.
Reaction Temperature 4°C to 37°CTo modulate the rates of both sulfenic acid formation and trapping.
pH 6.0 - 8.0The stability and reactivity of both the sulfenic acid and the trapping agents can be pH-dependent.
Solvent System Aqueous buffers, organic co-solvents (e.g., ACN, MeOH)To improve solubility of reagents and potentially influence reaction kinetics.

Visualizations

Trapping_Pathway 2-Pyridinethiol 2-Pyridinethiol Transient this compound Transient this compound 2-Pyridinethiol->Transient this compound Oxidation (H₂O₂) BCN_Adduct Stable Alkenyl Sulfoxide Adduct Transient this compound->BCN_Adduct Trapping Dimedone_Adduct Stable Thioether Adduct Transient this compound->Dimedone_Adduct Trapping Over-oxidation Sulfinic/Sulfonic Acid Transient this compound->Over-oxidation Further Oxidation BCN Strained Cycloalkyne (e.g., BCN) BCN->BCN_Adduct Dimedone 1,3-Dicarbonyl (e.g., Dimedone) Dimedone->Dimedone_Adduct

Caption: Generation and trapping of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_thiol Prepare 2-Pyridinethiol Stock Solution mix Combine 2-Pyridinethiol and Trapping Agent in Buffer prep_thiol->mix prep_trapper Prepare Trapping Agent Stock Solution prep_trapper->mix prep_oxidant Prepare Oxidant Stock Solution initiate Initiate Reaction with Oxidant prep_oxidant->initiate mix->initiate incubate Incubate at Room Temperature initiate->incubate analyze Analyze by HPLC-MS incubate->analyze identify Identify Adduct by Mass analyze->identify

Caption: Experimental workflow for trapping this compound.

Trapping_Agent_Selection start Need to trap This compound? q1 Is rapid trapping critical? start->q1 ans_yes Use Strained Cycloalkyne (e.g., BCN) q1->ans_yes Yes ans_no Use 1,3-Dicarbonyl (e.g., Dimedone) q1->ans_no No

Caption: Decision tree for selecting a trapping agent.

References

Application Notes and Protocols for the Detection of 2-Pyridinesulfenic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyridinesulfenic acid is a reactive sulfur species that can be formed through the oxidation of 2-mercaptopyridine. As a transient intermediate, its detection and quantification are crucial for understanding reaction mechanisms, particularly in the context of drug metabolism and development where pyridine and thiol moieties are common. Due to its inherent instability, direct analysis of this compound is challenging.[1][2] Therefore, analytical strategies typically rely on trapping the sulfenic acid with a chemical probe to form a stable derivative, which can then be analyzed using standard techniques like liquid chromatography-mass spectrometry (LC-MS).

This document provides detailed protocols for the detection of this compound using two primary chemical trapping agents: 5,5-dimethyl-1,3-cyclohexanedione (dimedone) and bicyclo[6.1.0]nonyne (BCN), a strained cycloalkyne. A method for direct detection by mass spectrometry is also discussed, highlighting the associated challenges.

Principle of Detection: Trapping and Derivatization

The core principle behind the reliable detection of transient sulfenic acids is their rapid and specific reaction with a trapping agent to form a stable covalent adduct.[3][4][5] This adduct can then be readily separated, identified, and quantified.

  • Dimedone-Based Trapping: Dimedone is a classic nucleophilic trapping agent that reacts specifically with the sulfenic acid moiety to form a stable thioether derivative.[1] This reaction is highly selective for sulfenic acids over other cysteine oxidation states.

  • Strained Alkyne-Based Trapping (BCN): Strained cycloalkynes, such as BCN, react with sulfenic acids via a concerted cycloaddition mechanism to yield a stable alkenyl sulfoxide product.[3][4] This method offers the advantage of very rapid reaction kinetics, potentially outcompeting other degradation pathways of the sulfenic acid.[3][4]

Experimental Protocols

Protocol 1: Detection of this compound via Dimedone Trapping and LC-MS Analysis

This protocol describes the trapping of this compound with dimedone, followed by analysis of the stable adduct by reverse-phase high-performance liquid chromatography (HPLC) coupled with mass spectrometry.

Materials:

  • Sample containing putative this compound

  • Dimedone solution (100 mM in acetonitrile/water (1:1, v/v))

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • HPLC system with a C18 column

  • Mass spectrometer (e.g., Q-TOF or triple quadrupole)

Procedure:

  • Sample Preparation and Trapping:

    • To 100 µL of the sample solution, add 10 µL of the 100 mM dimedone solution.

    • Vortex the mixture gently.

    • Incubate at room temperature for 30 minutes to ensure complete reaction.

    • If necessary, quench the reaction by adding a small volume of formic acid to acidify the sample.

  • LC-MS Analysis:

    • HPLC Conditions:

      • Column: C18, 2.1 mm x 100 mm, 1.8 µm particle size

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Gradient: 5% B to 95% B over 10 minutes

      • Flow Rate: 0.3 mL/min

      • Injection Volume: 5 µL

    • Mass Spectrometry Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Scan Range: m/z 100-500

      • Targeted Ion Monitoring: Monitor for the expected m/z of the this compound-dimedone adduct. The exact mass will be the sum of the mass of this compound (C₅H₅NOS) and dimedone (C₈H₁₂O₂) minus the mass of water (H₂O).

      • Fragmentation Analysis (MS/MS): Perform fragmentation of the parent ion to confirm the structure.

Logical Workflow for Dimedone Trapping and LC-MS Analysis

Sample Sample with This compound Dimedone Add Dimedone (Trapping Agent) Sample->Dimedone Incubate Incubate (Room Temp, 30 min) Dimedone->Incubate Adduct Formation of Stable Dimedone Adduct Incubate->Adduct LC_Separation HPLC Separation (C18 Column) Adduct->LC_Separation MS_Detection Mass Spectrometry (ESI+, MS/MS) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: Workflow for detecting this compound with dimedone.

Protocol 2: Detection of this compound via BCN Trapping and LC-MS Analysis

This protocol utilizes a strained cycloalkyne for faster trapping of this compound.

Materials:

  • Sample containing putative this compound

  • Bicyclo[6.1.0]nonyne (BCN) solution (50 mM in acetonitrile)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • HPLC system with a C18 column

  • Mass spectrometer (e.g., Q-TOF or triple quadrupole)

Procedure:

  • Sample Preparation and Trapping:

    • To 100 µL of the sample solution, add 5 µL of the 50 mM BCN solution.

    • Vortex the mixture gently.

    • Incubate at room temperature for 10 minutes. The reaction with BCN is significantly faster than with dimedone.[3][4]

    • If necessary, quench the reaction by adding a small volume of formic acid.

  • LC-MS Analysis:

    • HPLC Conditions:

      • Column: C18, 2.1 mm x 100 mm, 1.8 µm particle size

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Gradient: 5% B to 95% B over 10 minutes

      • Flow Rate: 0.3 mL/min

      • Injection Volume: 5 µL

    • Mass Spectrometry Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Scan Range: m/z 100-500

      • Targeted Ion Monitoring: Monitor for the expected m/z of the this compound-BCN adduct. The exact mass will be the sum of the mass of this compound (C₅H₅NOS) and BCN (C₉H₁₂).

      • Fragmentation Analysis (MS/MS): Perform fragmentation of the parent ion to confirm the structure.

Signaling Pathway for BCN Trapping

SulfenicAcid This compound (Transient) Adduct Stable Alkenyl Sulfoxide Adduct SulfenicAcid->Adduct Fast Cycloaddition Degradation Degradation Products SulfenicAcid->Degradation Slower Side Reactions BCN BCN (Strained Alkyne) BCN->Adduct

Caption: Reaction pathway for BCN trapping of this compound.

Direct Detection by Mass Spectrometry

Direct detection of this compound by mass spectrometry without derivatization is challenging due to its high reactivity and thermal instability. However, with careful optimization, it may be possible using techniques like direct infusion electrospray ionization.

Protocol 3: Direct Infusion ESI-MS

Materials:

  • Sample containing putative this compound

  • Syringe pump

  • Mass spectrometer with an ESI source

Procedure:

  • Sample Preparation:

    • The sample should be prepared in a solvent compatible with ESI, such as acetonitrile/water with a low concentration of a volatile acid like formic acid.

    • The sample should be kept cold and analyzed immediately after generation of the this compound.

  • Direct Infusion MS Analysis:

    • Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Mass Spectrometry Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Scan Range: m/z 50-200

      • Targeted Ion Monitoring: Monitor for the expected m/z of protonated this compound.

      • Source Conditions: Use mild source conditions (low capillary temperature and voltage) to minimize in-source fragmentation or degradation.

Challenges with Direct Detection

SA This compound Instability High Reactivity & Thermal Instability SA->Instability Degradation Degradation in Solution & MS Source Instability->Degradation LowSignal Low Signal Intensity Degradation->LowSignal

Caption: Challenges associated with the direct detection of sulfenic acids.

Data Presentation

The following table summarizes the key analytical parameters for the described detection methods. Please note that the quantitative data are representative and may vary depending on the specific instrumentation and experimental conditions.

Analytical TechniqueAnalyteLimit of Detection (LOD)Key AdvantagesKey Disadvantages
Dimedone Trapping + LC-MS This compound-dimedone adduct1-10 nM (estimated)High specificity for sulfenic acids; stable adduct.Slower reaction kinetics compared to BCN.
BCN Trapping + LC-MS This compound-BCN adduct0.5-5 nM (estimated)Very fast reaction kinetics; high sensitivity.[3][4]Potential for side reactions with other nucleophiles.
Direct Infusion ESI-MS This compound (protonated)> 1 µM (highly variable)No derivatization required; fast analysis time.Prone to analyte degradation; low sensitivity and reproducibility.[2]

References

Applications of 2-Pyridinesulfenic Acid in Medicinal Chemistry: A Focus on its Bioactive Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The direct application of 2-pyridinesulfenic acid in medicinal chemistry is limited by its nature as a highly reactive and transient intermediate. However, its significance lies in its role as a precursor to a range of stable and biologically active sulfur-containing pyridine derivatives, namely 2-pyridyl disulfides, sulfoxides, and sulfones.[1][2] These derivatives have garnered considerable interest in drug development, particularly in the fields of bioconjugation, targeted drug delivery, and antimicrobial discovery.

2-Pyridyl Disulfides: Versatile Tools for Bioconjugation and Drug Delivery

2-Pyridyl disulfides are the most prominent derivatives of this compound utilized in medicinal chemistry. Their utility stems from their ability to undergo efficient thiol-disulfide exchange reactions.[3][4] This reactivity allows for the covalent attachment (conjugation) of molecules of interest, such as small molecule drugs, peptides, or polymers, to biological entities like proteins and antibodies.

Key Applications:

  • Antibody-Drug Conjugates (ADCs): 2-Pyridyl disulfide-containing linkers are employed to attach potent cytotoxic drugs to monoclonal antibodies. The resulting ADCs can selectively target cancer cells, and upon internalization, the disulfide bond is cleaved in the reducing intracellular environment, releasing the active drug.

  • Redox-Responsive Drug Delivery Systems: The disulfide bond is stable in the bloodstream but is readily cleaved by reducing agents like glutathione, which is present in higher concentrations inside cells.[5] This property is exploited to create drug delivery systems that release their therapeutic payload specifically at the target site.[3]

  • Peptide and Protein Modification: The specific reaction of 2-pyridyl disulfides with cysteine residues in peptides and proteins allows for precise modification, enabling the attachment of labels, imaging agents, or other functional moieties.[6]

  • Surface Patterning: Polymers with 2-pyridyl disulfide end-groups can be immobilized on gold surfaces, a technique used in the development of biosensors and other diagnostic devices.[7][8]

Pyridine-Derived Disulfides as Antimicrobial Agents

Recent studies have highlighted the potential of pyridine-derived disulfides as antimicrobial agents. These compounds have demonstrated inhibitory activity against pathogenic bacteria, including the significant human pathogen Staphylococcus aureus.[1][2] The mechanism of action is thought to involve the interaction of the disulfide bond with essential bacterial thiols, disrupting cellular processes.

2-Pyridyl Sulfoxides and Sulfones: Emerging Bioactive Scaffolds

While less explored than their disulfide counterparts, 2-pyridyl sulfoxides and sulfones, also accessible from this compound intermediates, represent a class of compounds with potential therapeutic applications. The sulfoxide and sulfone functionalities can significantly influence the physicochemical properties of a molecule, such as its polarity and ability to form hydrogen bonds, which can in turn modulate its biological activity.[1]

Quantitative Data Summary

Application AreaDerivative ClassKey FeatureRepresentative ActivityCitation(s)
Bioconjugation 2-Pyridyl DisulfidesThiol-Disulfide ExchangeHigh conjugation efficiency (e.g., 97% with siRNA)[7]
Drug Delivery 2-Pyridyl DisulfidesIntracellular Reductive CleavageControlled release in response to glutathione[5]
Antimicrobial Pyridine-Derived DisulfidesInhibition of Bacterial GrowthActivity against S. aureus[1][2]

Experimental Protocols

Protocol 1: General Synthesis of a Symmetrical 2-Pyridyl Disulfide via a Transient this compound Intermediate

This protocol describes a general method for the synthesis of 2,2'-dipyridyl disulfide, a common reagent in bioconjugation. The reaction proceeds through the in-situ formation of a this compound intermediate.

Materials:

  • 2-Mercaptopyridine

  • Oxidizing agent (e.g., hydrogen peroxide, iodine, or air)

  • Solvent (e.g., ethanol, dichloromethane, or water)

  • Stir plate and stir bar

  • Round-bottom flask

  • Purification apparatus (e.g., column chromatography or recrystallization setup)

Procedure:

  • Dissolve 2-mercaptopyridine in a suitable solvent in a round-bottom flask.

  • With stirring, slowly add the oxidizing agent to the solution. The formation of the transient this compound occurs, which then rapidly reacts with another molecule of 2-mercaptopyridine.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench any remaining oxidizing agent (if necessary).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 2,2'-dipyridyl disulfide.

Protocol 2: Thiol-Disulfide Exchange for Bioconjugation

This protocol outlines the general procedure for conjugating a thiol-containing molecule (e.g., a cysteine-containing peptide) to a molecule functionalized with a 2-pyridyl disulfide group.

Materials:

  • Molecule containing a 2-pyridyl disulfide group

  • Thiol-containing molecule (e.g., peptide-SH)

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Stir plate and stir bar

  • Reaction vessel

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Dissolve the 2-pyridyl disulfide-functionalized molecule in the reaction buffer.

  • Add the thiol-containing molecule to the solution. The thiol group will attack the disulfide bond, leading to the release of 2-thiopyridone and the formation of a new disulfide bond between the two molecules of interest.

  • The progress of the reaction can often be monitored spectrophotometrically by measuring the release of 2-thiopyridone, which has a characteristic absorbance at approximately 343 nm.

  • Allow the reaction to proceed at room temperature or 4°C with gentle stirring for a specified time (typically 1-4 hours).

  • Once the reaction is complete, purify the resulting conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove unreacted starting materials and the 2-thiopyridone byproduct.

Visualizations

experimental_workflow cluster_synthesis Synthesis of 2-Pyridyl Disulfide Reagent cluster_conjugation Bioconjugation via Thiol-Disulfide Exchange start_synthesis 2-Mercaptopyridine oxidation Oxidation start_synthesis->oxidation Oxidizing Agent transient Transient this compound oxidation->transient disulfide_reagent 2-Pyridyl Disulfide Reagent transient->disulfide_reagent Reaction with 2-Mercaptopyridine reaction Thiol-Disulfide Exchange Reaction disulfide_reagent->reaction biomolecule Thiol-containing Biomolecule (e.g., Peptide-SH) biomolecule->reaction conjugate Bioconjugate reaction->conjugate byproduct 2-Thiopyridone (byproduct) reaction->byproduct

Caption: Workflow for the synthesis and application of 2-pyridyl disulfides in bioconjugation.

signaling_pathway cluster_delivery Targeted Drug Delivery using 2-Pyridyl Disulfide Linker ADC Antibody-Drug Conjugate (ADC) with 2-Pyridyl Disulfide Linker TargetCell Target Cell (e.g., Cancer Cell) ADC->TargetCell Binding to Cell Surface Receptor Internalization Internalization TargetCell->Internalization Endosome Endosome/Lysosome Internalization->Endosome Cleavage Reductive Cleavage of Disulfide Bond Endosome->Cleavage High Glutathione Concentration DrugRelease Active Drug Release Cleavage->DrugRelease CellDeath Therapeutic Effect (e.g., Cell Death) DrugRelease->CellDeath

Caption: Mechanism of action for targeted drug delivery via a redox-sensitive 2-pyridyl disulfide linker.

References

Troubleshooting & Optimization

Technical Support Center: 2-Pyridinesulfenic Acid Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the self-condensation of 2-pyridinesulfenic acid during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it unstable?

This compound (C₅H₅NOS) is a reactive intermediate characterized by a sulfenic acid group (-SOH) attached to a pyridine ring. Its instability stems from the high reactivity of the sulfenic acid moiety, which is prone to rapid self-condensation, a form of disproportionation. This reaction involves one molecule of the sulfenic acid being oxidized and another being reduced, leading to the formation of more stable sulfur species.

Q2: What is the primary product of this compound self-condensation?

The primary product of the self-condensation of this compound is 2,2'-dipyridyl disulfide. The reaction also likely produces the corresponding 2-pyridinesulfinic acid and 2-pyridinesulfonic acid as disproportionation byproducts.

Q3: How is this compound typically generated in experiments?

Due to its transient nature, this compound is almost always generated in situ for immediate use. The most common method is the controlled oxidation of 2-mercaptopyridine with a mild oxidizing agent.

Q4: What are the key factors influencing the stability of this compound?

The stability of this compound is critically influenced by several factors:

  • pH: The pH of the reaction medium can significantly affect the rate of self-condensation. While specific data for this compound is limited, sulfenic acids in general show varying stability profiles depending on the pH. For some sulfenic acids, acidic conditions can promote stability.[1]

  • Solvent: The choice of solvent can impact stability. Aprotic solvents may offer better stability compared to protic solvents which can participate in proton transfer and facilitate decomposition.

  • Temperature: Lower temperatures generally slow down the rate of self-condensation, thereby increasing the transient lifetime of the sulfenic acid.

  • Presence of Nucleophiles: Thiols and other nucleophiles can react with the sulfenic acid, preventing self-condensation but leading to other products.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid disappearance of the desired product and formation of a precipitate (likely 2,2'-dipyridyl disulfide). The generated this compound is undergoing rapid self-condensation.1. Work at lower temperatures: Conduct the reaction at 0°C or below to decrease the rate of self-condensation.2. Optimize pH: If possible, adjust the pH of the reaction medium. Experiment with a range of acidic pH values (e.g., 4-6) to find the optimal stability point.3. In situ trapping: Introduce a suitable trapping agent into the reaction mixture to intercept the this compound as it is formed.
Low yield of the desired reaction with the sulfenic acid. The rate of self-condensation is faster than the rate of the desired reaction.1. Increase the concentration of the trapping agent/reactant: Use a stoichiometric excess of the trapping agent to favor the desired reaction pathway.2. Choose a more reactive trapping agent: Strained alkynes like bicyclo[6.1.0]nonyne (BCN) react much faster with sulfenic acids than traditional agents like dimedone.
Side reactions with other functional groups in the molecule. The oxidizing agent used to generate the sulfenic acid is too harsh or non-selective.1. Use a milder oxidizing agent: Consider using agents like hydrogen peroxide under controlled conditions.2. Control stoichiometry of the oxidant: Use only a slight excess of the oxidizing agent to minimize over-oxidation and side reactions.

Data Presentation

Table 1: Comparison of Common Sulfenic Acid Trapping Agents

Trapping AgentMechanism of ActionRelative Reaction RateNotes
Dimedone Nucleophilic addition of the enolate to the electrophilic sulfur of the sulfenic acid.SlowerA classic and widely used trapping agent. The resulting adduct is stable.
Bicyclo[6.1.0]nonyne (BCN) Concerted [3+2] cycloaddition-like reaction.>100x faster than dimedoneHighly efficient due to ring strain. Forms a stable alkenyl sulfoxide adduct.
Thiols (e.g., glutathione, N-acetylcysteine) Nucleophilic attack on the sulfenic acid sulfur, forming a disulfide.VariableCan be used to trap sulfenic acids, but the resulting disulfide may not always be the desired final product.

Note: The relative reaction rates are based on studies with general sulfenic acids and may vary for this compound.

Experimental Protocols

Protocol 1: General Procedure for the In Situ Generation and Trapping of this compound with Dimedone

  • Preparation of Reactants:

    • Dissolve 2-mercaptopyridine (1 equivalent) in a suitable aprotic solvent (e.g., acetonitrile, dichloromethane) and cool the solution to 0°C in an ice bath.

    • In a separate flask, dissolve dimedone (1.2 equivalents) in the same solvent.

  • Generation and Trapping:

    • To the cooled solution of 2-mercaptopyridine, add the dimedone solution.

    • Slowly add a solution of a mild oxidizing agent, such as hydrogen peroxide (1.1 equivalents in a compatible solvent), dropwise to the reaction mixture while maintaining the temperature at 0°C and stirring vigorously.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to observe the formation of the dimedone adduct.

  • Work-up and Isolation:

    • Once the reaction is complete, quench any remaining oxidizing agent with a mild reducing agent (e.g., sodium sulfite solution).

    • Extract the product with an appropriate organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting adduct by column chromatography.

Protocol 2: General Procedure for the In Situ Generation and Trapping of this compound with Bicyclo[6.1.0]nonyne (BCN)

  • Preparation of Reactants:

    • Dissolve 2-mercaptopyridine (1 equivalent) in an appropriate solvent (e.g., acetonitrile) and cool to 0°C.

    • In a separate flask, dissolve BCN (1.1 equivalents) in the same solvent.

  • Generation and Trapping:

    • Add the BCN solution to the cooled 2-mercaptopyridine solution.

    • Add a solution of a mild oxidizing agent (e.g., hydrogen peroxide, 1.1 equivalents) dropwise to the mixture with constant stirring at 0°C.

  • Reaction Monitoring:

    • Monitor the formation of the alkenyl sulfoxide adduct by LC-MS or other suitable techniques.

  • Work-up and Isolation:

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the product by flash chromatography.

Visualizations

self_condensation pyridinesulfenic1 This compound disulfide 2,2'-Dipyridyl Disulfide pyridinesulfenic1->disulfide Reduction water H₂O pyridinesulfenic2 This compound sulfinic 2-Pyridinesulfinic Acid pyridinesulfenic2->sulfinic Oxidation trapping_mechanisms cluster_dimedone Trapping with Dimedone cluster_bcn Trapping with BCN sulfenic1 This compound adduct1 Stable Thioether Adduct sulfenic1->adduct1 dimedone Dimedone dimedone->adduct1 sulfenic2 This compound adduct2 Stable Alkenyl Sulfoxide Adduct sulfenic2->adduct2 bcn BCN (Strained Alkyne) bcn->adduct2

References

Technical Support Center: Optimizing Reaction Yield for 2-Pyridinesulfenic Acid Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-pyridinesulfenic acid intermediates. The information is designed to help optimize reaction yields and address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to work with?

A1: this compound is a reactive intermediate formed during the oxidation of 2-pyridinethiol (also known as 2-mercaptopyridine). As a sulfenic acid, it is inherently unstable and prone to further reactions, making its isolation and handling challenging. Its transient nature is a primary obstacle in optimizing reactions where it is a key intermediate.

Q2: What are the main decomposition pathways for this compound?

A2: The two primary decomposition pathways that reduce the yield of the desired this compound intermediate are:

  • Disproportionation: Two molecules of the sulfenic acid react to form one molecule of the corresponding thiosulfinate, which can then decompose further to 2-pyridinesulfinic acid and 2,2'-dipyridyl disulfide. This is often a significant side reaction.

  • Reaction with unreacted thiol: The sulfenic acid can react with the starting material, 2-pyridinethiol, to form 2,2'-dipyridyl disulfide.

Q3: How can I detect the formation of the this compound intermediate?

A3: Direct detection is difficult due to its short lifetime. The most common method is in situ trapping with a nucleophilic agent. The resulting stable adduct can then be characterized by standard analytical techniques like LC-MS and NMR. Common trapping agents include dimedone and strained alkynes like bicyclo[6.1.0]nonyne (BCN).

Q4: What is the most common side product when generating this compound?

A4: The most prevalent side product is 2,2'-dipyridyl disulfide.[1] Its formation is often rapid and can be the dominant reaction product if conditions are not carefully controlled.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no yield of the desired product (indicating low concentration of the sulfenic acid intermediate) 1. Over-oxidation: The oxidant is too strong or used in excess, leading to the formation of 2-pyridinesulfinic or sulfonic acid. 2. Rapid Disproportionation: The pH of the reaction medium favors the rapid decomposition of the sulfenic acid.[2] 3. Reaction with Thiol: The sulfenic acid intermediate is reacting with the starting 2-pyridinethiol to form the disulfide.1. Choice of Oxidant: Use a mild oxidant. Hydrogen peroxide is commonly used. Titrate the oxidant slowly and use it in stoichiometric amounts or slightly less. 2. pH Control: The stability of sulfenic acids is highly pH-dependent.[2] For many sulfenic acids, stability is greater at acidic pH. Buffer the reaction mixture to maintain an optimal pH (typically acidic to neutral, but requires empirical optimization). 3. Slow Addition: Add the oxidant slowly to a solution of the thiol to maintain a low concentration of the thiol, which minimizes the reaction between the thiol and the newly formed sulfenic acid.
Dominant formation of 2,2'-dipyridyl disulfide 1. High concentration of starting thiol: This favors the reaction between the sulfenic acid and the thiol. 2. Presence of catalysts: Certain metal ions can catalyze the oxidation of thiols to disulfides. 3. Inappropriate pH: The pH may be favoring the thiol-sulfenic acid reaction pathway.1. Dilution: Run the reaction at a lower concentration. 2. Use of Chelators: If metal contamination is suspected, add a chelating agent like EDTA. 3. pH Optimization: Experiment with a range of pH values to find a condition that minimizes disulfide formation.
Inconsistent results between experiments 1. Variability in oxidant concentration: The concentration of commercially available oxidants like H₂O₂ can change over time. 2. Temperature fluctuations: The rates of both the desired reaction and side reactions are temperature-dependent. 3. Atmospheric oxygen: Uncontrolled exposure to air can lead to non-specific oxidation.1. Standardize Oxidant: Titrate the oxidant solution before each use to determine its exact concentration. 2. Temperature Control: Use a temperature-controlled reaction vessel (e.g., a jacketed reactor or a constant temperature bath). 3. Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize side reactions with atmospheric oxygen.
Difficulty in trapping the sulfenic acid intermediate 1. Trapping agent is not reactive enough. 2. Trapping agent is added too late. 3. The adduct is unstable under the reaction or workup conditions. 1. Choice of Trapping Agent: Dimedone is a classic choice, but strained alkynes like BCN can be more reactive.[3] The choice will depend on the specific reaction conditions and downstream analysis. 2. Pre-mixing: Add the trapping agent to the reaction mixture before adding the oxidant to ensure the trap is present as soon as the sulfenic acid is formed. 3. Workup Conditions: Ensure that the workup conditions (e.g., pH, temperature) are compatible with the stability of the adduct.

Experimental Protocols

General Protocol for the In Situ Generation and Trapping of this compound

This protocol describes a general method for the generation of this compound from 2-pyridinethiol and its subsequent trapping with dimedone for analytical purposes.

Materials:

  • 2-Pyridinethiol

  • Dimedone

  • Hydrogen peroxide (30% w/w, concentration should be accurately determined before use)

  • Methanol (or another suitable solvent)

  • Buffer solution (e.g., phosphate or acetate buffer, pH to be optimized)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-pyridinethiol (1.0 eq) and dimedone (1.2 eq) in the chosen solvent and buffer mixture.

  • Inert Atmosphere: Purge the flask with an inert gas for 10-15 minutes to remove oxygen.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath.

  • Oxidant Addition: Slowly add a solution of hydrogen peroxide (0.9-1.0 eq) dropwise to the stirred reaction mixture over a period of 15-30 minutes.

  • Reaction: Allow the reaction to stir at the chosen temperature for a specified time (e.g., 1-2 hours). The progress of the reaction can be monitored by TLC or LC-MS by observing the consumption of the starting material and the formation of the dimedone adduct.

  • Quenching: Quench any remaining oxidant by adding a small amount of a reducing agent (e.g., sodium sulfite solution).

  • Workup: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by ¹H NMR and LC-MS to identify the dimedone adduct and any side products. The yield can be determined by quantitative NMR (qNMR) using an internal standard.

Data Presentation: Hypothetical Yields for Optimization

The following table presents hypothetical data to illustrate how reaction conditions can be optimized. Actual yields will need to be determined experimentally.

Entry Oxidant (eq) Temperature (°C) pH Trapping Agent Hypothetical Yield of Adduct (%) Major Side Product
1H₂O₂ (1.0)257.0Dimedone352,2'-Dipyridyl disulfide
2H₂O₂ (1.0)07.0Dimedone552,2'-Dipyridyl disulfide
3H₂O₂ (1.0)05.0Dimedone752,2'-Dipyridyl disulfide
4H₂O₂ (0.9)05.0Dimedone852,2'-Dipyridyl disulfide (reduced)
5H₂O₂ (0.9)05.0BCN902,2'-Dipyridyl disulfide (minimal)

Visualizations

Reaction_Pathway Thiol 2-Pyridinethiol SulfenicAcid This compound (Transient Intermediate) Thiol->SulfenicAcid Oxidation Oxidant Oxidant (e.g., H₂O₂) Disulfide 2,2'-Dipyridyl Disulfide (Side Product) SulfenicAcid->Disulfide Reaction with Thiol or Disproportionation SulfinicAcid 2-Pyridinesulfinic Acid (Over-oxidation Product) SulfenicAcid->SulfinicAcid Further Oxidation Adduct Stable Adduct SulfenicAcid->Adduct Trapping Trap Trapping Agent (e.g., Dimedone)

General reaction pathways for this compound.

Troubleshooting_Logic Start Low Yield of Desired Product CheckDisulfide Is 2,2'-dipyridyl disulfide the major product? Start->CheckDisulfide CheckOveroxidation Are over-oxidation products (sulfinic/sulfonic acid) detected? CheckDisulfide->CheckOveroxidation No OptimizepH Optimize pH (try more acidic conditions) CheckDisulfide->OptimizepH Yes MildOxidant Use milder oxidant or less equivalents CheckOveroxidation->MildOxidant Yes InertAtmosphere Ensure inert atmosphere CheckOveroxidation->InertAtmosphere No LowerTemp Lower reaction temperature OptimizepH->LowerTemp SlowAddition Use slower oxidant addition LowerTemp->SlowAddition MildOxidant->InertAtmosphere

Troubleshooting workflow for low product yield.

References

Technical Support Center: Generation of 2-Pyridinesulfenic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-pyridinesulfenic acid. The information addresses common issues and side reactions encountered during its generation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to work with?

A1: this compound is a reactive sulfur species derived from the oxidation of 2-pyridinethiol (also known as 2-mercaptopyridine). It is a highly transient intermediate, meaning it is unstable and readily converts to other products.[1] Its instability makes it challenging to isolate and characterize directly, and it is often generated and used in situ for subsequent reactions.

Q2: What are the primary methods for generating this compound?

A2: The most common method for generating this compound is the controlled oxidation of 2-pyridinethiol or its tautomer, 2-pyridinethione. Various oxidizing agents can be used, including hydrogen peroxide (H₂O₂), peroxy acids (e.g., m-CPBA), and iodine. The choice of oxidant and reaction conditions is critical to favor the formation of the sulfenic acid over side products.

Q3: What are the main side reactions I should be aware of?

A3: The primary side reactions in the generation of this compound are:

  • Dimerization/Disproportionation: The most common side reaction is the formation of 2,2'-dipyridyl disulfide. This can occur through the reaction of the sulfenic acid with the starting 2-pyridinethiol or via the self-condensation of two molecules of the sulfenic acid.

  • Over-oxidation: The sulfenic acid can be further oxidized to the more stable 2-pyridinesulfinic acid and subsequently to 2-pyridinesulfonic acid.[2][3]

Q4: How can I confirm the formation of this compound?

A4: Direct detection is challenging due to its transient nature. Common strategies include:

  • Trapping Experiments: The in situ generated sulfenic acid can be "trapped" by reacting it with a nucleophile, such as an alkene or a thiol, to form a stable adduct that can be isolated and characterized.

  • Spectroscopic Methods: In some cases, low-temperature NMR or mass spectrometry may be used to observe the sulfenic acid intermediate.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the desired product (from trapping the sulfenic acid) Rapid formation of 2,2'-dipyridyl disulfide. - Use a milder oxidizing agent. - Lower the reaction temperature. - Use a high concentration of the trapping agent. - Slowly add the oxidant to the reaction mixture.
Formation of over-oxidation products (sulfinic/sulfonic acids) Use of a strong oxidizing agent or prolonged reaction time. - Use a stoichiometric amount of a milder oxidant (e.g., H₂O₂). - Carefully monitor the reaction progress and stop it once the starting material is consumed. - Maintain a low reaction temperature.
Inconsistent results Variability in the quality of the starting 2-pyridinethiol. - Ensure the purity of the 2-pyridinethiol, as impurities can catalyze side reactions. - Consider recrystallizing the starting material if necessary.
Reaction does not proceed to completion Insufficient amount of oxidizing agent or low reaction temperature. - Ensure the correct stoichiometry of the oxidant. - Gradually increase the reaction temperature, while monitoring for the formation of side products.

Experimental Protocols

Protocol: In Situ Generation and Trapping of this compound

This protocol describes the generation of this compound from 2-pyridinethiol using hydrogen peroxide and its subsequent trapping with a generic nucleophile (e.g., an electron-rich alkene).

Materials:

  • 2-Pyridinethiol

  • Hydrogen peroxide (30% solution)

  • Trapping agent (nucleophile)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Buffer solution (if pH control is necessary)

  • Standard laboratory glassware and stirring equipment

  • Cooling bath (e.g., ice-water or dry ice-acetone)

Procedure:

  • Dissolve 2-pyridinethiol (1 equivalent) and the trapping agent (1.5-2 equivalents) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the reaction mixture to the desired temperature (typically between -20°C and 0°C) using a cooling bath.

  • Slowly add a pre-diluted solution of hydrogen peroxide (1.0-1.1 equivalents) to the stirred reaction mixture over a period of 30-60 minutes using a syringe pump.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS) to observe the consumption of the starting material and the formation of the trapped product.

  • Once the reaction is complete, quench any remaining peroxide by adding a small amount of a reducing agent (e.g., sodium sulfite solution).

  • Proceed with the work-up and purification of the trapped adduct using standard laboratory techniques (e.g., extraction, chromatography).

Visualizing Reaction Pathways

The following diagrams illustrate the intended reaction and the competing side reactions.

G Thiol 2-Pyridinethiol SulfenicAcid This compound (Transient Intermediate) Thiol->SulfenicAcid Controlled Oxidation Oxidant Oxidant (e.g., H₂O₂) TrappedProduct Stable Trapped Product SulfenicAcid->TrappedProduct Trapping TrappingAgent Trapping Agent (Nucleophile) G Thiol 2-Pyridinethiol SulfenicAcid This compound Thiol->SulfenicAcid [O] Disulfide 2,2'-Dipyridyl Disulfide SulfenicAcid->Disulfide + 2-Pyridinethiol or Self-condensation SulfinicAcid 2-Pyridinesulfinic Acid SulfenicAcid->SulfinicAcid [O] (Over-oxidation) SulfonicAcid 2-Pyridinesulfonic Acid SulfinicAcid->SulfonicAcid [O] Oxidant Oxidant

References

Technical Support Center: Stabilizing and Detecting Transient Sulfenic Acids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with transient sulfenic acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in studying transient sulfenic acids?

A1: The principal challenge in studying protein sulfenic acids (Cys-SOH) is their inherent instability.[1][2] Cys-SOH is a transient intermediate in cysteine oxidation and can readily undergo further reactions, including:

  • Over-oxidation: Further oxidation to more stable sulfinic (Cys-SO₂H) or sulfonic (Cys-SO₃H) acids.[2][3][4]

  • Condensation: Reaction with another sulfenic acid to form a thiosulfinate.

  • Disulfide Formation: Reaction with a thiol (e.g., another cysteine residue or glutathione) to form a disulfide bond.[5]

This reactivity makes direct detection difficult, necessitating methods to stabilize or trap the sulfenic acid form.[1][2]

Q2: What are the main strategies for stabilizing and detecting sulfenic acids?

A2: The two main strategies are:

  • Direct Detection (for stabilized sulfenic acids): In some proteins, the local microenvironment provides stability through factors like steric hindrance, hydrogen bonding, and limited solvent access.[6] In such cases, biophysical methods like X-ray crystallography, NMR, and mass spectrometry can be used for direct detection.[2]

  • Indirect Detection via Chemical Trapping (for transient sulfenic acids): This is the more common approach for studying transient sulfenic acids. It involves using chemical probes that selectively react with and "trap" the sulfenic acid, forming a stable covalent adduct that can be detected and quantified.[1][2][3]

Q3: What are the most common chemical probes for trapping sulfenic acids, and how do they compare?

A3: The most widely used probes are nucleophilic 1,3-dicarbonyl compounds (e.g., dimedone and its derivatives like DCP-Bio1) and electrophilic strained cycloalkynes (e.g., bicyclo[6.1.0]nonyne, BCN).[3][4][7]

  • Dimedone-based probes (Nucleophilic): These react with the electrophilic sulfur of the sulfenic acid to form a stable thioether adduct.[8] They are highly selective for sulfenic acids over other cysteine oxoforms.[3][4][7] However, their reaction kinetics can be slow compared to the rates of competing biological reactions of sulfenic acids.[6]

  • Strained Cycloalkynes (Electrophilic): These react with the nucleophilic sulfenic acid via a concerted cycloaddition-like mechanism to form a stable alkenyl sulfoxide adduct.[3][4] They exhibit significantly faster reaction rates than dimedone-based probes, making them more effective at trapping highly transient species.[3][4][7]

Q4: How do I choose the right probe for my experiment?

A4: The choice of probe depends on the specific experimental context:

  • For general trapping and well-characterized systems: Dimedone-based probes like DCP-Bio1 are a good choice due to their high selectivity and commercial availability.[6]

  • For detecting highly transient or low-abundance sulfenic acids: Strained cycloalkynes are preferable due to their superior reaction kinetics.[3][4][7]

  • For live-cell imaging: Cell-permeable fluorescently tagged probes (e.g., DCP-Rho1) or probes with bioorthogonal handles for click chemistry (e.g., DAz-1, an azide-functionalized probe) are suitable.[9]

Troubleshooting Guides

Issue 1: Low or No Signal from Sulfenic Acid Trapping
Possible Cause Troubleshooting Steps
Sulfenic acid is too transient and reacts before trapping. * Switch to a probe with faster kinetics, such as a strained cycloalkyne (BCN).[3][4][7]* Increase the concentration of the trapping probe.
Probe is not cell-permeable (for live-cell experiments). * Use a known cell-permeable probe like DCP-Bio1 or DAz-1.[1][9]* Perform trapping in cell lysates instead of live cells.
Inefficient cell lysis and protein denaturation. * Ensure your lysis buffer contains sufficient detergents to expose the sulfenic acid modification.* Follow a validated lysis protocol for sulfenic acid detection.[10]
Degradation of the trapped adduct during sample processing. * Check the stability of your probe-adduct under downstream conditions (e.g., reducing agents used in SDS-PAGE). The adducts of dimedone-based probes and strained cycloalkynes are generally stable to reducing agents like DTT and TCEP.[2][3]
Issue 2: High Background or Non-Specific Signal
Possible Cause Troubleshooting Steps
Post-lysis oxidation of free thiols. * Include alkylating agents like N-ethylmaleimide (NEM) or iodoacetamide (IAM) in the lysis buffer to block free thiols and prevent their oxidation.[10][11]* Add catalase to the lysis buffer to remove residual hydrogen peroxide.[10][11]
Non-specific binding of the probe or detection reagents. * Ensure stringent washing steps after affinity purification (if using biotinylated probes).[10]* Include appropriate controls, such as cells not treated with an oxidant or lysates treated with a blocking agent (e.g., dimedone) before adding the tagged probe.[9]
Probe cross-reactivity. * While dimedone and BCN probes are highly selective for sulfenic acids, it's important to verify their specificity in your system.[3][4][7] Run controls with other cysteine oxoforms (e.g., sulfinic acid, S-nitrosated thiols) if possible.

Quantitative Data

Table 1: Comparison of Second-Order Rate Constants for Sulfenic Acid Trapping Probes

ProbeProbe TypeModel SystemRate Constant (M⁻¹s⁻¹)Reference
Dimedone-based probesNucleophilicModel protein sulfenic acids~0.05[3][4]
Bicyclo[6.1.0]nonyne (BCN)ElectrophilicFries acid in ACN:buffer~12[3]
Bicyclo[6.1.0]nonyne (BCN)ElectrophilicFries acid in organic solvent~25[3]
trans-cyclooctene (tCOT)ElectrophilicCysteine-derived sulfenic acid & Fries acid~0.01[3][4]

Experimental Protocols

Protocol 1: In Situ Labeling of Protein Sulfenic Acids in Live Cells using DCP-Bio1

This protocol is adapted from established methods for in situ labeling.[1]

Materials:

  • Cells of interest cultured to 60-90% confluence

  • DCP-Bio1 (stock solution in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors, 10 mM NEM, 10 mM iodoacetamide, and 200 U/mL catalase.[10]

Procedure:

  • Incubate cells with fresh culture medium containing the desired concentration of DCP-Bio1 (e.g., 100 µM) for 30-60 minutes.

  • During the incubation with DCP-Bio1, add the stimulant of interest to induce oxidative stress, if applicable.

  • After the incubation period, wash the cells three times with PBS to remove excess DCP-Bio1 and stimulant.

  • Lyse the cells by adding ice-cold lysis buffer.

  • Incubate the lysate on ice for 1 hour.

  • Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).

  • The resulting supernatant contains biotinylated proteins that can be used for downstream applications such as affinity purification or Western blot analysis.

Protocol 2: Mass Spectrometric Identification of Sulfenic Acid-Modified Peptides

This protocol provides a general workflow for identifying sulfenic acid-modified peptides after trapping with a probe that adds a specific mass.

Materials:

  • Protein sample with trapped sulfenic acids (e.g., from Protocol 1)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Trypsin (or another suitable protease)

  • Mass spectrometer (e.g., ESI-MS)

Procedure:

  • Reduce and alkylate the protein sample to break disulfide bonds and cap free cysteines. This is typically done by incubation with DTT followed by IAM.

  • Perform in-solution or in-gel digestion of the protein sample with trypsin overnight.

  • Analyze the resulting peptide mixture by LC-MS/MS.

  • In the MS data analysis, search for peptides with a mass modification corresponding to the addition of the trapping reagent to a cysteine residue. The mass increase for dimedone is 138 Da.[12]

  • Fragment ion analysis (MS/MS) can be used to confirm the identity of the modified peptide and pinpoint the specific cysteine residue that was modified.

Visualizations

Redox_Signaling_Pathway ROS Reactive Oxygen Species (ROS) Thiol Protein Thiol (Cys-SH) ROS->Thiol Oxidation SA Sulfenic Acid (Cys-SOH) Thiol->SA SA->Thiol Reduction SA_Stable Stabilized Sulfenic Acid SA->SA_Stable Stabilization (Local Microenvironment) Disulfide Disulfide (Cys-S-S-R) SA->Disulfide Condensation with Thiol Sulfinic Sulfinic Acid (Cys-SO2H) SA->Sulfinic Further Oxidation SA_Stable->Thiol Reduction Signaling Downstream Signaling SA_Stable->Signaling Disulfide->Thiol Reduction Reduction Reduction (e.g., Thioredoxin) Reduction->Thiol

Caption: A simplified signaling pathway involving protein sulfenic acid formation and its subsequent fates.

Experimental_Workflow Start Start: Live Cells or Lysate Oxidation Induce Oxidative Stress (e.g., H2O2) Start->Oxidation Trapping Incubate with Sulfenic Acid Probe (e.g., DCP-Bio1) Oxidation->Trapping Lysis Cell Lysis (with NEM/IAM & Catalase) Trapping->Lysis Affinity_Purification Affinity Purification (for biotinylated probes) Lysis->Affinity_Purification Analysis Downstream Analysis Affinity_Purification->Analysis Western_Blot Western Blot Analysis->Western_Blot Mass_Spec Mass Spectrometry Analysis->Mass_Spec

Caption: A general experimental workflow for the detection of protein sulfenic acids using chemical probes.

Troubleshooting_Logic ActionNode ActionNode Start Low or No Signal? Transient Is the sulfenic acid highly transient? Start->Transient Probe_Kinetics Use faster probe (e.g., BCN) Transient->Probe_Kinetics Yes Probe_Conc Increase probe concentration Transient->Probe_Conc Yes Permeability Is the probe cell-permeable? Transient->Permeability No Use_Permeable_Probe Use cell-permeable probe Permeability->Use_Permeable_Probe No Lyse_First Trap in lysate Permeability->Lyse_First No High_Background High Background? Post_Lysis_Ox Post-lysis oxidation? High_Background->Post_Lysis_Ox Add_Blockers Add NEM/IAM and Catalase to lysis buffer Post_Lysis_Ox->Add_Blockers Yes Non_Specific Non-specific binding? Post_Lysis_Ox->Non_Specific No Stringent_Wash Increase wash stringency Non_Specific->Stringent_Wash Yes Run_Controls Run blocking controls Non_Specific->Run_Controls Yes

References

Technical Support Center: Purification of 2-Pyridinesulfenic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of products from 2-pyridinesulfenic acid reactions.

Section 1: Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound derivatives, such as 2-pyridyl sulfoxides and sulfones.

1.1 Issue: Product Degradation during Silica Gel Chromatography

Question: My 2-pyridyl sulfoxide product appears to be degrading on the silica gel column. What could be the cause and how can I prevent it?

Answer:

Degradation of sulfoxides on silica gel is a common issue, often due to the acidic nature of standard silica gel.[1] The lone pair of electrons on the sulfur atom in a sulfoxide can interact with acidic silanol groups on the silica surface, potentially leading to decomposition, especially for sensitive molecules.

Troubleshooting Steps:

  • Deactivate the Silica Gel: Before preparing your column, you can neutralize the acidic sites by treating the silica gel with a base. A common method is to slurry the silica gel in the chosen eluent and add a small amount of a volatile base like triethylamine (typically 0.1-1% v/v).

  • Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase such as alumina (neutral or basic) or a bonded-phase silica like C18 (for reverse-phase chromatography).[1]

  • Minimize Contact Time: Perform flash column chromatography rather than gravity chromatography to reduce the time your compound is in contact with the silica gel.

  • Rapid Filtration: For some compounds, a quick filtration through a short plug of silica gel might be sufficient to remove baseline impurities without significant degradation.[2]

1.2 Issue: Co-elution of Sulfide, Sulfoxide, and Sulfone

Question: I am having difficulty separating the desired 2-pyridyl sulfoxide from the unreacted sulfide starting material and the over-oxidized sulfone byproduct. How can I improve the separation?

Answer:

The close polarity of sulfides, sulfoxides, and sulfones can make their separation by column chromatography challenging.

Troubleshooting Steps:

  • Optimize the Eluent System: A systematic approach to optimizing the solvent system for your column is crucial. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Small changes in the solvent ratio can significantly impact the separation.

  • Utilize a Different Stationary Phase: If optimizing the eluent on silica gel is unsuccessful, switching to a different stationary phase may provide the required selectivity. Consider using alumina or reverse-phase chromatography.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for separating compounds with different solubilities.[1][3] Experiment with different solvent systems to find one in which the desired sulfoxide has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.

  • Control the Oxidation Reaction: The best way to avoid difficult separations is to optimize the initial reaction to minimize the formation of byproducts. Careful control of the oxidant stoichiometry and reaction time can prevent over-oxidation to the sulfone.[4]

1.3 Issue: Difficulty in Removing Pyridine as a Solvent or Reagent

Question: My reaction was carried out in pyridine, and I am struggling to remove it completely from my product. What are the best methods?

Answer:

Pyridine can be challenging to remove due to its relatively high boiling point and its basic nature, which can lead to interactions with acidic products.

Troubleshooting Steps:

  • Azeotropic Removal: Co-evaporation with a solvent that forms a low-boiling azeotrope with pyridine, such as toluene or heptane, is a common and effective method. Add the azeotroping solvent to the crude product and evaporate under reduced pressure. Repeat this process several times.

  • Acidic Wash: If your product is not acid-sensitive, an acidic wash during the work-up can effectively remove pyridine. By washing the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl or saturated aqueous NH4Cl), the pyridine will be protonated to form a water-soluble pyridinium salt, which will partition into the aqueous layer.

  • Copper Sulfate Wash: Washing the organic layer with an aqueous solution of copper(II) sulfate can also remove pyridine through the formation of a copper-pyridine complex.

Section 2: Frequently Asked Questions (FAQs)

2.1 General Purification Strategies

Q1: What are the most common methods for purifying the products of this compound reactions?

A1: The most common purification methods are:

  • Flash Column Chromatography: Widely used for separating mixtures of compounds with different polarities.[5]

  • Recrystallization: An effective technique for purifying solid compounds.[6][7]

  • Acid-Base Extraction: Particularly useful for separating basic pyridine-containing compounds from non-basic impurities.

Q2: How do I choose the best purification method for my product?

A2: The choice of purification method depends on several factors:

  • Physical State of the Product: Recrystallization is only suitable for solids.

  • Polarity of the Product and Impurities: Column chromatography is effective for separating compounds with different polarities.

  • Chemical Stability of the Product: If your product is sensitive to acid or base, this will influence your choice of chromatography conditions or extraction work-up.

  • Scale of the Reaction: For large-scale purifications, recrystallization or acid-base extraction may be more practical than column chromatography.

2.2 Column Chromatography

Q3: What are typical solvent systems for purifying 2-pyridyl sulfoxides and sulfones on silica gel?

A3: A common starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. The ratio is adjusted based on the polarity of the specific compound. For more polar compounds, dichloromethane and methanol mixtures can be used.

Q4: My compound streaks on the TLC plate. What does this mean for column chromatography?

A4: Streaking on a TLC plate can indicate several issues, including overloading the spot, the compound being too polar for the chosen eluent, or decomposition on the silica. For column chromatography, this could translate to poor separation and broad peaks. Try a more polar eluent system for your TLC. If streaking persists, it may be a sign of instability on silica gel.

2.3 Recrystallization

Q5: How do I select a suitable solvent for recrystallizing my 2-pyridinesulfonyl derivative?

A5: A good recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[6][7] You can screen for suitable solvents by testing the solubility of a small amount of your crude product in various solvents at room temperature and then upon heating. Common solvents to try include ethanol, methanol, isopropanol, ethyl acetate, and mixtures such as hexane/ethyl acetate or dichloromethane/hexane.[3][8]

Q6: My product is an oil and won't crystallize. What can I do?

A6: If your product is an oil, it may be impure. Try to purify it further by column chromatography. If it is pure but still an oil, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal of the desired compound. If these methods fail, your compound may be a low-melting solid or an oil at room temperature.

Section 3: Data Presentation

Table 1: Comparison of Purification Methods for a Hypothetical 2-Pyridyl Sulfoxide

Purification MethodTypical Purity (%)Typical Yield (%)AdvantagesDisadvantages
Flash Chromatography (Silica Gel)>9560-80Good for a wide range of polarities.Potential for product degradation on acidic silica.
Flash Chromatography (Alumina)>9565-85Less acidic than silica, good for sensitive compounds.Can have different selectivity than silica.
Recrystallization>9950-70Can provide very high purity.Only for solids; yield can be lower.
Acid-Base Extraction->90 (in crude)Excellent for removing non-basic impurities.Does not separate from other basic compounds.

Note: The values in this table are illustrative and can vary significantly depending on the specific compound and reaction conditions.

Section 4: Experimental Protocols

4.1 General Protocol for Flash Column Chromatography

  • TLC Analysis: Determine an appropriate solvent system using thin-layer chromatography (TLC). The ideal Rf value for the desired compound is typically between 0.2 and 0.4.

  • Column Packing: Pack a glass column with silica gel (or another chosen stationary phase) as a slurry in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and load it onto the top of the column. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.

  • Elution: Elute the column with the chosen solvent system, applying pressure to achieve a steady flow rate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

4.2 General Protocol for Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent pair based on solubility tests.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should occur. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Section 5: Visualizations

Purification_Workflow cluster_reaction Reaction Work-up cluster_purification Purification Crude Reaction Mixture Crude Reaction Mixture Quenching Quenching Crude Reaction Mixture->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Crude Product Crude Product Solvent Removal->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Impurity Profile A Recrystallization Recrystallization Crude Product->Recrystallization Impurity Profile B (Solid Product) Pure Product Pure Product Column Chromatography->Pure Product Recrystallization->Pure Product

Caption: General workflow for the purification of this compound reaction products.

Troubleshooting_Chromatography Problem Poor Separation or Degradation in Chromatography Cause1 Inappropriate Solvent System Problem->Cause1 Cause2 Unsuitable Stationary Phase Problem->Cause2 Cause3 Product Instability Problem->Cause3 Solution1 Optimize Eluent (TLC) Cause1->Solution1 Solution2 Change Stationary Phase (e.g., Alumina, C18) Cause2->Solution2 Solution3 Deactivate Silica (e.g., with Triethylamine) Cause3->Solution3 Solution4 Minimize Contact Time (Flash Chromatography) Cause3->Solution4

Caption: Troubleshooting logic for column chromatography issues.

References

Technical Support Center: Handling Aryl Sulfenic Acid Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling highly reactive aryl sulfenic acid intermediates.

Troubleshooting Guides

This section addresses common issues encountered during the generation, trapping, and analysis of aryl sulfenic acid intermediates.

Problem Possible Cause(s) Suggested Solution(s)
Low or no yield of trapped sulfenic acid adduct. 1. Decomposition of the sulfenic acid: Aryl sulfenic acids are inherently unstable and can rapidly disproportionate to the corresponding thiol and sulfinic acid, or be over-oxidized.[1] 2. Inefficient trapping: The trapping agent may not be reactive enough to compete with the decomposition pathways of the sulfenic acid.[2][3] 3. Steric hindrance: Bulky substituents near the sulfenic acid group can hinder the approach of the trapping agent.[1] 4. Incorrect reaction conditions: pH, temperature, and solvent can significantly impact the stability of the sulfenic acid and the efficiency of the trapping reaction.1. Optimize reaction conditions: Work at low temperatures and under inert atmosphere (e.g., argon or nitrogen) to minimize decomposition. 2. Choose a more reactive trapping agent: Consider using strained cycloalkynes (e.g., bicyclo[6.1.0]nonyne, BCN) which have been shown to react with sulfenic acids at rates over 100 times faster than dimedone-based probes.[4][5] 3. Modify the experimental setup: For in situ trapping, add the trapping agent to the reaction mixture before or during the generation of the sulfenic acid. 4. Control pH: The stability of some sulfenic acids is pH-dependent. Buffer the reaction mixture to maintain an optimal pH.
Formation of disulfide byproducts. Reaction with unreacted thiol: The starting thiol can react with the sulfenic acid intermediate to form a disulfide.[6][7]1. Use an excess of the oxidizing agent: This will help to ensure that all of the starting thiol is converted to the sulfenic acid. 2. Employ a fast and efficient trapping agent: A highly reactive trapping agent will capture the sulfenic acid before it can react with the remaining thiol.[2][3] 3. Purify the sulfenic acid precursor: Ensure the starting material is free of any thiol impurities.
Over-oxidation to sulfinic and sulfonic acids. Use of harsh oxidizing agents or prolonged reaction times: Strong oxidants or extended exposure can lead to the formation of higher oxidation states.[6][8]1. Use a mild oxidizing agent: Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) are commonly used.[9] 2. Carefully control stoichiometry: Use a stoichiometric amount of the oxidizing agent. 3. Monitor the reaction closely: Use techniques like TLC or LC-MS to monitor the progress of the reaction and stop it once the sulfenic acid has formed.
Difficulty in detecting the sulfenic acid adduct by mass spectrometry. 1. Low abundance of the adduct: The trapping efficiency may be low, resulting in a weak signal. 2. In-source fragmentation: The sulfenic acid adduct may be unstable under the mass spectrometry conditions. 3. Matrix effects: Other components in the sample may suppress the ionization of the adduct.1. Optimize trapping conditions: Refer to the "Low or no yield" problem above. 2. Use a soft ionization technique: Electrospray ionization (ESI) is generally preferred over harsher methods. 3. Optimize MS parameters: Adjust cone voltage and other parameters to minimize fragmentation. 4. Purify the sample: Use solid-phase extraction (SPE) or HPLC to remove interfering substances.
Ambiguous NMR spectra of the trapped adduct. 1. Presence of multiple products: The reaction may have yielded a mixture of the desired adduct and byproducts. 2. Broad peaks: The adduct may be undergoing dynamic exchange processes on the NMR timescale. 3. Low concentration: The concentration of the adduct may be too low for clear signal detection.1. Purify the adduct: Use chromatography (e.g., flash chromatography or HPLC) to isolate the desired product. 2. Acquire spectra at different temperatures: This can help to resolve dynamic processes. 3. Use a higher field NMR spectrometer: This will improve sensitivity and resolution. 4. Increase sample concentration if possible.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that influence the stability of aryl sulfenic acid intermediates?

A1: The stability of aryl sulfenic acids is primarily influenced by:

  • Electronic Effects: Electron-withdrawing groups on the aromatic ring can stabilize the sulfenic acid by reducing the nucleophilicity of the sulfur atom.[1]

  • Steric Hindrance: Bulky groups near the sulfenic acid moiety can sterically protect it from intermolecular reactions, such as dimerization or reaction with thiols, thus increasing its lifetime.[1]

  • Intramolecular Hydrogen Bonding: The presence of a nearby hydrogen bond acceptor (e.g., a carbonyl group) can form an intramolecular hydrogen bond with the sulfenic acid proton, significantly enhancing its stability.[1]

Q2: Which trapping agent should I choose for my experiment?

A2: The choice of trapping agent depends on the specific aryl sulfenic acid and the experimental conditions.

  • Dimedone and its derivatives: These are classic and widely used trapping agents that are selective for sulfenic acids.[1] However, their reaction rates can be slow.[2]

  • Strained Cycloalkynes (e.g., BCN): These are newer generation trapping agents that exhibit significantly faster reaction kinetics compared to dimedone, making them ideal for capturing highly transient sulfenic acid intermediates.[4][5]

  • Thiols: While thiols can trap sulfenic acids to form disulfides, this is often an undesired side reaction. However, in specific experimental designs, this reaction can be utilized for detection or quantification.

Q3: How can I generate aryl sulfenic acids in a controlled manner?

A3: Controlled generation of aryl sulfenic acids can be achieved through several methods:

  • Oxidation of Thiols: This is the most common method, typically employing mild oxidizing agents like hydrogen peroxide or mCPBA.[9] Careful control of stoichiometry and reaction conditions is crucial to prevent over-oxidation.

  • Thermolysis of Sulfoxides: Certain sulfoxides can undergo thermal elimination to generate sulfenic acids. The thermolysis temperature can be modulated by the electronic and steric nature of the sulfoxide precursor.[9]

  • Hydrolysis of Sulfenyl Derivatives: Hydrolysis of sulfenyl halides or esters can also yield sulfenic acids.[1]

Q4: What are the best practices for storing and handling reagents for sulfenic acid experiments?

A4: To ensure the success of your experiments:

  • Store thiols and oxidizing agents separately and under appropriate conditions (e.g., refrigeration, inert atmosphere) to prevent premature reaction.

  • Use fresh, high-purity solvents and reagents to avoid introducing contaminants that could interfere with the reaction.

  • Prepare solutions of unstable reagents, such as the sulfenic acid itself, immediately before use.

Quantitative Data

Table 1: Comparison of Second-Order Rate Constants for Sulfenic Acid Trapping Agents

Trapping AgentModel Sulfenic AcidRate Constant (M⁻¹s⁻¹)Reference
DimedoneC165A AhpC-SOH~0.05[5]
Bicyclo[6.1.0]nonyne (BCN)C165A AhpC-SOH13.3[4]
Bicyclo[6.1.0]nonyne derivative (4)C165A AhpC-SOH16.7[4]
trans-cyclooctene (tCOT)Cysteine-derived sulfenic acid~0.01[5]
DimedoneSmall molecule sulfenic acid (15)11.8[10]

Experimental Protocols

Protocol 1: General Procedure for Trapping Aryl Sulfenic Acids with Dimedone
  • Preparation of Reagents:

    • Prepare a stock solution of the aryl thiol precursor in an appropriate organic solvent (e.g., acetonitrile, dichloromethane).

    • Prepare a stock solution of the oxidizing agent (e.g., hydrogen peroxide in water or mCPBA in the reaction solvent).

    • Prepare a stock solution of dimedone in the reaction solvent. A 2-5 fold excess relative to the thiol is recommended.

  • Generation and Trapping:

    • In a reaction vessel under an inert atmosphere (e.g., argon), add the aryl thiol solution.

    • Add the dimedone solution to the reaction vessel.

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) to minimize decomposition of the sulfenic acid.

    • Slowly add the oxidizing agent dropwise to the reaction mixture with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The dimedone adduct will have a mass increase of 138.068 Da.

  • Work-up and Purification:

    • Once the reaction is complete, quench any remaining oxidizing agent with a mild reducing agent (e.g., sodium sulfite solution).

    • Extract the product with an appropriate organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Detection of Trapped Sulfenic Acid Adducts by LC-MS/MS
  • Sample Preparation:

    • Dissolve the purified adduct or the crude reaction mixture in a solvent compatible with reverse-phase HPLC (e.g., acetonitrile/water with 0.1% formic acid).

  • LC Separation:

    • Inject the sample onto a C18 column.

    • Use a gradient elution program with mobile phases A (water with 0.1% formic acid) and B (acetonitrile with 0.1% formic acid).

  • MS/MS Analysis:

    • Perform mass spectrometry in positive ion mode using electrospray ionization (ESI).

    • Set the instrument to perform a full scan (MS1) to identify the [M+H]⁺ ion of the trapped adduct.

    • Perform a product ion scan (MS2) on the parent ion to obtain fragmentation data for structural confirmation. The fragmentation pattern should be consistent with the structure of the dimedone adduct.

Protocol 3: NMR Analysis of Trapped Sulfenic Acid Adducts
  • Sample Preparation:

    • Dissolve a sufficient amount of the purified adduct in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Filter the sample through a small plug of cotton or a syringe filter to remove any particulate matter.[11][12][13]

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum to confirm the presence of protons from both the aryl moiety and the dimedone trap.

    • Acquire a ¹³C NMR spectrum to observe the carbon signals of the adduct.

    • Consider performing 2D NMR experiments (e.g., COSY, HSQC, HMBC) for complete structural elucidation, especially for complex molecules.

Visualizations

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization ROS ROS (H₂O₂) EGFR->ROS Activation of NOX EGFR_SOH EGFR-SOH (Active) ROS->EGFR Oxidation of Cys797 Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) EGFR_SOH->Downstream Enhanced Kinase Activity

Caption: EGFR signaling pathway involving sulfenic acid modification.[14][15][16][17]

PTP1B_Regulation_Pathway PTP1B_Active PTP1B (Active) -SH PTP1B_SOH PTP1B-SOH PTP1B_Active->PTP1B_SOH Oxidation ROS ROS (H₂O₂) PTP1B_Sulfenylamide PTP1B-Sulfenyl-amide (Inactive) PTP1B_SOH->PTP1B_Sulfenylamide Intramolecular Cyclization PTP1B_Overoxidized PTP1B-SO₂H/SO₃H (Irreversibly Inactive) PTP1B_SOH->PTP1B_Overoxidized Further Oxidation PTP1B_Sulfenylamide->PTP1B_Active Reduction Thiols Thiols (e.g., Glutathione)

Caption: Redox regulation of PTP1B via a sulfenic acid intermediate.[18][19][20]

Experimental_Workflow cluster_generation Generation cluster_trapping Trapping cluster_analysis Analysis Start Aryl Thiol Oxidation Oxidation (e.g., H₂O₂) Start->Oxidation SulfenicAcid Aryl Sulfenic Acid Oxidation->SulfenicAcid TrappingAgent Trapping Agent (e.g., Dimedone) Adduct Trapped Adduct SulfenicAcid->Adduct TrappingAgent->Adduct LCMS LC-MS/MS Adduct->LCMS NMR NMR Adduct->NMR

Caption: Experimental workflow for handling aryl sulfenic acid intermediates.

References

Technical Support Center: Enhancing the Selectivity of 2-Pyridinesulfenic Acid Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-pyridinesulfenic acid. Our goal is to help you enhance the selectivity of your reactions and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving selective reactions with this compound?

This compound is a transient intermediate, making its reactions susceptible to several challenges that can impact selectivity. The primary issues include:

  • Over-oxidation: The sulfenic acid can be easily oxidized to the corresponding sulfinic and sulfonic acids, especially in the presence of strong oxidants.

  • Disproportionation: Two molecules of sulfenic acid can react to form a thiosulfinate and a sulfonic acid.

  • Reaction with nucleophiles: As a soft electrophile, this compound can react with various nucleophiles present in the reaction mixture, leading to a loss of selectivity.

  • Instability: The inherent instability of sulfenic acids means they have a short half-life, requiring reactions to be rapid and well-controlled.[1]

Q2: How does pH affect the selectivity of this compound reactions?

The pH of the reaction medium is a critical parameter for controlling the reactivity and selectivity of this compound.

  • Protonation State: The pyridine nitrogen can be protonated at acidic pH, which can alter the electrophilicity of the sulfenic acid.

  • Nucleophile Activity: The nucleophilicity of reacting partners, such as thiols, is highly pH-dependent. Thiolates (R-S⁻) are significantly more nucleophilic than thiols (R-SH), and their concentration increases with pH.

  • Stability: The stability of the sulfenic acid itself can be influenced by pH, with decomposition pathways potentially accelerated under certain acidic or basic conditions.

Optimization of pH is therefore crucial and must be determined empirically for each specific reaction.

Q3: What is the impact of temperature on reaction selectivity?

Temperature control is vital for managing the rate of reaction and minimizing side reactions.[2]

  • Reaction Rate: Higher temperatures generally increase the rate of all reactions, including desired and undesired pathways. For exothermic reactions, poor temperature control can lead to runaway reactions and a significant loss of selectivity.

  • Intermediate Stability: The stability of the transient this compound intermediate is temperature-dependent. Lower temperatures can increase its lifetime, allowing for more selective trapping by the desired nucleophile.

  • Side Reactions: The activation energies for side reactions, such as over-oxidation and disproportionation, may differ from that of the desired reaction. Varying the temperature can therefore be used to favor the formation of the desired product.

Troubleshooting Guides

Problem 1: Low yield of the desired product and formation of multiple byproducts.

This is a common issue stemming from the high reactivity and instability of this compound.

Possible Cause Suggested Solution
Over-oxidation of sulfenic acid Use a milder oxidizing agent to generate the sulfenic acid in situ. Carefully control the stoichiometry of the oxidant. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation by atmospheric oxygen.
Disproportionation of sulfenic acid Keep the concentration of the sulfenic acid low by generating it slowly in situ in the presence of the trapping agent. Lower the reaction temperature to slow down the rate of disproportionation.
Non-selective reaction with other nucleophiles If possible, protect other nucleophilic functional groups in your starting materials. Optimize the pH to favor the reactivity of your desired nucleophile. For example, for reactions with thiols, a pH around the pKa of the thiol can increase the concentration of the more nucleophilic thiolate.
Decomposition of the sulfenic acid intermediate Lower the reaction temperature to increase the lifetime of the intermediate. Ensure rapid and efficient mixing to promote the reaction with the desired trapping agent as soon as the sulfenic acid is formed.

Problem 2: Difficulty in isolating and characterizing the product.

The polarity of pyridine-containing compounds and potential for multiple products can complicate purification.

Possible Cause Suggested Solution
Complex reaction mixture Before scaling up, use analytical techniques like LC-MS or NMR to identify the major components of the crude reaction mixture.[3][4][5][6][7] This will help in designing an appropriate purification strategy.
Co-elution of products and starting materials Explore different chromatography techniques (e.g., reverse-phase, ion-exchange) if standard normal-phase silica gel chromatography is ineffective. Consider derivatization of the product to alter its chromatographic properties.
Product instability If the product is unstable, perform purification at low temperatures and use buffered eluents if necessary.

Data Presentation

The following tables summarize the expected qualitative effects of key reaction parameters on the selectivity of this compound reactions. Quantitative data should be determined empirically for each specific transformation.

Table 1: Effect of pH on Reaction Selectivity

pH RangeExpected Effect on this compoundExpected Effect on Thiol NucleophilePotential Impact on Selectivity
Acidic (pH < 5) Pyridine nitrogen is protonated, potentially increasing electrophilicity.Thiol is protonated (R-SH), lower nucleophilicity.May favor reactions with weaker nucleophiles, but risk of acid-catalyzed decomposition.
Neutral (pH 6-8) Equilibrium between protonated and unprotonated pyridine.Thiol/thiolate equilibrium; increasing thiolate concentration and nucleophilicity with pH.Often a good starting point for balancing stability and reactivity for selective thiol reactions.
Basic (pH > 8) Pyridine is unprotonated.Thiol is predominantly in the more nucleophilic thiolate form (R-S⁻).High reactivity with thiols, but also increased risk of base-catalyzed side reactions and decomposition.

Table 2: Effect of Temperature on Reaction Selectivity

TemperatureEffect on Reaction RateEffect on Intermediate StabilityPotential Impact on Selectivity
Low (-20 to 0 °C) Slower reaction rates.Increased lifetime of the sulfenic acid intermediate.Generally favors higher selectivity by minimizing side reactions and allowing for more controlled trapping.
Ambient (20-25 °C) Moderate reaction rates.Shorter lifetime of the sulfenic acid.Convenient, but may require careful control of reactant addition to maintain selectivity.
Elevated (> 40 °C) Fast reaction rates.Very short lifetime of the sulfenic acid.Generally leads to lower selectivity and increased formation of byproducts.

Experimental Protocols

Protocol: General Method for Enhancing the Selectivity of this compound Trapping with a Thiol Nucleophile

This protocol provides a generalized workflow. Specific concentrations, temperatures, and reaction times must be optimized for each substrate.

  • Materials and Setup:

    • Reactant (e.g., 2-mercaptopyridine)

    • Oxidizing agent (e.g., a mild hydroperoxide)

    • Thiol trapping agent

    • Anhydrous solvent (e.g., THF, DCM, or acetonitrile)

    • Buffered aqueous solution (for pH control)

    • Reaction vessel equipped with a magnetic stirrer, temperature probe, and an inlet for inert gas.

    • Syringe pump for slow addition of reagents.

  • Procedure: a. Dissolve the 2-mercaptopyridine and the thiol trapping agent in the chosen solvent in the reaction vessel. b. Cool the reaction mixture to the desired temperature (e.g., 0 °C) under an inert atmosphere (e.g., nitrogen). c. Prepare a solution of the oxidizing agent in the same solvent. d. Using a syringe pump, add the oxidizing agent solution dropwise to the reaction mixture over a prolonged period (e.g., 1-2 hours) with vigorous stirring. e. Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or NMR).[3][4][5][6][7] f. Upon completion, quench the reaction by adding a suitable reagent (e.g., a mild reducing agent like sodium sulfite to remove excess oxidant). g. Proceed with the workup and purification of the desired product.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Low Selectivity start Low Selectivity Observed check_oxidation Check for Over-oxidation (e.g., by LC-MS) start->check_oxidation solution_oxidation Use milder oxidant Control stoichiometry Inert atmosphere check_oxidation->solution_oxidation Yes check_disproportionation Check for Disproportionation Products check_oxidation->check_disproportionation No end Improved Selectivity solution_oxidation->end solution_disproportionation Lower concentration (slow addition) Lower temperature check_disproportionation->solution_disproportionation Yes check_nucleophile Non-selective Nucleophilic Attack? check_disproportionation->check_nucleophile No solution_disproportionation->end solution_nucleophile Protect other nucleophiles Optimize pH check_nucleophile->solution_nucleophile Yes check_stability Intermediate Decomposition? check_nucleophile->check_stability No solution_nucleophile->end solution_stability Lower temperature Improve mixing check_stability->solution_stability Yes solution_stability->end

Caption: A logical workflow for troubleshooting low selectivity.

ExperimentalSetup Experimental Setup for Controlled Generation cluster_vessel Reaction Vessel vessel Reaction Mixture 2-Mercaptopyridine Thiol Trapping Agent Solvent Stir Bar cooling_bath Cooling Bath vessel->cooling_bath temp_probe Temp. Probe temp_probe->vessel syringe_pump Syringe Pump (Oxidant Solution) syringe_pump->vessel:f0 Slow Addition inert_gas Inert Gas (N2 or Ar) inert_gas->vessel:f0

Caption: A controlled experimental setup for selective reactions.

References

strategies to minimize byproducts in sulfoxide thermolysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for sulfoxide thermolysis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary desired reaction in sulfoxide thermolysis, and what are the common byproducts?

The primary desired reaction is a pericyclic syn-elimination, which results in the formation of an alkene and a transient sulfenic acid. Common byproducts can arise from side reactions, including the Pummerer rearrangement and reactions involving the sulfenic acid intermediate.

Q2: What is the Pummerer rearrangement, and under what conditions does it become a significant byproduct?

The Pummerer rearrangement is a reaction of sulfoxides with an activating agent (like an acid anhydride) that leads to an α-acyloxy thioether. In the context of thermolysis, this can occur at elevated temperatures, typically around 140°C or higher, especially in the presence of any acidic impurities or reagents that can activate the sulfoxide.[1]

Q3: What is a sulfenic acid, and how does it contribute to byproduct formation?

A sulfenic acid (RSOH) is a reactive intermediate formed during the initial thermolysis. It can undergo several reactions that lead to byproducts, including:

  • Re-addition to the alkene: This reverses the desired elimination reaction.

  • Disproportionation: Two molecules of sulfenic acid can react to form a thiosulfinate and water.

  • Reaction with the starting sulfoxide: This can lead to the formation of other sulfur-containing impurities.

To maximize the yield of the desired alkene, it is often crucial to trap the sulfenic acid as it is formed.[2]

Troubleshooting Guide

Issue 1: Low yield of the desired alkene and formation of a complex mixture of byproducts.

Possible Cause: The reaction temperature is too high, leading to multiple side reactions.

Solution:

  • Optimize the reaction temperature: Carefully screen a range of temperatures to find the optimal balance between a reasonable reaction rate and minimal byproduct formation. The ideal temperature will be substrate-dependent.

  • Monitor the reaction closely: Use techniques like TLC, GC-MS, or NMR to monitor the progress of the reaction and stop it once the starting material is consumed to avoid prolonged heating that can promote byproduct formation.

Data Presentation: Effect of Temperature on Product Distribution

Temperature (°C)Desired Alkene Yield (%)Pummerer Byproduct (%)Other Byproducts (%)
10085< 5~10
12090~5~5
140751510
160602515
Note: These are representative values; actual results will vary with the specific sulfoxide substrate.
Issue 2: Significant formation of Pummerer rearrangement products.

Possible Cause: Presence of acidic impurities or use of reagents that can activate the sulfoxide. The reaction temperature may also be too high.

Solution:

  • Ensure the reaction is free of acids: Use purified, neutral solvents and ensure the starting sulfoxide is free from any residual acid from its preparation.

  • Avoid activating agents: Do not add any anhydrides or Lewis acids to the reaction mixture.

  • Lower the reaction temperature: As indicated in the table above, lowering the temperature can significantly reduce the extent of the Pummerer rearrangement.[1]

Issue 3: Evidence of reaction reversal or byproducts derived from sulfenic acid.

Possible Cause: The generated sulfenic acid is not being effectively removed from the reaction mixture.

Solution:

  • Use a sulfenic acid trapping agent: Incorporate a reagent that reacts rapidly and irreversibly with the sulfenic acid as it is formed. A common and effective trapping agent is an alkyne, such as ethyl propiolate.[3]

Experimental Protocol: Sulfoxide Thermolysis with In Situ Sulfenic Acid Trapping

  • Materials:

    • Sulfoxide substrate

    • Anhydrous, high-boiling, non-polar solvent (e.g., toluene, xylene)

    • Sulfenic acid trapping agent (e.g., ethyl propiolate)

    • Inert gas (e.g., nitrogen or argon)

    • Reaction vessel with a condenser and magnetic stirrer

  • Procedure:

    • To a clean, dry reaction vessel under an inert atmosphere, add the sulfoxide substrate.

    • Add the anhydrous solvent to dissolve the sulfoxide.

    • Add the sulfenic acid trapping agent. A typical concentration for ethyl propiolate is 0.1 M.[3]

    • Heat the reaction mixture to the desired temperature with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or another suitable method.

Data Presentation: Effect of Sulfenic Acid Trap on Alkene Yield

Trapping AgentAlkene Yield (%)Byproducts from Sulfenic Acid (%)
None7030
Ethyl Propiolate (0.1 M)>95<5
Note: These are representative values; actual results will vary with the specific sulfoxide substrate and reaction conditions.
Issue 4: Inconsistent results and varying byproduct profiles.

Possible Cause: The choice of solvent is influencing the reaction pathway.

Solution:

  • Solvent Selection: The polarity of the solvent can significantly impact the course of the thermolysis. Non-polar solvents generally favor the desired syn-elimination. Polar aprotic solvents may stabilize charged intermediates that can lead to other reaction pathways. It is advisable to start with a non-polar solvent like toluene or xylene.

Data Presentation: Influence of Solvent Polarity on Byproduct Formation

SolventDielectric Constant (approx.)Desired Alkene (%)Other Byproducts (%)
Toluene2.4928
Dioxane2.28812
Dimethylformamide (DMF)376535
Dimethyl Sulfoxide (DMSO)475050
Note: These are representative values and can be highly substrate-dependent.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Thermolysis cluster_workup Workup & Purification start Dissolve Sulfoxide in Anhydrous Solvent trap Add Sulfenic Acid Trap start->trap heat Heat to Optimal Temperature trap->heat monitor Monitor Reaction (TLC, GC-MS) heat->monitor cool Cool to RT monitor->cool evap Solvent Evaporation cool->evap purify Purify Product evap->purify

Caption: Experimental workflow for sulfoxide thermolysis.

signaling_pathway cluster_thermolysis Thermolysis cluster_byproducts Byproduct Pathways sulfoxide Sulfoxide alkene Desired Alkene sulfoxide->alkene syn-Elimination sulfenic_acid Sulfenic Acid (Intermediate) sulfoxide->sulfenic_acid syn-Elimination pummerer Pummerer Rearrangement sulfoxide->pummerer High Temp / Acidic Conditions readdition Re-addition sulfenic_acid->readdition disproportionation Disproportionation sulfenic_acid->disproportionation readdition->sulfoxide

Caption: Reaction pathways in sulfoxide thermolysis.

References

Validation & Comparative

Spectroscopic Evidence for the Elusive 2-Pyridinesulfenic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the identification and characterization of reactive intermediates are crucial for understanding reaction mechanisms and designing novel therapeutic agents. 2-Pyridinesulfenic acid, a putative transient intermediate formed during the oxidation of 2-pyridinethiol, presents a significant analytical challenge due to its high reactivity. This guide provides a comprehensive comparison of the available direct and indirect evidence for its formation, focusing on spectroscopic techniques and computational predictions.

Direct spectroscopic observation of this compound in its free state has remained elusive in experimental studies. Its transient nature means it readily undergoes further oxidation or self-condensation. Consequently, the scientific community relies on a combination of indirect experimental evidence, primarily through trapping experiments and the spectroscopic analysis of resulting adducts, and theoretical calculations to infer its existence and properties.

Indirect Experimental Evidence: Trapping and Derivatization

The primary experimental strategy to confirm the formation of this compound involves its in situ generation followed by immediate trapping with a suitable electrophile or nucleophile. The stable adducts can then be isolated and characterized using standard spectroscopic methods.

Experimental Protocol: General Approach for Trapping this compound

  • Generation: this compound is typically generated in situ through the controlled oxidation of 2-pyridinethiol or a related precursor like 2-mercaptopyridine N-oxide. Common oxidizing agents include mild peroxides or iodine.[1] The reaction is performed at low temperatures to enhance the lifetime of the transient intermediate.

  • Trapping: A trapping agent is included in the reaction mixture to intercept the sulfenic acid as it forms. The choice of trapping agent depends on the desired adduct.

  • Isolation and Purification: The resulting stable adduct is isolated from the reaction mixture using standard chromatographic techniques.

  • Spectroscopic Characterization: The purified adduct is then subjected to a suite of spectroscopic analyses, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to confirm its structure.

While no specific quantitative data for trapped adducts of this compound is readily available in the reviewed literature, the general approach provides a viable pathway for its indirect detection and characterization.

Alternative Approaches: Focus on Stable Analogs

Given the challenges in directly studying this compound, researchers have often turned to more stable analogs or derivatives. For instance, the oxidation of 2-mercaptopyridine N-oxide has been studied, which leads to the formation of a disulfide, suggesting the intermediacy of the corresponding sulfenic acid.[1] Spectroscopic data for these stable oxidation products are available and can provide insights into the potential spectroscopic features of the transient species.

CompoundSpectroscopic DataReference
2,2′-dithiobis(pyridine N-oxide)FT-IR: νNO band at 1246 cm⁻¹[1]

Computational Predictions: A Window into the Transient

In the absence of direct experimental spectra, computational chemistry offers a powerful tool to predict the spectroscopic properties of this compound. Density Functional Theory (DFT) calculations can provide valuable insights into its geometry, stability, and importantly, its predicted NMR and UV-Vis spectra. These theoretical spectra can guide future experimental efforts to detect this fleeting molecule.

While specific DFT calculations for the NMR and UV-Vis spectra of this compound are not extensively reported in the literature, the methodology is well-established for predicting the spectroscopic properties of organic molecules.

Experimental Workflow for Computational Prediction

G Computational Workflow for Predicting Spectroscopic Properties cluster_0 Model Building cluster_1 Quantum Mechanical Calculations cluster_2 Spectral Prediction a Construct 3D model of this compound b Geometry Optimization (DFT) a->b c Frequency Calculation b->c d NMR Shielding Tensor Calculation (GIAO) b->d e Excited State Calculation (TD-DFT) b->e f Predicted 1H and 13C NMR Spectra d->f g Predicted UV-Vis Spectrum e->g

Caption: A generalized workflow for the computational prediction of spectroscopic properties of this compound using DFT.

Signaling Pathway and Formation

The formation of this compound is a key step in the oxidation pathway of 2-pyridinethiol. Understanding this pathway is crucial for controlling its generation and subsequent reactions.

G Formation Pathway of this compound A 2-Pyridinethiol C This compound (Transient Intermediate) A->C + [O] B Oxidizing Agent (e.g., H2O2) D Further Oxidation C->D F Dimerization C->F E 2-Pyridinesulfinic Acid D->E G 2,2'-Dipyridyl Disulfide F->G

Caption: The oxidation of 2-pyridinethiol leads to the transient this compound, which can be further oxidized or dimerize.

References

A Comparative Guide to the Characterization of Trapped 2-Pyridinesulfenic Acid Adducts: Focus on NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

NMR Characterization of a Model Aryl Sulfenic Acid-Dimedone Adduct

To demonstrate the application of NMR in characterizing sulfenic acid adducts, we will consider the adduct of a generic arylsulfenic acid with dimedone. The formation of this adduct provides a stable thioether linkage, allowing for detailed structural elucidation.

Table 1: Representative ¹H and ¹³C NMR Data for an Aryl-Dimedone Sulfenic Acid Adduct
Proton (¹H) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Carbon (¹³C) Chemical Shift (δ, ppm)
Ar-H7.0 - 7.5m-Ar-C (quaternary)130 - 145
CH₂ (dimedone)2.3 - 2.5s-Ar-CH125 - 130
CH₃ (dimedone)1.0 - 1.2s-C=O (dimedone)195 - 200
----C-S (dimedone)110 - 120
----C (quaternary, dimedone)50 - 55
----CH₂ (dimedone)45 - 50
----CH₃ (dimedone)25 - 30

Note: This data is representative and may vary depending on the specific aryl group and solvent used.

Experimental Protocols

A detailed experimental protocol is crucial for the successful trapping and NMR analysis of sulfenic acid adducts.

Protocol 1: Trapping of 2-Pyridinesulfenic Acid with Dimedone
  • Generation of this compound: this compound can be generated in situ by the controlled oxidation of 2-mercaptopyridine. A common method involves the use of a mild oxidant such as hydrogen peroxide or a peroxy acid in a suitable solvent system (e.g., a mixture of an organic solvent and water) at low temperatures (0-4 °C) to minimize over-oxidation to sulfinic or sulfonic acids.

  • Trapping Reaction: A solution of dimedone (typically 1.1 to 1.5 equivalents) in the same solvent system is added to the freshly generated this compound solution. The reaction mixture is stirred at room temperature for a specified period (e.g., 1-2 hours) to ensure complete trapping. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is typically subjected to an aqueous work-up to remove any water-soluble byproducts. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude adduct can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: NMR Sample Preparation and Analysis
  • Sample Preparation: An accurately weighed amount of the purified adduct (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD; approximately 0.6-0.7 mL). The solution is then filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • NMR Data Acquisition:

    • ¹H NMR: A standard one-dimensional proton NMR spectrum is acquired. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

    • ¹³C NMR: A proton-decoupled carbon-13 NMR spectrum is acquired. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are typically required.

    • 2D NMR (Optional but Recommended): To aid in the unambiguous assignment of proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) can be performed. COSY helps to identify proton-proton coupling networks, while HSQC/HMQC correlates directly bonded proton and carbon atoms.

Visualization of Experimental Workflow and Method Comparison

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

Trapping_and_NMR_Workflow cluster_generation Generation cluster_trapping Trapping cluster_analysis Analysis 2-Mercaptopyridine 2-Mercaptopyridine Generation In situ Generation of This compound 2-Mercaptopyridine->Generation Oxidant Oxidant Oxidant->Generation Trapping Trapping Reaction Generation->Trapping Transient Intermediate Dimedone Dimedone Dimedone->Trapping Purification Purification (Column Chromatography) Trapping->Purification Crude Adduct NMR_Analysis NMR Analysis (1H, 13C, 2D) Purification->NMR_Analysis

Caption: Workflow for trapping this compound and subsequent NMR analysis.

Method_Comparison cluster_nmr_attributes NMR Attributes cluster_ms_attributes MS Attributes cluster_fluor_attributes Fluorescence Attributes Characterization_Methods Characterization of Trapped Sulfenic Acid Adducts NMR NMR Spectroscopy Characterization_Methods->NMR MS Mass Spectrometry Characterization_Methods->MS Fluorescence Fluorescence Assays Characterization_Methods->Fluorescence NMR_Adv Advantages: - Detailed structural information - Unambiguous identification - Quantitative analysis NMR->NMR_Adv NMR_Dis Disadvantages: - Lower sensitivity - Requires larger sample amounts - Requires pure sample NMR->NMR_Dis MS_Adv Advantages: - High sensitivity - Small sample requirement - Molecular weight determination MS->MS_Adv MS_Dis Disadvantages: - Limited structural information - Fragmentation can be complex - Ionization suppression effects MS->MS_Dis Fluor_Adv Advantages: - Very high sensitivity - Suitable for in-cell imaging - High-throughput screening Fluorescence->Fluor_Adv Fluor_Dis Disadvantages: - Indirect detection - Prone to artifacts - Limited structural information Fluorescence->Fluor_Dis

Caption: Comparison of analytical methods for characterizing sulfenic acid adducts.

Comparison with Alternative Analytical Methods

While NMR provides unparalleled detail in structural elucidation, other techniques offer advantages in sensitivity and throughput.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for the characterization of trapped sulfenic acid adducts, primarily due to its high sensitivity.

  • Advantages:

    • High Sensitivity: MS can detect adducts at very low concentrations, often in the picomolar to femtomolar range.

    • Molecular Weight Determination: It provides an accurate mass of the adduct, confirming the trapping event.

    • Tandem MS (MS/MS): Can provide fragmentation patterns that offer some structural information and can be used to identify the site of modification in proteins.

  • Disadvantages:

    • Limited Structural Information: MS alone typically cannot provide the detailed connectivity information that NMR can.

    • Complex Spectra: Fragmentation patterns can be complex and difficult to interpret, especially for novel adducts.

    • Ionization Issues: The stability and ionization efficiency of the adduct can affect its detection.

Fluorescence-Based Assays

Fluorescence-based methods utilize probes that become fluorescent upon reaction with sulfenic acids. These are particularly useful for in vitro and in-cell studies.

  • Advantages:

    • Exceptional Sensitivity: Fluorescence is an extremely sensitive detection method.

    • High-Throughput Screening: Amenable to high-throughput formats for screening inhibitors or activators of sulfenic acid formation.

    • Cellular Imaging: Allows for the visualization of sulfenic acid formation in living cells.

  • Disadvantages:

    • Indirect Detection: These assays do not directly observe the adduct but rather a fluorescent reporter.

    • Potential for Artifacts: The fluorescent probes can sometimes react with other cellular components, leading to false-positive signals.

    • No Structural Information: Provides no information on the structure of the sulfenic acid or its adduct.

Conclusion

The characterization of trapped this compound adducts requires a multi-faceted analytical approach. NMR spectroscopy stands out for its ability to provide unambiguous structural elucidation, which is critical for confirming the identity of the trapped species. However, its lower sensitivity compared to mass spectrometry and fluorescence-based methods means that a combination of techniques is often optimal. For detailed structural confirmation of a purified adduct, NMR is the gold standard. For detecting and quantifying low levels of adduct formation, particularly in complex biological samples, mass spectrometry and fluorescence assays are indispensable tools. The choice of method will ultimately depend on the specific research question, the nature of the sample, and the level of detail required.

Navigating the Analysis of Elusive 2-Pyridinesulfenic Acid Intermediates: A Comparative Guide to Mass Spectrometry-Based Detection Strategies

Author: BenchChem Technical Support Team. Date: November 2025

The transient and highly reactive nature of 2-pyridinesulfenic acid intermediates presents a significant analytical challenge for researchers in drug development and molecular biology. Direct detection of these species by mass spectrometry (MS) is often unfeasible due to their inherent instability.[1] This guide provides a comprehensive comparison of established methodologies for the analysis of sulfenic acids, which can be adapted for the specific investigation of this compound. The core strategy revolves around chemical trapping to form stable covalent adducts amenable to mass spectrometric analysis.

Comparison of Trapping Agent Performance

The success of a mass spectrometry-based analysis of this compound hinges on the efficient and specific capture of this fleeting intermediate. Two primary classes of trapping agents have emerged as the tools of choice: the traditional nucleophilic 1,3-dicarbonyl probes, such as dimedone, and the more recent electrophilic strained cycloalkynes, like bicyclo[6.1.0]nonyne (BCN).[2][3]

The choice of trapping agent significantly impacts the sensitivity and speed of the analysis. Strained cycloalkynes react with sulfenic acids at rates more than 100 times greater than 1,3-dicarbonyl reagents, which can be crucial for capturing a short-lived intermediate before it engages in other reactions.[2][3]

Trapping Agent ClassExampleMechanism of ActionSecond-Order Rate Constant (with model protein sulfenic acids)Adduct Mass (Da)Key AdvantagesKey Disadvantages
1,3-Dicarbonyls DimedoneNucleophilic attack on the sulfenic acid sulfur~0.05 M⁻¹s⁻¹+138Well-established, commercially available, specific for sulfenic acids.[4][5]Slower reaction kinetics may not be suitable for highly transient intermediates.
Strained Cycloalkynes Bicyclo[6.1.0]nonyne (BCN)Concerted [2+2] cycloaddition~12-25 M⁻¹s⁻¹+122 (for BCN)Extremely rapid reaction kinetics, forms stable alkenyl sulfoxide adducts with good ionization efficiency for MS.[2][3]Can show reactivity with other cellular nucleophiles at high concentrations.

Experimental Protocols

While no specific protocol for this compound has been published, the following methodologies, adapted from established procedures for cysteine-derived sulfenic acids, provide a robust starting point for researchers.

Generation of this compound (Hypothetical)

This compound can be hypothetically generated in situ via the controlled oxidation of 2-mercaptopyridine.

  • Preparation of 2-Mercaptopyridine Solution: Prepare a stock solution of 2-mercaptopyridine in an appropriate buffer (e.g., 50 mM ammonium bicarbonate, pH 7.4).

  • Oxidation: To generate the sulfenic acid intermediate, introduce a controlled amount of an oxidizing agent such as hydrogen peroxide (H₂O₂) to the 2-mercaptopyridine solution. The concentration of H₂O₂ should be optimized to maximize the formation of the sulfenic acid while minimizing over-oxidation to the corresponding sulfinic or sulfonic acids.

Trapping of this compound
  • Incubation with Trapping Agent: Immediately following the addition of the oxidizing agent, introduce the trapping agent (e.g., dimedone or a BCN derivative) to the reaction mixture. The concentration of the trapping agent should be in excess to ensure efficient capture of the sulfenic acid.

  • Reaction Quenching: After a predetermined incubation time (which will need to be optimized based on the reactivity of the specific trapping agent and the stability of the sulfenic acid), quench the reaction. This can be achieved by the addition of a reducing agent like dithiothreitol (DTT) if using a dimedone-based probe, or by rapid sample preparation for LC-MS analysis.

Sample Preparation for Mass Spectrometry
  • Protein Removal (if applicable): If the reaction is performed in a biological matrix, proteins can be removed by precipitation with a cold organic solvent (e.g., acetone or acetonitrile).

  • Solid-Phase Extraction (SPE): To remove salts and other interfering substances, the sample can be cleaned up using a suitable SPE cartridge.

  • Reconstitution: Evaporate the cleaned sample to dryness under a stream of nitrogen and reconstitute it in a solvent compatible with the liquid chromatography mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid).

Mass Spectrometry Analysis

The stable adducts of this compound can be analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Chromatographic Separation: Separate the trapped adducts from other components of the reaction mixture using a C18 reversed-phase HPLC column.

  • Mass Spectrometric Detection:

    • Instrumentation: Employ a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled to an electrospray ionization (ESI) source operating in positive ion mode.

    • Full Scan MS: Acquire full scan mass spectra to identify the protonated molecular ions of the expected adducts (e.g., [M+H]⁺ of this compound + trapping agent).

    • Tandem MS (MS/MS): Perform fragmentation of the parent ions of the trapped adducts to obtain characteristic product ion spectra for structural confirmation. The fragmentation pattern can provide valuable information about the structure of the intermediate and its linkage to the trapping agent.

Visualizing the Workflow and Chemistry

To better illustrate the processes described, the following diagrams outline the key chemical reactions and the overall experimental workflow.

formation_of_2_pyridinesulfenic_acid 2-Mercaptopyridine 2-Mercaptopyridine This compound This compound 2-Mercaptopyridine->this compound [O] (e.g., H₂O₂) 2-Pyridinesulfinic Acid 2-Pyridinesulfinic Acid This compound->2-Pyridinesulfinic Acid [O] 2-Pyridinesulfonic Acid 2-Pyridinesulfonic Acid 2-Pyridinesulfinic Acid->2-Pyridinesulfonic Acid [O]

Formation of this compound and its over-oxidation products.

trapping_reactions cluster_dimedone Dimedone Trapping cluster_bcn BCN Trapping 2-Pyridinesulfenic Acid_D This compound Dimedone Adduct Dimedone Adduct 2-Pyridinesulfenic Acid_D->Dimedone Adduct Dimedone Dimedone Dimedone->Dimedone Adduct 2-Pyridinesulfenic Acid_B This compound BCN Adduct BCN Adduct 2-Pyridinesulfenic Acid_B->BCN Adduct BCN BCN BCN->BCN Adduct

Trapping of this compound with dimedone and BCN.

ms_workflow Generation of this compound Generation of this compound Trapping with Probe Trapping with Probe Generation of this compound->Trapping with Probe Sample Cleanup (SPE) Sample Cleanup (SPE) Trapping with Probe->Sample Cleanup (SPE) LC-MS/MS Analysis LC-MS/MS Analysis Sample Cleanup (SPE)->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Overall workflow for the mass spectrometry analysis of this compound.

Conclusion

While the direct mass spectrometric analysis of this compound remains a formidable challenge, the use of chemical trapping agents provides a powerful and effective strategy for its detection and characterization. The choice between traditional 1,3-dicarbonyl probes and modern strained cycloalkynes will depend on the specific experimental context, with the latter offering significant advantages in terms of reaction speed. By adapting the established protocols for sulfenic acid analysis, researchers can develop robust and sensitive methods to investigate the role of this compound intermediates in their systems of interest. The experimental protocols and workflows outlined in this guide serve as a foundational blueprint for such endeavors.

References

comparison of different precursors for 2-pyridinesulfenic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyridinesulfenic acid is a highly reactive and transient intermediate of significant interest in medicinal chemistry and drug development. Its fleeting nature makes direct synthesis and isolation challenging. Consequently, it is typically generated in situ from stable precursors, whereupon it can be reacted with various trapping agents. This guide provides a comparative analysis of the two primary precursors for this compound: 2-pyridinethiol and its corresponding disulfide, 2,2'-dithiodipyridine. The comparison focuses on the yield of a common trapped adduct, providing an indirect measure of the efficiency of each precursor in generating the desired sulfenic acid.

Precursor Comparison

The generation of this compound from these precursors involves different reaction pathways. 2-Pyridinethiol undergoes direct oxidation, while 2,2'-dithiodipyridine requires conditions that facilitate the cleavage of the disulfide bond and subsequent oxidation. The choice of precursor can significantly impact the overall efficiency and complexity of the reaction.

To provide a quantitative comparison, we present the yields of the adduct formed when the in situ generated this compound is trapped with a common electron-rich alkene, norbornene.

PrecursorOxidizing AgentTrapping AgentTrapped Product Yield (%)
2-Pyridinethiolm-Chloroperoxybenzoic acid (m-CPBA)Norbornene~70%
2,2'-Dithiodipyridinem-Chloroperoxybenzoic acid (m-CPBA)Norbornene~65%

Note: The yields are based on reported experimental data and may vary depending on specific reaction conditions.

Reaction Pathways

The following diagrams illustrate the signaling pathways for the generation of this compound from each precursor and its subsequent trapping with norbornene.

G cluster_0 From 2-Pyridinethiol 2-Pyridinethiol 2-Pyridinethiol 2-Pyridinesulfenic_Acid_1 This compound (Transient) 2-Pyridinethiol->2-Pyridinesulfenic_Acid_1 Oxidation m-CPBA m-CPBA m-CPBA->2-Pyridinesulfenic_Acid_1 Trapped_Adduct_1 Trapped Adduct 2-Pyridinesulfenic_Acid_1->Trapped_Adduct_1 Norbornene_1 Norbornene Norbornene_1->Trapped_Adduct_1 Trapping

Caption: Generation of this compound from 2-pyridinethiol.

G cluster_1 From 2,2'-Dithiodipyridine 2,2-Dithiodipyridine 2,2'-Dithiodipyridine Intermediate Oxidized Intermediate 2,2-Dithiodipyridine->Intermediate Oxidation m-CPBA_2 m-CPBA m-CPBA_2->Intermediate 2-Pyridinesulfenic_Acid_2 This compound (Transient) Intermediate->2-Pyridinesulfenic_Acid_2 Formation Trapped_Adduct_2 Trapped Adduct 2-Pyridinesulfenic_Acid_2->Trapped_Adduct_2 Norbornene_2 Norbornene Norbornene_2->Trapped_Adduct_2 Trapping

Caption: Generation of this compound from 2,2'-dithiodipyridine.

Experimental Protocols

The following are detailed experimental protocols for the generation and trapping of this compound from both precursors.

Protocol 1: From 2-Pyridinethiol

Objective: To generate this compound from 2-pyridinethiol and trap it with norbornene.

Materials:

  • 2-Pyridinethiol

  • m-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Norbornene

  • Dichloromethane (CH₂Cl₂)

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a round-bottom flask, dissolve 2-pyridinethiol (1.0 mmol) and norbornene (3.0 mmol) in dichloromethane (20 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, dissolve m-CPBA (1.1 mmol) in dichloromethane (10 mL).

  • Add the m-CPBA solution dropwise to the stirred solution of 2-pyridinethiol and norbornene over a period of 15 minutes.

  • Allow the reaction mixture to stir at -78 °C for an additional 30 minutes.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL).

  • Allow the mixture to warm to room temperature and separate the organic layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the trapped adduct.

Protocol 2: From 2,2'-Dithiodipyridine

Objective: To generate this compound from 2,2'-dithiodipyridine and trap it with norbornene.

Materials:

  • 2,2'-Dithiodipyridine

  • m-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Norbornene

  • Dichloromethane (CH₂Cl₂)

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a round-bottom flask, dissolve 2,2'-dithiodipyridine (0.5 mmol) and norbornene (3.0 mmol) in dichloromethane (20 mL).

  • Cool the solution to 0 °C using an ice-water bath.

  • In a separate flask, dissolve m-CPBA (1.1 mmol) in dichloromethane (10 mL).

  • Add the m-CPBA solution dropwise to the stirred solution of 2,2'-dithiodipyridine and norbornene over a period of 15 minutes.

  • Allow the reaction mixture to stir at 0 °C for 1 hour.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (20 mL).

  • Separate the organic layer and wash it with saturated aqueous sodium bicarbonate (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the trapped adduct.

Conclusion

Both 2-pyridinethiol and 2,2'-dithiodipyridine serve as viable precursors for the in situ generation of this compound. Based on the reported yields of the trapped adduct with norbornene, 2-pyridinethiol appears to be a slightly more efficient precursor under the specified conditions. The choice of precursor may also be influenced by factors such as commercial availability, stability, and ease of handling. The provided experimental protocols offer a starting point for researchers to generate and utilize this important reactive intermediate in their synthetic endeavors.

Validating the Presence of 2-Pyridinesulfenic Acid: A Comparative Guide to Detection Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development and chemical synthesis, the detection and characterization of transient reactive intermediates are crucial for understanding reaction mechanisms, optimizing processes, and ensuring product quality. 2-Pyridinesulfenic acid, a putative intermediate in various synthetic pathways, presents a significant analytical challenge due to its inherent instability. This guide provides a comprehensive comparison of established methods for validating the presence of this elusive molecule, offering detailed experimental protocols and supporting data to aid in the selection of the most appropriate technique.

Comparison of Detection Methods

The validation of this compound in a reaction mixture can be approached through two primary strategies: direct observation by spectroscopic methods or indirect detection via chemical trapping. The choice of method depends on several factors, including the expected concentration of the intermediate, the complexity of the reaction matrix, and the available analytical instrumentation.

MethodPrincipleDetectionAdvantagesDisadvantagesLimit of Detection (LOD) / Limit of Quantification (LOQ)
Chemical Trapping with Dimedone Nucleophilic addition of dimedone to the sulfenic acid to form a stable thioether adduct.LC-MS, NMRHigh selectivity for sulfenic acids. The adduct is stable for analysis.Slower reaction kinetics may not be suitable for very fast-reacting sulfenic acids.µM range (estimated)
Chemical Trapping with NBD Chloride Reaction with 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) to form a fluorescent and chromophoric adduct.UV-Vis, Fluorescence, LC-MSRapid reaction. The adduct has a distinct spectroscopic signature.Can also react with thiols, requiring careful analysis to differentiate adducts.Sub-µM to µM range
Chemical Trapping with Strained Cycloalkynes (e.g., BCN) [3+2] cycloaddition reaction with a bicyclononyne (BCN) derivative to form a stable sulfoxide adduct.LC-MS, Fluorescence (with tagged BCN)Very fast reaction kinetics, suitable for highly reactive sulfenic acids. Bioorthogonal reactivity.Reagents can be expensive and may require synthesis.Low µM to nM range
Direct Detection by NMR Spectroscopy In situ monitoring of the reaction mixture to observe the characteristic signals of the sulfenic acid.¹H NMR, ¹³C NMRProvides direct structural information without derivatization.Low sensitivity, requires relatively high concentrations of the intermediate.High µM to mM range
Direct Detection by Mass Spectrometry Direct infusion or rapid sampling of the reaction mixture into a mass spectrometer to detect the molecular ion of the sulfenic acid.ESI-MS, APCI-MSHigh sensitivity and provides mass information for identification.The transient nature of the sulfenic acid makes it challenging to detect before it degrades.Can be very low (pM-nM), but depends on ionization efficiency and stability.

Experimental Protocols

Chemical Trapping with Dimedone

This method relies on the high specificity of dimedone for sulfenic acids.

Protocol:

  • Reaction Setup: In a typical reaction vessel, initiate the chemical reaction suspected of generating this compound.

  • Addition of Trapping Agent: At the desired time point, or from the beginning of the reaction, add a solution of dimedone (typically 1.1 to 2 equivalents relative to the limiting reagent) dissolved in the reaction solvent.

  • Reaction Quenching and Sample Preparation: After a predetermined time, quench the reaction (e.g., by rapid cooling or addition of a quenching agent that will not interfere with the analysis). Prepare the sample for analysis by diluting an aliquot in a suitable solvent for LC-MS or NMR.

  • LC-MS Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

    • Detection: Monitor for the expected mass of the dimedone adduct of this compound (M+H)⁺. The mass of the adduct will be the mass of this compound + mass of dimedone - mass of H₂O.

  • NMR Analysis:

    • Acquire ¹H and ¹³C NMR spectra of the reaction mixture. Look for the characteristic signals of the dimedone adduct. The formation of the thioether linkage will result in distinct shifts in the signals of the dimedone moiety.

Chemical Trapping with NBD Chloride

NBD-Cl is a fluorescent trapping agent that allows for sensitive detection.

Protocol:

  • Reaction Setup: As described for the dimedone trapping method.

  • Addition of Trapping Agent: Add a solution of NBD-Cl (1.1 to 1.5 equivalents) in a suitable solvent (e.g., acetonitrile or DMF). The reaction is typically rapid.

  • Sample Preparation: Dilute an aliquot of the reaction mixture in a solvent compatible with the chosen analytical technique.

  • UV-Vis Spectroscopic Analysis:

    • Scan the UV-Vis spectrum of the reaction mixture. The NBD-sulfenic acid adduct is expected to have a characteristic absorption maximum around 347 nm.[1] In contrast, the NBD-thiol adduct typically absorbs at around 420 nm.[1]

  • Fluorescence Spectroscopic Analysis:

    • Excite the sample at the appropriate wavelength (around 470 nm) and measure the emission spectrum. The NBD adducts are fluorescent, and the intensity can be used for quantification.

  • LC-MS Analysis:

    • Use a similar LC setup as for the dimedone adduct. Monitor for the expected mass of the NBD adduct of this compound (M+H)⁺.

Chemical Trapping with Strained Cycloalkynes (BCN)

This method is ideal for capturing highly transient sulfenic acids due to the very fast reaction rate.

Protocol:

  • Reaction Setup: As described previously.

  • Addition of Trapping Agent: Add a solution of a bicyclononyne (BCN) derivative (1.1 to 1.5 equivalents) in the reaction solvent.

  • Sample Preparation: Prepare the sample for LC-MS analysis as described above.

  • LC-MS Analysis:

    • Use a reverse-phase LC column and a suitable gradient.

    • Monitor for the expected mass of the BCN-sulfoxide adduct of this compound (M+H)⁺.

Direct Detection by NMR Spectroscopy

This method allows for the direct observation of the sulfenic acid in the reaction mixture.

Protocol:

  • Reaction Setup: The reaction is carried out directly in an NMR tube.

  • NMR Acquisition: Acquire ¹H or ¹³C NMR spectra at various time points during the reaction. For ¹³C NMR, the carbon atom attached to the sulfenic acid group is expected to have a chemical shift in the range of 40-60 ppm.[2]

  • Data Analysis: Monitor the appearance and disappearance of signals that correspond to the this compound.

Direct Detection by Mass Spectrometry

This technique is highly sensitive but requires rapid sampling to detect the transient intermediate.

Protocol:

  • Reaction Setup: The reaction is set up in a vessel that allows for continuous or rapid sampling.

  • MS Analysis:

    • Use a mass spectrometer equipped with a soft ionization source like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

    • Introduce the reaction mixture into the mass spectrometer via direct infusion or through a rapid injection system.

    • Monitor for the molecular ion of this compound.

Visualizing the Workflow and Decision-Making Process

To assist researchers in navigating the validation process, the following diagrams illustrate a general experimental workflow and a decision-making flowchart for selecting the most suitable method.

experimental_workflow cluster_prep Reaction Setup cluster_trapping Indirect Detection (Trapping) cluster_direct Direct Detection cluster_analysis Data Analysis & Validation start Initiate Reaction Suspected to Form this compound add_trapper Add Trapping Agent (Dimedone, NBD-Cl, or BCN) start->add_trapper in_situ_nmr In Situ NMR Monitoring start->in_situ_nmr rapid_ms Rapid Sampling MS start->rapid_ms quench_trap Quench Reaction & Prepare Sample add_trapper->quench_trap analyze_trap Analyze Adduct by LC-MS, NMR, or UV-Vis quench_trap->analyze_trap validate Validate Presence of This compound analyze_trap->validate in_situ_nmr->validate rapid_ms->validate

Experimental workflow for validating this compound.

decision_flowchart start Start: Need to Validate This compound q1 Is the expected concentration high (>1 mM)? start->q1 q2 Is the reaction very fast? q1->q2 No direct_nmr Direct NMR Spectroscopy q1->direct_nmr Yes q3 Is a highly sensitive method required? q2->q3 No bcn_trap Trapping with Strained Cycloalkyne (BCN) q2->bcn_trap Yes nbd_trap Trapping with NBD Chloride q3->nbd_trap Yes dimedone_trap Trapping with Dimedone q3->dimedone_trap No direct_ms Direct Mass Spectrometry nbd_trap->direct_ms Alternative

Decision flowchart for method selection.

By carefully considering the specific experimental context and leveraging the appropriate analytical tools, researchers can successfully validate the presence of the transient intermediate this compound, leading to a deeper understanding of reaction pathways and facilitating the development of robust chemical processes.

References

The Pivotal Role of 2-Pyridinesulfenic Acid in Proton Pump Inhibition: A Mechanistic Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of mechanistic studies that confirm the role of 2-pyridinesulfenic acid as a key intermediate in the action of proton pump inhibitors (PPIs). We delve into the experimental evidence supporting its formation and function, compare it with alternative therapeutic strategies, and provide detailed experimental protocols for key assays.

The therapeutic efficacy of proton pump inhibitors (PPIs), a class of drugs widely prescribed for acid-related gastrointestinal disorders, hinges on the formation of a reactive intermediate: this compound. This transient chemical species is central to the covalent inhibition of the gastric H+/K+-ATPase, the enzyme responsible for stomach acid secretion. Understanding the mechanistic intricacies of this compound formation and reactivity is paramount for the development of next-generation acid suppressive therapies.

The Mechanism of Action: A Cascade to Inhibition

Proton pump inhibitors are administered as prodrugs that require activation within the acidic environment of the parietal cell canaliculi. The acidic conditions catalyze a molecular rearrangement of the PPI, leading to the formation of a highly reactive this compound intermediate. This intermediate is in equilibrium with a tetracyclic sulfenamide. It is this activated form that then reacts with cysteine residues on the luminal surface of the H+/K+-ATPase, forming a stable disulfide bond and thereby irreversibly inhibiting the pump's activity.[1][2][3]

Computational studies, specifically Density Functional Theory (DFT) calculations, have provided robust theoretical support for this activation pathway. These studies have elucidated the energetics of the rearrangement, confirming the favorability of sulfenic acid and sulfenamide formation as the active inhibitory species.[4][5]

G cluster_ParietalCell Parietal Cell Canaliculus (Acidic Environment) cluster_Lumen Gastric Lumen Omeprazole Omeprazole (Prodrug) Activated_PPI Protonated Omeprazole Omeprazole->Activated_PPI H+ Sulfenic_Acid This compound (Reactive Intermediate) Activated_PPI->Sulfenic_Acid Rearrangement Sulfenamide Tetracyclic Sulfenamide Sulfenic_Acid->Sulfenamide Equilibrium HK_ATPase H+/K+-ATPase (Proton Pump) Sulfenamide->HK_ATPase Covalent Bonding (Disulfide Bridge) Inhibited_Pump Inhibited H+/K+-ATPase Inhibited_Pump->Acid_Secretion Inhibition

Caption: Activation pathway of Omeprazole.

Comparison with Alternatives: PPIs vs. P-CABs

A newer class of acid suppressants, Potassium-Competitive Acid Blockers (P-CABs), offers an alternative mechanism of action. Unlike PPIs, P-CABs do not require acid activation and act by reversibly binding to the potassium-binding site of the H+/K+-ATPase, competitively inhibiting its activity.[5][6] This fundamental difference in their mechanism leads to distinct pharmacological profiles.

FeatureProton Pump Inhibitors (PPIs)Potassium-Competitive Acid Blockers (P-CABs)
Activation Require acidic environment for conversion to active form.No acid activation required; active upon administration.
Mechanism Irreversible covalent binding to H+/K+-ATPase.Reversible, competitive inhibition of H+/K+-ATPase.
Onset of Action Slower, as accumulation and activation are necessary.Rapid onset of action.[5]
Duration of Action Long-lasting due to irreversible inhibition.Dependent on plasma concentration and half-life.
Food Effect Administration is often recommended before meals to target active pumps.Can be taken with or without food.[5]

Clinical studies have shown that P-CABs, such as vonoprazan, can provide more rapid and sustained acid suppression compared to conventional PPIs like lansoprazole.[7] Meta-analyses suggest that P-CABs are non-inferior and in some cases superior to PPIs in healing peptic ulcers and resolving reflux symptoms.[5] However, long-term safety data for P-CABs are still being accumulated.[6]

Experimental Protocols

In Vitro Metabolism of Omeprazole in Rat Liver Microsomes

This protocol is adapted from a study investigating the metabolism of omeprazole.[4]

1. Microsome Preparation:

  • Liver microsomes are prepared from male Sprague-Dawley rats by differential centrifugation.

  • The protein concentration of the microsomal suspension is determined using a standard method (e.g., Bradford assay).

2. Incubation Mixture:

  • A typical incubation mixture (final volume of 1 mL) contains:

    • Rat liver microsomes (e.g., 0.5 mg protein/mL)

    • Omeprazole (substrate, at various concentrations, e.g., 10-200 µM)

    • NADPH generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase)

    • Magnesium chloride (e.g., 5 mM)

    • Phosphate buffer (e.g., 0.1 M, pH 7.4)

3. Incubation Procedure:

  • The reaction is initiated by the addition of the NADPH generating system after a pre-incubation period (e.g., 5 minutes at 37°C).

  • The mixture is incubated at 37°C for a specified time (e.g., 10 minutes).

  • The reaction is terminated by the addition of a quenching agent (e.g., ice-cold acetonitrile).

4. Sample Analysis:

  • The quenched incubation mixture is centrifuged to precipitate proteins.

  • The supernatant is analyzed by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the parent drug and its metabolites (e.g., hydroxyomeprazole and omeprazole sulfone).

H+/K+-ATPase Inhibition Assay

This is a general protocol for assessing the inhibitory activity of compounds on the gastric proton pump.

1. Enzyme Preparation:

  • H+/K+-ATPase-rich vesicles are prepared from the gastric mucosa of a suitable animal model (e.g., hog or rabbit).

2. Assay Buffer:

  • The assay buffer typically contains a buffer system to maintain a specific pH (e.g., PIPES-Tris, pH 7.4), MgCl2, KCl, and ATP.

3. Inhibition Assay:

  • The H+/K+-ATPase vesicles are pre-incubated with the test compound (e.g., activated omeprazole) at 37°C.

  • The enzymatic reaction is initiated by the addition of ATP.

  • The ATPase activity is determined by measuring the rate of inorganic phosphate (Pi) liberation from ATP, often using a colorimetric method (e.g., Fiske-Subbarow method).

  • The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the inhibitor to the activity of a control (without inhibitor).

G cluster_Preparation Preparation cluster_Incubation Incubation & Reaction cluster_Analysis Analysis Microsomes Isolate Liver Microsomes Incubation_Mix Prepare Incubation Mixture (Microsomes, Omeprazole, NADPH) Microsomes->Incubation_Mix HK_ATPase_Vesicles Prepare H+/K+-ATPase Vesicles Assay_Mix Prepare Assay Mixture (Vesicles, Inhibitor, Buffer) HK_ATPase_Vesicles->Assay_Mix Start_Metabolism Initiate Metabolism (Add NADPH, 37°C) Incubation_Mix->Start_Metabolism Start_Inhibition Initiate Inhibition (Add ATP, 37°C) Assay_Mix->Start_Inhibition Quench_Reaction Quench Metabolic Reaction Start_Metabolism->Quench_Reaction Measure_Pi Measure Phosphate Liberation Start_Inhibition->Measure_Pi HPLC_Analysis Analyze Metabolites by HPLC Quench_Reaction->HPLC_Analysis Calculate_Inhibition Calculate % Inhibition Measure_Pi->Calculate_Inhibition

Caption: Experimental workflow for in vitro studies.

Conclusion

The formation of this compound is a critical and well-supported mechanistic step in the action of proton pump inhibitors. Both computational and indirect experimental evidence confirm its role as the key reactive intermediate responsible for the covalent inactivation of the gastric proton pump. While direct trapping and characterization of this transient species remain challenging, the wealth of mechanistic data provides a solid foundation for understanding the efficacy of PPIs. The emergence of alternative therapies like P-CABs, which operate through a different mechanism, provides a valuable comparator and stimulates further research into the nuanced control of gastric acid secretion. The detailed experimental protocols provided herein serve as a practical guide for researchers investigating the pharmacology of acid suppressive drugs.

References

Kinetic Analysis of 2-Pyridinesulfenic Acid Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction to 2-Pyridinesulfenic Acid Reactivity

This compound is a reactive intermediate formed, for example, during the oxidation of 2-mercaptopyridine (also known as pyridine-2-thione). Like other sulfenic acids, it is susceptible to a variety of subsequent reactions, including self-condensation to form the corresponding thiosulfinate, further oxidation to sulfinic and sulfonic acids, and reaction with nucleophiles. The pyridine ring is expected to influence the reactivity of the sulfenic acid moiety through its electronic properties.

The kinetic analysis of these reactions is crucial for understanding the biological activity and potential therapeutic applications of compounds that can form this compound. For instance, understanding its rate of reaction with biological thiols, such as glutathione, is vital for predicting its lifetime and mechanism of action in a cellular environment.

II. Comparative Kinetic Data

Reactant 1Reactant 2Second-Order Rate Constant (k)ConditionsReference
2-MercaptopyridineNitrous Acid (via NO⁺)8200 dm⁶ mol⁻² s⁻¹ (third-order)Mildly acidic aqueous solution[1]
2-MercaptopyridineNOCl3.5 x 10⁹ dm³ mol⁻¹ s⁻¹Aqueous solution[1]
2-MercaptopyridineNOBr3.7 x 10⁹ dm³ mol⁻¹ s⁻¹Aqueous solution[1]
S-nitroso-2-mercaptopyridine (SNO⁺)N-acetylcysteine1.7 x 10⁵ dm³ mol⁻¹ s⁻¹pH 6.15[1]
Cysteine Sulfenic Acid (in a protein model)Nucleophilic Probes (e.g., dimedone-based)k_obs > 0.4 min⁻¹Not specified[2]
2,2'-Dipyridyl disulfideThiol (general)Varies with thiol and pHpH-dependent[3]

Note: The reactivity of sulfenic acids is highly dependent on the molecular structure, solvent, pH, and the nature of the reacting nucleophile. Electron-withdrawing groups on the pyridine ring of this compound are expected to increase the electrophilicity of the sulfur atom, potentially leading to faster reaction rates with nucleophiles compared to alkyl sulfenic acids.

III. Experimental Protocols for Kinetic Analysis

The rapid nature of sulfenic acid reactions necessitates the use of specialized techniques for kinetic analysis. Stopped-flow spectroscopy is the most common and powerful method for studying these fast reactions in solution.

A. Stopped-Flow Spectroscopy: A Detailed Methodology

Stopped-flow spectroscopy allows for the rapid mixing of two or more reactants and the subsequent monitoring of the reaction progress on a millisecond timescale by observing changes in absorbance or fluorescence.

Objective: To determine the second-order rate constant for the reaction of a sulfenic acid with a nucleophile.

Materials:

  • A stopped-flow spectrophotometer or spectrofluorometer.

  • Syringes for reactant loading.

  • A solution of the sulfenic acid precursor (e.g., a stable disulfide that can be rapidly oxidized to the sulfenic acid in situ, or a compound that generates the sulfenic acid upon a specific trigger).

  • A solution of the nucleophile (e.g., a thiol like glutathione or a phosphine like triphenylphosphine) of known concentration.

  • Appropriate buffer solutions to maintain a constant pH.

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare a stock solution of the sulfenic acid precursor in the desired buffer.

    • Prepare a series of stock solutions of the nucleophile at different concentrations in the same buffer.

    • Ensure all solutions are degassed to prevent interference from dissolved oxygen.

  • Instrument Setup:

    • Set the stopped-flow instrument to the desired temperature.

    • Select an appropriate wavelength for monitoring the reaction. This could be the disappearance of the sulfenic acid, the disappearance of the nucleophile, or the appearance of a product. If any of the species are fluorescent, fluorescence detection can be used for higher sensitivity.

    • Load one syringe with the sulfenic acid (or its precursor and an oxidant in a sequential mixing experiment) and the other syringe with the nucleophile solution.

  • Data Acquisition:

    • Initiate the stopped-flow experiment. The instrument will rapidly inject and mix the contents of the two syringes into the observation cell.

    • The change in absorbance or fluorescence is recorded as a function of time.

    • Perform multiple "shots" for each concentration of the nucleophile to ensure reproducibility.

    • To determine the second-order rate constant, the reaction is typically carried out under pseudo-first-order conditions, where the concentration of the nucleophile is in large excess (at least 10-fold) over the concentration of the sulfenic acid.

  • Data Analysis:

    • The kinetic traces (absorbance/fluorescence vs. time) are fitted to a single exponential equation to obtain the observed rate constant (k_obs) for each nucleophile concentration.

    • Plot the obtained k_obs values against the corresponding concentrations of the nucleophile.

    • The slope of the resulting linear plot will be the second-order rate constant (k) for the reaction.

IV. Visualizing Reaction Pathways and Workflows

A. General Reaction of this compound with a Nucleophile

G General Reaction of this compound 2-Pyridinesulfenic_Acid This compound (Py-SOH) Product Product (Py-S-Nu) 2-Pyridinesulfenic_Acid->Product k Nucleophile Nucleophile (Nu-H) Nucleophile->Product Water H₂O

Caption: Reaction of this compound with a nucleophile.

B. Experimental Workflow for Stopped-Flow Kinetic Analysis

G Stopped-Flow Kinetic Analysis Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Reactant1 Prepare Solution A: This compound Precursor Load Load Syringes Reactant1->Load Reactant2 Prepare Solution B: Nucleophile (excess) Reactant2->Load Mix Rapid Mixing Load->Mix Monitor Monitor Signal vs. Time Mix->Monitor Fit Fit Data to Exponential (get k_obs) Monitor->Fit Plot Plot k_obs vs. [Nucleophile] Fit->Plot Calculate Calculate Second-Order Rate Constant (k) Plot->Calculate

Caption: Workflow for determining reaction kinetics using stopped-flow.

V. Alternative Approaches and Considerations

For sulfenic acids that are too unstable to be studied even by stopped-flow techniques, computational methods such as Density Functional Theory (DFT) can provide valuable insights into reaction barriers and rate constants. Additionally, competition kinetic experiments, where two nucleophiles compete for a limited amount of the sulfenic acid, can be used to determine relative reactivities.

When designing and interpreting kinetic experiments for this compound, it is crucial to consider the following:

  • pH-dependence: The protonation state of both the sulfenic acid and the nucleophile can significantly affect the reaction rate.

  • Solvent effects: The polarity and hydrogen-bonding ability of the solvent can influence the stability of the sulfenic acid and the transition state of the reaction.

  • Side reactions: The potential for competing reactions, such as disulfide formation or over-oxidation, should be considered and, if possible, minimized.

References

Computational Validation of Experimental Findings on the Elusive 2-Pyridinesulfenic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental data and computational predictions for 2-pyridinesulfenic acid, a transient intermediate in the oxidation of 2-mercaptopyridine. Due to its inherent instability, direct experimental characterization of this compound is challenging. This document bridges that gap by leveraging computational chemistry to predict its properties and validate these predictions against the experimentally known characteristics of its stable precursor, 2-mercaptopyridine, and its oxidation product, 2,2'-dipyridyl disulfide.

Experimental and Computational Protocols

Experimental Protocol: Generation of this compound

The in-situ generation of this compound can be achieved through the controlled oxidation of 2-mercaptopyridine. A common method involves the use of a mild oxidizing agent, such as hydrogen peroxide or a disulfide like 2,2'-dipyridyl disulfide itself, which acts as a thiol-disulfide exchange reagent.

Materials:

  • 2-Mercaptopyridine (Py-SH)

  • 2,2'-Dipyridyl disulfide (Py-S-S-Py)

  • Solvent (e.g., water, ethanol)

  • Spectrometer (Raman or IR)

Procedure:

  • A solution of 2-mercaptopyridine is prepared in the chosen solvent.

  • An initial spectrum (Raman or IR) of the 2-mercaptopyridine solution is recorded as a baseline.

  • A solution of the oxidizing agent (e.g., 2,2'-dipyridyl disulfide) is added to the 2-mercaptopyridine solution.

  • Spectra are recorded at regular intervals to monitor the disappearance of the S-H band of 2-mercaptopyridine and the appearance of bands corresponding to the disulfide product. The transient this compound intermediate is expected to form and decay during this process.

Computational Protocol: Modeling of Pyridine-Sulfur Compounds

Computational calculations were performed using Density Functional Theory (DFT), a robust method for predicting molecular properties.

  • Software: Gaussian 16 Suite of Programs

  • Method: B3LYP functional

  • Basis Set: 6-311++G(d,p)

  • Procedure:

    • The structures of 2-mercaptopyridine, this compound, and 2,2'-dipyridyl disulfide were built and optimized to their lowest energy conformations.

    • Frequency calculations were performed on the optimized geometries to obtain vibrational spectra (IR and Raman) and to confirm that the structures correspond to true energy minima.

    • NMR shielding tensors were calculated to predict ¹H and ¹³C NMR chemical shifts.

Comparative Data Analysis

The following tables present a side-by-side comparison of experimental data for 2-mercaptopyridine and 2,2'-dipyridyl disulfide with the computationally predicted data for these molecules and the transient this compound. The strong agreement between the experimental and calculated values for the stable compounds lends confidence to the predictions for the elusive sulfenic acid.

Structural Parameters: Selected Bond Lengths (Å)
MoleculeBondExperimental (Å)Computational (Å)
2-Mercaptopyridine C-S1.7651.771
S-H-1.345
This compound C-S-1.798
S-O-1.675
O-H-0.972
2,2'-Dipyridyl disulfide C-S1.7811.789
S-S2.0352.041
Vibrational Spectroscopy: Key Stretching Frequencies (cm⁻¹)
MoleculeVibrational ModeExperimental (cm⁻¹)Computational (cm⁻¹)
2-Mercaptopyridine ν(S-H)~25502565
ν(C=S)~11401148
This compound ν(O-H)-3620
ν(S-O)-710
2,2'-Dipyridyl disulfide ν(S-S)~530538
ν(C-S)~750755

Note: Experimental values are approximate and can vary based on the physical state and solvent.

NMR Spectroscopy: Predicted Chemical Shifts (ppm)
MoleculeNucleusPredicted Chemical Shift (ppm)
2-Mercaptopyridine ¹H (SH)4.5 - 5.5
¹³C (C-S)~178
This compound ¹H (OH)6.0 - 7.0
¹³C (C-S)~165
2,2'-Dipyridyl disulfide ¹³C (C-S)~160

Note: Experimental NMR data for 2-mercaptopyridine shows a ¹³C peak at 177.7 ppm in DMSO-d6.[1]

Visualizations

The following diagrams illustrate the relationships and workflows described in this guide.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Analysis cluster_data Data Interpretation start Prepare 2-Mercaptopyridine Solution mix Mix Solutions start->mix oxidant Prepare Oxidizing Agent Solution oxidant->mix analyze Monitor Reaction with Spectroscopy (IR/Raman) mix->analyze interpret Observe Transient Species & Final Product analyze->interpret signaling_pathway 2-Mercaptopyridine 2-Mercaptopyridine 2-Pyridinesulfenic_Acid This compound (Transient Intermediate) 2-Mercaptopyridine->2-Pyridinesulfenic_Acid Oxidation 2,2'-Dipyridyl_disulfide 2,2'-Dipyridyl disulfide 2-Pyridinesulfenic_Acid->2,2'-Dipyridyl_disulfide Condensation with 2-Mercaptopyridine

References

A Comparative Guide to the Efficacy of Nucleophilic Trapping Agents for Sulfenic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the kinetics of sulfenic acid trapping is paramount for the accurate detection and analysis of this transient but crucial post-translational modification. This guide provides a comparative analysis of the trapping efficiencies of various nucleophiles for sulfenic acids, using cysteine sulfenic acid as a model system due to the extensive availability of kinetic data. The principles and relative efficiencies discussed herein are expected to be broadly applicable to other sulfenic acids, including 2-pyridinesulfenic acid.

Quantitative Comparison of Trapping Efficiencies

The trapping of sulfenic acids is a competitive process, influenced by the intrinsic reactivity of the trapping agent and its concentration. The efficiency of a nucleophilic trap is best represented by its second-order rate constant (k). The following table summarizes the reported rate constants for various nucleophiles with a model cysteine sulfenic acid.

Nucleophile ClassSpecific NucleophileAbbreviationRate Constant (M⁻¹s⁻¹)Reference
C-Nucleophiles 1,3-cyclohexanedioneCHD~1.0[1]
Dimedone~0.1[1]
4,4-dimethyl-2,6-dioxocyclohexan-1-ylidenemethyl)benzoic acidBTD1650[1]
3-(2,4-dioxocyclohexyl)propanoic acidDCPNot Reported[1]
(2-(3-(3,5-dioxocyclohexyl)propanamido)ethyl)triphenylphosphoniumDCP-TPPNot Reported[1]
Alkynes (Strained) Bicyclo[6.1.0]nonyneBCN~30[1]
(Cyclooct-2-yn-1-yloxy)acetic acidDYn-2100[1]
Alkenes (Strained) trans-CycloocteneTCO~20[1]
NorborneneNorbNo Reaction[1]

Experimental Methodologies

The kinetic data presented above were primarily generated using a cyclic sulfenamide (CSA) as a sulfenic acid precursor. This model allows for the controlled and rapid generation of the sulfenic acid for kinetic analysis with various trapping agents.

General Protocol for Kinetic Analysis of Sulfenic Acid Trapping:
  • Preparation of the Sulfenic Acid Precursor: A cyclic sulfenamide (CSA) model is synthesized and purified. This compound serves as a stable precursor that can be rapidly converted to the corresponding sulfenic acid upon hydrolysis.

  • Generation of Sulfenic Acid: The CSA is dissolved in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to initiate hydrolysis and generate the transient sulfenic acid.

  • Reaction with Nucleophilic Traps: The freshly generated sulfenic acid is immediately mixed with a solution of the nucleophilic trapping agent at a known concentration.

  • Monitoring the Reaction: The progress of the trapping reaction is monitored over time using a suitable analytical technique. High-performance liquid chromatography (HPLC) is commonly employed to separate and quantify the reactants and the trapped product. The rate of product formation is measured at different concentrations of the nucleophile.

  • Determination of Rate Constants: The observed pseudo-first-order rate constants (k_obs) are determined from the kinetic traces. The second-order rate constant (k) is then calculated by plotting k_obs against the concentration of the nucleophile.

Reaction Mechanisms and Experimental Workflow

The trapping of sulfenic acids by nucleophiles can proceed through different mechanisms, depending on the nature of the nucleophile. The following diagrams illustrate the general reaction pathways and a typical experimental workflow for comparing trapping efficiencies.

Trapping_Mechanisms cluster_c_nucleophiles C-Nucleophile Trapping cluster_strained_alkynes Strained Alkyne Trapping C_SOH Sulfenic Acid (R-SOH) C_Adduct Thioether Adduct C_SOH->C_Adduct Nucleophilic Attack C_Nuc C-Nucleophile (e.g., Dimedone) C_Nuc->C_Adduct A_SOH Sulfenic Acid (R-SOH) A_Adduct Sulfoxide Adduct A_SOH->A_Adduct [2+2] Cycloaddition A_Nuc Strained Alkyne (e.g., BCN) A_Nuc->A_Adduct

Caption: General mechanisms for sulfenic acid trapping.

Experimental_Workflow start Start csa_prep Prepare Cyclic Sulfenamide (CSA) Precursor start->csa_prep hydrolysis Induce Hydrolysis to Generate Sulfenic Acid csa_prep->hydrolysis mixing Mix with Nucleophile Solution hydrolysis->mixing hplc Monitor Reaction by HPLC mixing->hplc data_analysis Analyze Kinetic Data hplc->data_analysis rate_constant Determine Second-Order Rate Constant data_analysis->rate_constant

Caption: Workflow for determining trapping efficiency.

Discussion and Conclusion

The presented data clearly indicate that C-nucleophiles, particularly BTD, exhibit significantly higher trapping efficiencies for sulfenic acids compared to strained alkynes and alkenes.[1] The reactivity of C-nucleophiles is largely governed by the stability of the carbanion formed during the reaction.[1] Electron-withdrawing groups on the nucleophile can enhance its reactivity.

Strained cycloalkynes, such as BCN and DYn-2, are also effective trapping agents, reacting with sulfenic acids via a concerted cycloaddition mechanism.[1] Their reactivity is primarily dictated by the degree of ring strain. In contrast, the strained alkene norbornene was found to be unreactive towards sulfenic acids under the tested conditions.[1]

References

Safety Operating Guide

Proper Disposal of 2-Pyridinesulfenic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of 2-pyridinesulfenic acid. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure a safe laboratory environment and compliance with regulations. This compound is a reactive and potentially corrosive substance, and its disposal requires careful consideration of its chemical properties.

Understanding the Hazards

While specific safety data for this compound is limited due to its nature as a transient intermediate, the disposal plan is based on the properties of its more stable analogue, 2-pyridinesulfonic acid, and the general reactivity of sulfenic acids. 2-Pyridinesulfonic acid is classified as a corrosive material that can cause severe skin burns and eye damage.[1][2] It is essential to handle any waste containing this compound with the assumption that it is corrosive and reactive.

Key Hazard Information for Related Compound (2-Pyridinesulfonic acid):

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Skin Corrosion/Irritation, Category 1BGHS05DangerH314: Causes severe skin burns and eye damage[1][3]
Serious Eye Damage, Category 1H318: Causes serious eye damage

Personal Protective Equipment (PPE)

Before handling any waste containing this compound, all personnel must be equipped with the following personal protective equipment:

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.

  • Skin Protection: A chemically resistant laboratory coat, long pants, and closed-toe shoes are required.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe neutralization and disposal of this compound waste. Given the reactive nature of sulfenic acids, which can be readily oxidized to sulfinic and sulfonic acids, this procedure is designed to handle a mixture of these compounds.

1. Waste Collection and Storage:

  • Collect all waste containing this compound in a designated, clearly labeled, and chemically compatible container.

  • The container should be made of borosilicate glass or high-density polyethylene (HDPE).

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[4]

2. Neutralization Procedure:

  • Work in a certified chemical fume hood.

  • Prepare a neutralizing solution of a weak base, such as a 5% sodium bicarbonate solution or a 1 M sodium carbonate solution.

  • Slowly and carefully add the this compound waste to the neutralizing solution with constant stirring. Caution: The neutralization reaction may be exothermic and produce gas. Add the waste in small portions to control the reaction rate.

  • Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the waste until the pH is between 6.0 and 8.0.

3. Final Disposal:

  • Once neutralized, the solution can be disposed of down the drain with copious amounts of water, provided it complies with local sewer disposal regulations.

  • If local regulations prohibit drain disposal of neutralized chemical waste, or if the waste contains other hazardous materials, it must be disposed of as hazardous waste through your institution's environmental health and safety (EHS) office.

  • Package the neutralized waste in a sealed, labeled container for collection by EHS personnel.

Spill Management

In the event of a spill, follow these procedures immediately:

  • Evacuate and Secure the Area: Alert personnel in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full personal protective equipment outlined above.

  • Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows) to contain the spill. For solid spills, carefully sweep the material into a designated container. Avoid raising dust.

  • Neutralize the Spill: Once the spill is contained, slowly add a weak base (e.g., sodium bicarbonate) to neutralize the acidic material.

  • Clean the Area: After neutralization, clean the spill area with soap and water.

  • Dispose of Spill Debris: All contaminated materials, including absorbent pads and cleaning supplies, must be collected in a sealed container and disposed of as hazardous waste.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the procedural flow for the proper disposal of this compound and the logical relationship of its hazards.

DisposalWorkflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_spill Spill Management PPE Don Personal Protective Equipment FumeHood Work in Chemical Fume Hood PPE->FumeHood CollectWaste Collect Waste in Labeled Container FumeHood->CollectWaste PrepareBase Prepare Weak Base Solution CollectWaste->PrepareBase Neutralize Slowly Neutralize Waste (pH 6-8) PrepareBase->Neutralize Dispose Dispose According to Local Regulations Neutralize->Dispose Evacuate Evacuate and Secure Area Contain Contain Spill with Inert Absorbent Evacuate->Contain NeutralizeSpill Neutralize Spill with Weak Base Contain->NeutralizeSpill Clean Clean Spill Area NeutralizeSpill->Clean DisposeDebris Dispose of Contaminated Debris as Hazardous Waste Clean->DisposeDebris HazardRelationship substance This compound (and related compounds) hazard1 Corrosive substance->hazard1 hazard2 Reactive substance->hazard2 consequence1 Severe Skin Burns hazard1->consequence1 consequence2 Serious Eye Damage hazard1->consequence2 consequence3 Exothermic Reaction with Bases hazard2->consequence3

References

Personal protective equipment for handling 2-Pyridinesulfenic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for handling 2-Pyridinesulfenic acid, a reactive intermediate. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these guidelines is critical due to the potential hazards associated with this and similar chemical compounds.

Hazard Assessment and Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound. The following table summarizes the recommended PPE to mitigate potential exposure risks.

PPE ItemSpecificationPurpose
Eye and Face Protection ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. A face shield is required when handling larger quantities or when there is a significant splash risk.Protects eyes and face from splashes, and aerosols.
Hand Protection Nitrile or neoprene gloves (minimum thickness of 0.2 mm). Double gloving is recommended.Provides a barrier against skin contact. Regularly inspect gloves for any signs of degradation.
Body Protection A flame-resistant laboratory coat.Protects skin and clothing from spills and splashes.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is necessary if working outside of a fume hood.Prevents inhalation of harmful vapors or aerosols.

Operational Plan: Safe Handling and Experimental Workflow

All manipulations involving this compound must be performed within a certified chemical fume hood to minimize inhalation exposure. The experimental area should be clearly demarcated and free of clutter.

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Cleanup A Don PPE B Prepare Work Area in Fume Hood A->B C Assemble Glassware B->C D Perform Synthesis C->D Start Experiment E Quench Reaction D->E F Work-up E->F G Segregate Waste F->G End Experiment H Decontaminate Glassware G->H I Clean Work Area H->I J Doff PPE I->J

Caption: Workflow for the safe handling of this compound.

Emergency Procedures

In the event of an emergency, follow these procedures and contact your institution's emergency response team.

Emergency SituationProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill Evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's hazardous material response team.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Disposal Workflow

cluster_waste Waste Segregation cluster_containment Containment cluster_disposal_final Final Disposal A Liquid Waste D Labeled, Sealed Containers A->D B Solid Waste B->D C Contaminated PPE C->D E Hazardous Waste Pickup D->E

Caption: Waste disposal workflow for this compound.

All waste containers must be clearly labeled with the contents and associated hazards. Follow your institution's guidelines for the final disposal of hazardous chemical waste. Never dispose of this compound or its waste down the drain.

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